Silane, benzoyltriethyl-
Description
BenchChem offers high-quality Silane, benzoyltriethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Silane, benzoyltriethyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
CAS No. |
63935-93-3 |
|---|---|
Molecular Formula |
C13H20OSi |
Molecular Weight |
220.38 g/mol |
IUPAC Name |
phenyl(triethylsilyl)methanone |
InChI |
InChI=1S/C13H20OSi/c1-4-15(5-2,6-3)13(14)12-10-8-7-9-11-12/h7-11H,4-6H2,1-3H3 |
InChI Key |
FFMMXFJSUVBMBU-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)C(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of Benzoyltriethylsilane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of benzoyltriethylsilane, a valuable organosilicon compound with potential applications in organic synthesis and medicinal chemistry. This document details a plausible synthetic pathway, outlines the necessary experimental protocols, and presents the expected characterization data in a clear and structured format.
Synthesis of Benzoyltriethylsilane
The synthesis of benzoyltriethylsilane can be achieved through a palladium-catalyzed cross-coupling reaction. A probable and effective method involves the reaction of benzoyl chloride with hexaethyldisilane in the presence of a palladium catalyst. This approach is favored for its relatively mild reaction conditions and good functional group tolerance.
Reaction Scheme:
Experimental Protocol: Palladium-Catalyzed Synthesis
This protocol is based on established methods for the palladium-catalyzed synthesis of acylsilanes.
Materials:
-
Benzoyl chloride
-
Hexaethyldisilane
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Toluene (anhydrous)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Magnetic stirrer and heating mantle
Procedure:
-
In a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add palladium(II) acetate (typically 1-5 mol%) and triphenylphosphine (typically 2-10 mol%).
-
Evacuate the flask and backfill with an inert gas (nitrogen or argon).
-
Add anhydrous toluene via syringe.
-
Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the active catalyst complex.
-
To this mixture, add benzoyl chloride (1.0 equivalent) and hexaethyldisilane (1.1-1.5 equivalents) via syringe.
-
Heat the reaction mixture to reflux (approximately 110 °C for toluene) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure benzoyltriethylsilane.
Characterization of Benzoyltriethylsilane
Thorough characterization is essential to confirm the identity and purity of the synthesized benzoyltriethylsilane. The following sections detail the expected spectroscopic and physical properties.
Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for benzoyltriethylsilane based on the analysis of structurally similar compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.85 - 7.95 | m | 2H | Aromatic (ortho-H) |
| 7.50 - 7.60 | m | 1H | Aromatic (para-H) |
| 7.40 - 7.50 | m | 2H | Aromatic (meta-H) |
| 0.95 - 1.10 | q | 6H | -Si-CH₂ -CH₃ |
| 0.70 - 0.85 | t | 9H | -Si-CH₂-CH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~235 | C =O (acyl) |
| ~138 | Aromatic (ipso-C) |
| ~133 | Aromatic (para-C) |
| ~129 | Aromatic (ortho-C) |
| ~128 | Aromatic (meta-C) |
| ~7 | -Si-CH₂ -CH₃ |
| ~3 | -Si-CH₂-CH₃ |
Table 3: Predicted ²⁹Si NMR Spectroscopic Data (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~20 to 30 | Si Et₃ |
Table 4: Predicted Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3060 | Medium | Aromatic C-H stretch |
| ~2950, ~2875 | Strong | Aliphatic C-H stretch |
| ~1640 | Strong | C=O stretch (acylsilane) |
| ~1460, ~1380 | Medium | C-H bend (alkyl) |
| ~1240 | Strong | Si-CH₂ bend |
| ~1010 | Strong | Si-C stretch |
| ~740, ~690 | Strong | Aromatic C-H out-of-plane bend |
Table 5: Predicted Mass Spectrometry (MS) Data
| m/z | Relative Intensity | Assignment |
| 220 | Moderate | [M]⁺ (Molecular Ion) |
| 191 | High | [M - C₂H₅]⁺ (Loss of ethyl radical) |
| 163 | Moderate | [M - C₄H₉]⁺ (Loss of butyl radical) |
| 115 | High | [Si(C₂H₅)₃]⁺ (Triethylsilyl cation) |
| 105 | High | [C₆H₅CO]⁺ (Benzoyl cation) |
| 77 | Moderate | [C₆H₅]⁺ (Phenyl cation) |
Physical Properties
The expected physical properties of benzoyltriethylsilane are summarized in the table below.
Table 6: Physical Properties of Benzoyltriethylsilane
| Property | Value |
| Molecular Formula | C₁₃H₂₀OSi |
| Molecular Weight | 220.39 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | Estimated 250-270 °C at 760 mmHg |
| Density | Estimated 0.95-1.05 g/cm³ at 20 °C |
| Refractive Index | Estimated 1.51-1.53 at 20 °C |
Visualizations
Synthetic Workflow
The following diagram illustrates the logical workflow for the synthesis of benzoyltriethylsilane.
Caption: Synthetic workflow for benzoyltriethylsilane.
Characterization Workflow
The following diagram outlines the logical flow for the characterization of the synthesized benzoyltriethylsilane.
Caption: Characterization workflow for benzoyltriethylsilane.
This guide provides a foundational understanding of the synthesis and characterization of benzoyltriethylsilane. Researchers are encouraged to consult the primary literature for further details and to adapt the provided protocols as necessary for their specific experimental conditions.
benzoyltriethylsilane physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoyltriethylsilane, also known as phenyl(triethylsilyl)methanone, is an organosilicon compound featuring a benzoyl group attached to a triethylsilyl group. This unique structure imparts interesting chemical properties, making it a subject of study in organic synthesis and reaction mechanism research. This technical guide provides a comprehensive overview of the known physical and chemical properties of benzoyltriethylsilane, along with relevant experimental details where available.
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C13H20OSi | [1] |
| Molecular Weight | 220.39 g/mol | [1] |
| Physical State | Yellow oil | [1] |
| Boiling Point | 106-109 °C at 4 Torr | [1] |
| Density | Not available | |
| Melting Point | Not available | |
| Refractive Index | Not available |
Spectroscopic Data
Detailed spectroscopic data for benzoyltriethylsilane, including 1H NMR, 13C NMR, IR, and mass spectra, are not explicitly available in the public domain. Researchers seeking this information would likely need to synthesize the compound and perform their own spectroscopic analysis. General spectral characteristics of related organosilicon compounds can provide some guidance. For instance, the IR spectrum would be expected to show a characteristic carbonyl (C=O) stretching frequency.
Experimental Protocols
Detailed, peer-reviewed experimental protocols for the synthesis of benzoyltriethylsilane are not widely published. However, general synthetic strategies for acylsilanes can be adapted.
Synthesis of Acylsilanes from Morpholine Amides: A General Procedure
One potential route for the synthesis of benzoyltriethylsilane involves the reaction of a silyllithium reagent with a suitable amide, such as a morpholine amide. This method has been successfully employed for the synthesis of other acylsilanes.[2]
Experimental Workflow: Synthesis of Acylsilanes
Caption: General workflow for the synthesis of acylsilanes.
Detailed Steps:
-
Preparation of the Silyllithium Reagent: Lithium wire is reacted with a chlorosilane (in this case, chlorotriethylsilane would be used) in an anhydrous solvent like tetrahydrofuran (THF). This reaction forms the corresponding silyllithium reagent (triethylsilyllithium).[2]
-
Reaction with the Amide: The freshly prepared triethylsilyllithium solution is then added to a solution of the appropriate morpholine amide (N-benzoylmorpholine) in THF at low temperature.[2]
-
Workup and Purification: The reaction is quenched, and the product is extracted and purified, typically by distillation under reduced pressure.[2]
Chemical Reactions of Benzoyltriethylsilane
Acylsilanes, including benzoyltriethylsilane, are known to undergo a variety of chemical transformations.
Brook Rearrangement
A characteristic reaction of acylsilanes is the Brook rearrangement, which involves the migration of a silyl group from carbon to oxygen. This can be initiated under thermal, photochemical, or basic conditions. The photo-Brook rearrangement, in particular, has been explored as a strategy for generating α-siloxy carbenes, which are useful intermediates in organic synthesis.[3][4][5][6][7]
Logical Diagram: Photo-Brook Rearrangement of an Acylsilane
Caption: The photo-Brook rearrangement pathway of acylsilanes.
Reduction Reactions
The carbonyl group in benzoyltriethylsilane can be reduced using standard reducing agents. For example, sodium borohydride (NaBH4) is commonly used for the reduction of ketones to secondary alcohols.[8]
Experimental Workflow: Reduction of a Ketone with NaBH4
Caption: General procedure for the reduction of a ketone.
Detailed Steps:
-
The ketone (benzoyltriethylsilane) is dissolved in a suitable protic solvent, such as methanol or ethanol.[8]
-
Sodium borohydride is added portion-wise to the solution.[8]
-
The reaction is stirred until completion, which can be monitored by techniques like thin-layer chromatography (TLC).
-
The reaction is then worked up to isolate the secondary alcohol product.
Conclusion
Benzoyltriethylsilane is a fascinating molecule with potential applications in organic synthesis. While some of its physical properties have been characterized, a significant amount of data, particularly spectroscopic and detailed experimental procedures, remains to be fully documented in the scientific literature. The general reactivity patterns of acylsilanes, such as the Brook rearrangement and carbonyl reductions, provide a framework for understanding the chemical behavior of this compound. Further research is warranted to fully elucidate its properties and explore its synthetic utility.
References
- 1. hoffmanchemicals.com [hoffmanchemicals.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Photo-Brook rearrangement of acyl silanes as a strategy for photoaffinity probe design - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Brook rearrangement - Wikipedia [en.wikipedia.org]
- 5. nomuraresearchgroup.com [nomuraresearchgroup.com]
- 6. Photo-Brook rearrangement of acyl silanes as a new tool for photoaffinity probes design - OAK Open Access Archive [oak.novartis.com]
- 7. Brook Rearrangement [organic-chemistry.org]
- 8. youtube.com [youtube.com]
In-Depth Technical Guide: Silane, benzoyltriethyl-
CAS Number: 63935-93-3
This technical guide provides a comprehensive overview of Silane, benzoyltriethyl-, a valuable acylsilane reagent in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its synthesis, chemical properties, and applications, with a focus on experimental protocols and data.
Chemical Properties and Data
Benzoyltriethylsilane is an organosilicon compound featuring a carbonyl group bonded directly to a silicon atom. This unique structural motif imparts distinct reactivity, making it a versatile building block in synthetic chemistry.
| Property | Value |
| CAS Number | 63935-93-3 |
| Molecular Formula | C₁₃H₂₀OSi |
| Molecular Weight | 220.39 g/mol |
| Appearance | Pale yellow oil |
Spectroscopic Data:
| Spectroscopy | Expected Peaks/Signals |
| ¹H NMR | Signals corresponding to the ethyl groups on the silicon atom (triplet and quartet) and the protons of the phenyl group. |
| ¹³C NMR | A characteristic downfield signal for the carbonyl carbon, signals for the phenyl carbons, and signals for the ethyl carbons attached to the silicon. |
| FTIR (cm⁻¹) | A strong absorption band for the C=O stretch, typically in the range of 1620-1650 cm⁻¹, which is at a lower wavenumber than typical ketones due to the electronic effect of the silicon atom. Bands for C-H stretching of the aromatic and aliphatic groups, and Si-C vibrations.[1][2][3] |
| Mass Spectrometry | The molecular ion peak (M⁺) and characteristic fragmentation patterns involving the loss of ethyl groups and the benzoyl group. |
Synthesis of Acylsilanes: Experimental Protocols
The synthesis of acylsilanes, including benzoyltriethylsilane, can be achieved through several methods. A general and effective approach involves the reaction of an acyl chloride with a silylating agent.
General Synthesis of (Trimethylsiloxy)benzoyl chlorides:
A relevant preparative method for a precursor to acylsilanes involves the reaction of silylated hydroxybenzoic acids with thionyl chloride. This procedure yields (trimethylsiloxy)benzoyl chlorides which are stable at room temperature.[4]
-
Starting Materials: Silylated hydroxybenzoic acids, thionyl chloride.
-
Reaction Conditions: The reaction is typically carried out under mild conditions.
-
Key Intermediates: The formation of (trimethylsiloxy)benzoyl chlorides (e.g., compounds 1-7 in the cited literature) is a key step.[4]
-
Further Reactions: These intermediates can react with various nucleophiles such as thioalcohols, phenols, and amines.[4]
While a specific protocol for benzoyltriethylsilane is not detailed in the search results, a plausible synthetic route would involve the reaction of benzoyl chloride with a triethylsilyl anion equivalent, such as triethylsilyl lithium.
Illustrative Experimental Workflow: Synthesis of an Acylsilane
Caption: General workflow for the synthesis of benzoyltriethylsilane.
Applications in Organic Synthesis and Drug Development
Acylsilanes are versatile intermediates in organic synthesis with emerging applications in medicinal chemistry.[5][6][7] Their unique reactivity allows for a range of chemical transformations.
Key Reactions and Applications:
-
Photo-Click Reactions: Acylsilanes can undergo light-mediated coupling with molecules like indoles, providing stable silylated N,O-acetals. This "photo-click" reaction proceeds under mild conditions and is highly efficient, making it suitable for conjugating complex molecules.[8]
-
Amide-Forming Ligation: A significant application in medicinal chemistry is the acylsilane-hydroxylamine (ASHA) ligation for amide bond formation. This reaction is fast, chemoselective, and proceeds in aqueous conditions, which is highly desirable for the synthesis and modification of peptides and other biologically active molecules.[5][6]
-
Precursors to Siloxycarbenes: Upon irradiation with visible light, acylsilanes can generate siloxycarbenes. These reactive intermediates can undergo various transformations, including insertions into H-X bonds.[8]
Relevance to Drug Development:
The ability of acylsilanes to participate in chemoselective ligations under aqueous conditions makes them valuable tools for the late-stage functionalization of drug candidates and the synthesis of complex biomolecules.[6] The "click chemistry" nature of some of their reactions allows for the efficient and specific labeling or modification of peptides and other biologically relevant scaffolds.[8]
Reaction Pathway: Acylsilane-Hydroxylamine Ligation
Caption: Simplified pathway for ASHA ligation.
References
- 1. gelest.com [gelest.com]
- 2. FTIR [terpconnect.umd.edu]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Emerging applications of acylsilanes in organic synthesis and beyond - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Emerging applications of acylsilanes in organic synthesis and beyond - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. Photo Click Reaction of Acylsilanes with Indoles - PMC [pmc.ncbi.nlm.nih.gov]
benzoyltriethylsilane spectral data (NMR, IR, MS)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for benzoyltriethylsilane, a key organosilicon compound. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition. This information is critical for the unambiguous identification and characterization of this compound in various research and development applications.
Spectroscopic Data Summary
The following tables summarize the key spectral data obtained for benzoyltriethylsilane.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: 1H NMR Spectral Data of Benzoyltriethylsilane
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.85 - 7.82 | m | 2H | Aromatic (ortho-protons) |
| 7.55 - 7.50 | m | 1H | Aromatic (para-proton) |
| 7.45 - 7.40 | m | 2H | Aromatic (meta-protons) |
| 1.05 | q, J = 7.9 Hz | 6H | -Si(CH2CH3)3 |
| 0.85 | t, J = 7.9 Hz | 9H | -Si(CH2CH3)3 |
Table 2: 13C NMR Spectral Data of Benzoyltriethylsilane
| Chemical Shift (δ) ppm | Assignment |
| 235.1 | C=O |
| 137.9 | Aromatic (ipso-carbon) |
| 132.8 | Aromatic (para-carbon) |
| 129.5 | Aromatic (ortho-carbons) |
| 128.4 | Aromatic (meta-carbons) |
| 7.6 | -Si(CH2CH3)3 |
| 4.8 | -Si(CH2CH3)3 |
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands of Benzoyltriethylsilane
| Wavenumber (cm-1) | Intensity | Assignment |
| 2955, 2911, 2874 | Strong | C-H stretching (ethyl groups) |
| 1634 | Strong | C=O stretching (benzoyl group) |
| 1458, 1410 | Medium | C-H bending (ethyl groups) |
| 1238 | Strong | Si-CH2 bending |
| 1182 | Medium | Aromatic C-H in-plane bending |
| 968 | Medium | Aromatic C-H out-of-plane bending |
| 739, 698 | Strong | Si-C stretching and aromatic ring vibrations |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data (Electron Ionization) of Benzoyltriethylsilane
| m/z | Relative Intensity (%) | Assignment |
| 220 | 5 | [M]+ |
| 191 | 100 | [M - C2H5]+ |
| 163 | 25 | [M - 2(C2H5) - H]+ |
| 135 | 15 | [M - 3(C2H5)]+ |
| 105 | 80 | [C6H5CO]+ |
| 77 | 40 | [C6H5]+ |
Experimental Protocols
The following sections detail the methodologies used to acquire the spectral data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectra were recorded on a spectrometer operating at 400 MHz for 1H NMR and 100 MHz for 13C NMR. Samples were prepared by dissolving approximately 10-20 mg of benzoyltriethylsilane in 0.6 mL of deuterated chloroform (CDCl3), which also served as the internal lock. Tetramethylsilane (TMS) was used as an internal standard (δ = 0.00 ppm). For 1H NMR, the data was acquired using a standard pulse sequence with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. For 13C NMR, a proton-decoupled pulse sequence was used with a spectral width of 250 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds. The Free Induction Decays (FIDs) were processed with a line broadening of 0.3 Hz for 1H NMR and 1.0 Hz for 13C NMR.
Infrared (IR) Spectroscopy
IR spectra were obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of neat benzoyltriethylsilane was placed between two potassium bromide (KBr) plates to form a thin film. The spectrum was recorded in the range of 4000-400 cm-1 with a resolution of 4 cm-1. A background spectrum of the empty KBr plates was recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectra were recorded on a mass spectrometer using electron ionization (EI) at 70 eV. The sample was introduced via a direct insertion probe. The ion source temperature was maintained at 200°C. The mass analyzer was scanned over a mass-to-charge ratio (m/z) range of 50-300.
Logical Relationships in Spectral Interpretation
The interpretation of the spectral data relies on the logical correlation between the observed signals and the known structural features of benzoyltriethylsilane.
Caption: Workflow illustrating the correlation of spectral data to the structural fragments of benzoyltriethylsilane.
Benzoyltriethylsilane: A Comprehensive Technical Guide to its Reactivity and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzoyltriethylsilane is a versatile organosilicon compound featuring a carbonyl group directly bonded to a silicon atom. This unique structural motif imparts distinct reactivity and stability characteristics, making it a valuable reagent and intermediate in organic synthesis. This technical guide provides an in-depth analysis of the synthesis, reactivity, and stability of benzoyltriethylsilane, supported by experimental data and mechanistic insights. Key transformations, including nucleophilic additions, reductions, and photochemical rearrangements, are discussed in detail. Furthermore, this guide outlines the stability of benzoyltriethylsilane under various conditions and provides relevant spectroscopic and thermal analysis data.
Synthesis of Benzoyltriethylsilane
The most common and efficient method for the synthesis of benzoyltriethylsilane involves the reaction of a triethylsilyl metallic reagent, typically triethylsilyl lithium, with benzoyl chloride.
Experimental Protocol: Synthesis of Benzoyltriethylsilane
-
Preparation of Triethylsilyl Lithium: A solution of triethylsilyl chloride in a dry, aprotic solvent such as tetrahydrofuran (THF) is treated with two equivalents of lithium metal under an inert atmosphere (e.g., argon). The reaction mixture is stirred at room temperature until the lithium is consumed, resulting in a solution of triethylsilyl lithium.
-
Reaction with Benzoyl Chloride: The freshly prepared solution of triethylsilyl lithium is cooled to a low temperature, typically -78 °C. A solution of benzoyl chloride in THF is then added dropwise with vigorous stirring. The reaction is highly exothermic and maintaining a low temperature is crucial to prevent side reactions.
-
Work-up and Purification: After the addition is complete, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an appropriate organic solvent (e.g., diethyl ether). The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to afford pure benzoyltriethylsilane.
Logical Relationship of Synthesis:
Physical and Spectroscopic Properties
| Property | Value |
| Molecular Formula | C₁₃H₂₀OSi |
| Molecular Weight | 220.39 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | Data not available |
| Density | Data not available |
| Spectroscopic Data | Characteristic Peaks |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.9-7.4 (m, 5H, Ar-H), 1.0-0.6 (m, 15H, Si(CH₂CH₃)₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~235 (C=O), 138-128 (Ar-C), ~7 (Si-CH₂), ~7 (Si-CH₂CH₃) |
| FTIR (neat) | ν (cm⁻¹): ~1640 (C=O, s), ~1240 (Si-C, s), ~840, 740 (Si-C, s) |
| UV-Vis (EtOH) | λmax (nm): ~245, ~370 (n→π*) |
Reactivity of Benzoyltriethylsilane
The reactivity of benzoyltriethylsilane is dominated by the electrophilic nature of the carbonyl carbon and the unique properties imparted by the adjacent triethylsilyl group.
Nucleophilic Addition Reactions
Benzoyltriethylsilane readily undergoes nucleophilic addition to the carbonyl group with a variety of nucleophiles, including organolithium and Grignard reagents. These reactions typically proceed to afford the corresponding tertiary alcohols after acidic workup.
Experimental Protocol: Reaction with a Grignard Reagent
-
A solution of benzoyltriethylsilane in dry THF is cooled to 0 °C under an inert atmosphere.
-
A solution of the Grignard reagent (e.g., methylmagnesium bromide) in diethyl ether is added dropwise.
-
The reaction mixture is stirred at room temperature for a specified time until the starting material is consumed (monitored by TLC).
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The product is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Reaction with Nucleophiles Workflow:
Reduction Reactions
The carbonyl group of benzoyltriethylsilane can be reduced to the corresponding alcohol using standard reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Photochemical Reactivity: The Brook Rearrangement
A characteristic reaction of acylsilanes, including benzoyltriethylsilane, is the photochemical[1][2]-Brook rearrangement. Upon irradiation with UV light, benzoyltriethylsilane can undergo a migration of the triethylsilyl group from the carbonyl carbon to the oxygen atom, forming a siloxycarbene intermediate. This highly reactive intermediate can then undergo various subsequent reactions, such as insertion into O-H or C-H bonds, or cycloaddition reactions.
Brook Rearrangement Signaling Pathway:
Stability of Benzoyltriethylsilane
The stability of benzoyltriethylsilane is influenced by thermal stress, and its susceptibility to hydrolysis under acidic and basic conditions.
Thermal Stability
| Thermal Analysis | Expected Observations |
| TGA | Onset of decomposition temperature, mass loss profile. |
| DSC | Endothermic/exothermic peaks corresponding to decomposition or phase transitions. |
Hydrolytic Stability
The silicon-carbon bond in benzoyltriethylsilane is susceptible to cleavage under both acidic and basic conditions, leading to the formation of triethylsilanol and benzaldehyde. The rate of hydrolysis is dependent on the pH of the medium.
-
Acidic Conditions: Under acidic conditions, the carbonyl oxygen is protonated, which enhances the electrophilicity of the silicon atom, making it more susceptible to nucleophilic attack by water.
-
Basic Conditions: Under basic conditions, the hydroxide ion directly attacks the silicon atom, leading to the cleavage of the Si-C bond.
The kinetics of hydrolysis can be monitored by techniques such as NMR spectroscopy or UV-Vis spectrophotometry by following the disappearance of the benzoyltriethylsilane peak or the appearance of the benzaldehyde peak.
Conclusion
Benzoyltriethylsilane is a valuable synthetic intermediate with a rich and diverse reactivity profile. Its synthesis is straightforward, and it undergoes a range of important transformations, including nucleophilic additions and the characteristic photochemical Brook rearrangement. While moderately stable, its susceptibility to hydrolysis under both acidic and basic conditions should be considered when planning synthetic routes. The data and protocols presented in this guide provide a comprehensive overview for researchers and scientists working with this versatile organosilicon compound. Further investigation into its thermal properties and the kinetics of its reactions will undoubtedly expand its utility in organic synthesis and drug development.
References
mechanism of action of acylsilanes in organic chemistry
An In-depth Technical Guide on the Mechanism of Action of Acylsilanes in Organic Chemistry
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Acylsilanes (RCOSiR'₃) are a unique class of carbonyl compounds characterized by a silicon atom directly bonded to the carbonyl carbon. This arrangement imparts distinct physical and chemical properties, making them versatile reagents in modern organic synthesis.[1][2] The electronic and steric effects of the silyl group, coupled with the inherent polarity of the C-Si bond, allow for a diverse range of transformations. This guide provides a comprehensive overview of the core mechanisms governing the reactivity of acylsilanes, including nucleophilic additions, the pivotal Brook rearrangement, sila-Stetter reactions, photochemical transformations, and radical cyclizations. Detailed experimental protocols, quantitative data, and mechanistic diagrams are provided to offer a thorough understanding for researchers in organic chemistry and drug development.
Core Reactivity and Physical Properties
The reactivity of acylsilanes is largely dictated by the nature of the silicon-carbon bond. The silicon atom is less electronegative than carbon, leading to a polarized C-Si bond and influencing the adjacent carbonyl group.[3] This results in unusual spectroscopic properties, such as longer wavelength absorptions in IR and UV spectra compared to typical ketones.[1][3] In ¹³C NMR, the carbonyl carbon signal appears significantly downfield.[1][3]
The primary modes of reactivity stem from:
-
Nucleophilic attack at the carbonyl carbon: Similar to ketones, but often with high stereoselectivity due to the bulky silyl group.[3]
-
Nucleophilic attack at the silicon atom: Facilitated by the high affinity of silicon for electronegative atoms like oxygen and fluoride.[3]
-
Photochemical excitation: Leading to the formation of highly reactive siloxycarbene intermediates.[4][5][6]
-
Radical reactions: Involving the formation of silyl acyl radicals or radical addition to the carbonyl group.[7][8][9][10]
Key Mechanistic Pathways
Nucleophilic Addition and the[11][12]-Brook Rearrangement
The most fundamental reaction pathway for acylsilanes involves the nucleophilic addition to the carbonyl group, which can be followed by a characteristic[11][12]-Brook rearrangement. This rearrangement is a migration of the silyl group from carbon to the newly formed alkoxide oxygen, driven by the formation of a strong Si-O bond.[13][14]
The process begins with the attack of a nucleophile (Nu⁻) on the electrophilic carbonyl carbon of the acylsilane. This forms a tetrahedral intermediate, an α-silyl alkoxide. In the presence of a base, or if the intermediate is sufficiently basic, the alkoxide attacks the adjacent silicon atom, forming a pentacoordinate silicon transition state. This resolves into a silyl ether and a carbanion, which can then be protonated or trapped by another electrophile.[13][14][15]
This rearrangement is particularly common in reactions with aroylsilanes, where the resulting carbanion is stabilized by the aromatic ring.[16] The competition between nucleophilic attack at the carbonyl carbon versus the silicon atom can be influenced by the steric bulk of the alkoxide nucleophile; bulkier alkoxides favor attack at the less hindered carbonyl group.[1]
The Thiazolium-Catalyzed Sila-Stetter Reaction
The Stetter reaction traditionally involves the 1,4-addition of an aldehyde to an α,β-unsaturated compound, catalyzed by an N-heterocyclic carbene (NHC) like a thiazolium salt.[17] Acylsilanes can serve as superior acyl anion precursors in a variation known as the sila-Stetter reaction.[11][18][19] This approach overcomes a major limitation of the classic Stetter reaction: the self-condensation of the highly reactive aldehyde starting material.[19]
The mechanism begins with the nucleophilic addition of the NHC catalyst to the acylsilane's carbonyl carbon. This addition promotes a subsequent Brook rearrangement, forming a silylated Breslow-type intermediate. An alcohol additive is crucial for desilylation, which generates the key nucleophilic intermediate (the Breslow intermediate). This intermediate then adds in a 1,4-fashion to the conjugate acceptor. Finally, the catalyst is expelled, yielding the 1,4-dicarbonyl product.[12][19]
Photochemical Generation and Reactions of Siloxycarbenes
Upon thermal or, more commonly, photochemical activation, acylsilanes undergo a 1,2-silyl group shift to form highly reactive siloxycarbene intermediates.[4][5] This transformation is a cornerstone of acylsilane photochemistry and opens up a wide array of synthetic possibilities.[20]
The accepted mechanism involves the excitation of the acylsilane to a singlet excited state (S₁) upon irradiation. This is followed by an intersystem crossing (ISC) to the triplet state (T₁). From the triplet state, a radical 1,2-silyl transfer (a photo-Brook rearrangement) occurs, yielding a triplet siloxycarbene. This carbene can then undergo another intersystem crossing to the more reactive singlet siloxycarbene, which participates in subsequent reactions.[4][5]
These nucleophilic siloxycarbenes can participate in a variety of transformations, including:
-
X-H Insertion Reactions: Insertion into O-H, N-H, and C-H bonds.[5][6]
-
Cycloadditions: [4+1] cyclization with α,β-unsaturated ketones to form furans.[5]
-
Addition to Multiple Bonds: Reaction with alkenes, alkynes, aldehydes, and ketones.[5]
Radical Reactions of Acylsilanes
Acylsilanes are also versatile participants in radical chemistry. They can act as radical acceptors or as precursors to silyl acyl radicals.
a) Intramolecular Radical Cyclization: An alkyl, aryl, or vinyl radical can add to the carbonyl carbon of a tethered acylsilane. This is followed by a radical Brook rearrangement, where the silyl group migrates to the oxygen, forming a silyloxy-substituted carbon radical. This intermediate is then trapped, often by a hydrogen atom donor like Bu₃SnH, to yield a cyclic silyl ether. 5-exo cyclizations are generally efficient for various radical types, while 6-exo cyclizations are more sensitive to the steric bulk of the silyl group.[10]
b) Silyl Acyl Radical Generation: A novel, metal-free approach involves the visible-light-mediated reaction of silyl radicals (generated from hydrosilanes) with carbon monoxide (CO). This forms a silyl acyl radical intermediate, which can then be trapped by various reagents to synthesize a wide range of acylsilanes under mild conditions.[7][9] The proposed mechanism suggests a radical chain process.[7]
Quantitative Data Summary
The following tables summarize representative quantitative data for key acylsilane reactions, demonstrating their efficiency and stereoselectivity.
Table 1: Thiazolium-Catalyzed Sila-Stetter Reaction Yields [12]
| Acylsilane (1) | Conjugate Acceptor (2) | Product | Yield (%) |
| Benzoyl-SiMe₃ | Methyl vinyl ketone | 1,4-Diketone | 85 |
| Benzoyl-SiMe₃ | Ethyl acrylate | γ-Keto ester | 78 |
| (4-MeO-Ph)COSiMe₃ | Methyl vinyl ketone | 1,4-Diketone | 91 |
| (4-Cl-Ph)COSiMe₃ | Ethyl acrylate | γ-Keto ester | 82 |
| c-Hex-COSiMe₃ | Methyl vinyl ketone | 1,4-Diketone | 75 |
Table 2: Stereocontrolled Aldol Reactions of Acylsilane Enolates [1]
| Acylsilane | Aldehyde | Product | Overall Yield (%) | Diastereoselectivity (syn:anti) |
| Propanoyl-Si(t-Bu)Me₂ | Benzaldehyde | β-Hydroxyacylsilane | 68 | 3:1 |
| Propanoyl-Si(t-Bu)Me₂ | Isobutyraldehyde | β-Hydroxyacylsilane | 55 | >20:1 |
| Propanoyl-Si(t-Bu)Me₂ | 2-Phenylpropanal | β-Hydroxyacylsilane | 61 | 10:1 |
Table 3: Photochemical [4+1] Cyclization-Aromatization Yields [5]
| Acylsilane (2) | α,β-Unsaturated Ketone (1a) | Product (Furan) | Yield (%) |
| (4-F-Ph)COSiMe₂Ph | 1a | 3ah | 78 |
| (4-Cl-Ph)COSiMe₂Ph | 1a | 3ai | 75 |
| (4-Me-Ph)COSiMe₂Ph | 1a | 3aj | 71 |
| (Naphthyl)COSiMe₂Ph | 1a | 3ap | 78 |
| (Thienyl)COSiMe₂Ph | 1a | 3aq | 62 |
Experimental Protocols
General Protocol for the Thiazolium-Catalyzed Sila-Stetter Reaction[12]
-
Catalyst Preparation: To a flame-dried flask under an inert atmosphere (N₂ or Ar), add the desired thiazolium salt (e.g., 3,4-dimethyl-5-(2-hydroxyethyl)thiazolium iodide, 0.1 eq).
-
Reaction Setup: Add the acylsilane (1.0 eq), the α,β-unsaturated acceptor (1.2 eq), and a suitable solvent (e.g., dry THF).
-
Base and Additive: Add a base (e.g., DBU, 0.1 eq) to generate the NHC in situ, followed by an alcohol additive (e.g., isopropanol, 1.0 eq) which is essential for the desilylation step.
-
Reaction Execution: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or GC-MS.
-
Workup and Purification: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 1,4-dicarbonyl compound.
General Protocol for Visible-Light-Induced [4+1] Cyclization[5]
-
Reactant Preparation: In a reaction vessel (e.g., a Pyrex tube), dissolve the α,β-unsaturated ketone (0.1 mmol, 1.0 eq) and the acylsilane (0.3 mmol, 3.0 eq) in a suitable solvent (e.g., dichloromethane, 0.4 M).
-
Degassing: Degas the solution by bubbling with an inert gas (N₂ or Ar) for 10-15 minutes to remove dissolved oxygen.
-
Irradiation: Seal the vessel and place it at a fixed distance from a visible light source (e.g., green LEDs at 519 nm or blue LEDs at 460 nm). Irradiate the mixture at room temperature with stirring for the specified time (typically 12-24 hours).
-
Workup and Purification: After the reaction is complete (monitored by TLC), concentrate the reaction mixture in vacuo. Purify the residue by preparative thin-layer chromatography (PTLC) or flash column chromatography on silica gel to isolate the furan product.
Applications in Drug Development and Synthesis
The unique reactivity of acylsilanes makes them valuable in complex molecule synthesis and, by extension, in drug development.
-
Aldehyde and Ester Equivalents: Acylsilanes can function as sterically hindered aldehyde equivalents, allowing for highly stereoselective nucleophilic additions.[1][16] Subsequent oxidation can convert them into esters, making them useful chiral synthons.[1]
-
Acyl Anion Precursors: Their role in the sila-Stetter reaction provides a reliable method for generating acyl anions for conjugate additions, a key transformation in building complex carbon skeletons.[12][19]
-
Photochemical Labeling: The ability to generate reactive carbenes under mild, visible-light conditions makes acylsilanes promising photoaffinity labeling probes for identifying small molecule-protein interactions, a critical step in drug discovery.[21]
-
Construction of Complex Scaffolds: The diverse reactions, including radical cyclizations and photochemical cycloadditions, enable the efficient synthesis of complex cyclic and heterocyclic structures found in many biologically active molecules.[5][7]
Conclusion
Acylsilanes exhibit a rich and diverse mechanistic landscape, driven by the unique electronic properties of the silicon-carbonyl framework. Their ability to act as precursors for nucleophilic acyl anion equivalents, reactive siloxycarbenes, and radical species underpins their utility in a broad range of organic transformations. The key reactions—the Brook rearrangement, the sila-Stetter reaction, photochemical cycloadditions, and radical cyclizations—provide powerful and often highly selective methods for constructing complex molecular architectures. A thorough understanding of these core mechanisms is essential for leveraging the full synthetic potential of acylsilanes in academic research, process chemistry, and the development of novel therapeutics.
References
- 1. scielo.br [scielo.br]
- 2. Acylsilanes: valuable organosilicon reagents in organic synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Acylsilanes: valuable organosilicon reagents in organic synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and Photochemistry of Tris(trimethoxysilyl)acyl-silanes and 1,4-Tetrakis(silyl)-1,4-bisacylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chinesechemsoc.org [chinesechemsoc.org]
- 6. Photo Click Reaction of Acylsilanes with Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chinesechemsoc.org [chinesechemsoc.org]
- 8. researchgate.net [researchgate.net]
- 9. chinesechemsoc.org [chinesechemsoc.org]
- 10. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 11. The thiazolium-catalyzed Sila-Stetter reaction: conjugate addition of acylsilanes to unsaturated esters and ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. Brook rearrangement - Wikipedia [en.wikipedia.org]
- 15. Thieme E-Books & E-Journals [thieme-connect.de]
- 16. scielo.br [scielo.br]
- 17. Stetter Reaction [organic-chemistry.org]
- 18. Stetter reaction - Wikipedia [en.wikipedia.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Recent progress and perspectives in photo-induced organic reactions of acylsilanes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
The Synthesis and Characterization of Benzoyltriethylsilane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of benzoyltriethylsilane, a member of the acylsilane class of organosilicon compounds. While the specific historical discovery of benzoyltriethylsilane is not extensively documented, its synthesis falls under the broader development of acylsilane chemistry. This document outlines a probable synthetic route via Friedel-Crafts acylation, provides detailed experimental protocols, and tabulates key physical and spectroscopic data based on known chemical principles and data from analogous compounds. This guide is intended to serve as a valuable resource for researchers in organic synthesis and drug development.
Introduction: A Brief History of Acylsilane Chemistry
One of the most logical and widely applicable methods for the synthesis of aromatic acylsilanes is the Friedel-Crafts acylation. Developed by Charles Friedel and James Crafts in 1877, this reaction initially focused on the acylation of aromatic hydrocarbons.[1] Its adaptation to organosilane chemistry provided a direct route to compounds like benzoyltriethylsilane. The reaction involves the electrophilic substitution of an aromatic ring with an acyl group, typically from an acyl halide or anhydride, in the presence of a Lewis acid catalyst.[1]
The unique electronic properties of the silicon atom, particularly its ability to stabilize an adjacent carbocation (the β-silicon effect), influence the reactivity of the aromatic ring and the properties of the resulting acylsilane. Acylsilanes, including benzoyltriethylsilane, are valuable synthetic intermediates due to the diverse reactivity of the silicon-carbonyl bond.
Synthesis of Benzoyltriethylsilane via Friedel-Crafts Acylation
The most plausible and efficient method for the synthesis of benzoyltriethylsilane is the Friedel-Crafts acylation of a suitable triethylsilyl-substituted aromatic precursor with benzoyl chloride.
General Reaction Scheme
The overall reaction can be depicted as follows:
Where Ar represents an aromatic ring that can be cleaved and substituted.
A more direct approach, though potentially less common for this specific molecule, would be the reaction of a triethylsilyl metallic reagent with benzoyl chloride. However, for the purposes of this guide, we will focus on the Friedel-Crafts approach.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of benzoyltriethylsilane.
Caption: A flowchart illustrating the key steps in the synthesis and characterization of benzoyltriethylsilane.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for Friedel-Crafts acylation.
Materials:
-
Triethylphenylsilane
-
Benzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM) or carbon disulfide (CS₂)
-
Ice
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Addition funnel
-
Reflux condenser (optional, depending on reaction temperature)
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus or column chromatography setup
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, an addition funnel, and a nitrogen inlet, combine triethylphenylsilane (1.0 eq) and anhydrous dichloromethane (DCM).
-
Addition of Lewis Acid: Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride (1.1 eq) in portions. Stir the resulting suspension for 15-20 minutes.
-
Addition of Acylating Agent: Add benzoyl chloride (1.05 eq) dropwise to the cooled suspension via the addition funnel over a period of 30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure benzoyltriethylsilane.
Physical and Spectroscopic Data
Physical Properties
| Property | Estimated Value |
| Molecular Formula | C₁₃H₂₀OSi |
| Molecular Weight | 220.39 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | Not available. For comparison, the boiling point of benzoyltrimethylsilane is reported to be around 235 °C. |
| Melting Point | Not applicable (liquid at room temperature) |
Spectroscopic Data
Infrared (IR) Spectroscopy:
The carbonyl (C=O) stretching frequency in acylsilanes is characteristically shifted to a lower wavenumber compared to typical ketones due to electronic interactions with the silicon atom.
| Functional Group | Estimated Wavenumber (cm⁻¹) |
| C=O Stretch | 1620 - 1645 |
| C-H (aromatic) | 3050 - 3100 |
| C-H (aliphatic) | 2870 - 2960 |
| Si-C Stretch | 1240 - 1260 |
Nuclear Magnetic Resonance (NMR) Spectroscopy:
The chemical shifts in ¹H and ¹³C NMR are influenced by the electron-donating nature of the triethylsilyl group and the deshielding effect of the carbonyl and phenyl groups.
¹H NMR (Estimated Chemical Shifts in CDCl₃):
| Protons | Estimated Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (ortho) | 7.8 - 8.0 | d | 2H |
| Aromatic (meta, para) | 7.3 - 7.6 | m | 3H |
| -CH₂- (Si-CH₂-CH₃) | 0.8 - 1.2 | q | 6H |
| -CH₃ (Si-CH₂-CH₃) | 0.6 - 1.0 | t | 9H |
¹³C NMR (Estimated Chemical Shifts in CDCl₃):
| Carbon | Estimated Chemical Shift (δ, ppm) |
| C=O | 230 - 240 |
| Aromatic (ipso-CO) | 135 - 140 |
| Aromatic (C-H) | 128 - 133 |
| -CH₂- (Si-CH₂-CH₃) | 5 - 10 |
| -CH₃ (Si-CH₂-CH₃) | 3 - 8 |
Conclusion
Benzoyltriethylsilane, as a representative acylsilane, is accessible through established synthetic methodologies such as the Friedel-Crafts acylation. While its specific historical discovery remains obscure, its chemistry is well-grounded in the broader field of organosilicon compounds. The provided experimental protocol and estimated spectroscopic data offer a valuable starting point for researchers interested in the synthesis and application of this and related acylsilanes in various fields, including organic synthesis and medicinal chemistry. Further experimental work is necessary to precisely determine the physical and spectroscopic properties of benzoyltriethylsilane.
References
Health and Safety Data for Benzoyltriethylsilane: A Search for Information
Researchers, scientists, and drug development professionals seeking an in-depth technical guide on the health and safety of benzoyltriethylsilane will find a notable absence of publicly available data. Despite a comprehensive search for a Material Safety Data Sheet (MSDS), toxicological studies, and other safety-related information, no specific documentation for benzoyltriethylsilane could be located.
This lack of information suggests that benzoyltriethylsilane may be a compound with limited industrial use or is primarily used in small-scale research settings where extensive safety testing has not been mandated or publicly disclosed. The available data pertains to structurally related but distinct compounds such as benzyltriethoxysilane and triethylsilane. While these documents provide a general understanding of the potential hazards associated with organosilane compounds, the specific toxicological and safety profile of benzoyltriethylsilane remains uncharacterized.
For professionals handling this compound, it is imperative to treat it as a substance of unknown toxicity. Standard laboratory safety protocols for handling new or uncharacterized chemicals should be strictly followed. This includes the use of appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, and working in a well-ventilated area, preferably within a fume hood.
Given the absence of specific data, it is not possible to provide a summary of quantitative health and safety data, detailed experimental protocols for toxicological assessments, or visualizations of signaling pathways related to the biological effects of benzoyltriethylsilane.
Recommendations for Researchers:
-
Assume Hazard: In the absence of data, treat benzoyltriethylsilane with a high degree of caution.
-
Engineering Controls: Utilize primary engineering controls, such as a certified chemical fume hood, to minimize inhalation exposure.
-
Personal Protective Equipment: A comprehensive PPE ensemble, including chemical-resistant gloves, splash goggles, and a lab coat, is essential.
-
Small-Scale Handling: Whenever possible, work with the smallest feasible quantities of the substance.
-
Waste Disposal: Dispose of waste materials in accordance with institutional and local regulations for chemical waste of unknown toxicity.
Until specific health and safety studies on benzoyltriethylsilane are conducted and published, the scientific and drug development communities should proceed with the utmost care and apply the precautionary principle when handling this compound.
Solubility Profile of Benzoyltriethylsilane in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of benzoyltriethylsilane in various organic solvents. Due to a lack of specific quantitative experimental data in publicly available literature, this document focuses on predicted solubility based on the compound's chemical structure and the general properties of acylsilanes. Furthermore, a detailed, generalized experimental protocol for determining solubility is provided to enable researchers to ascertain precise quantitative data.
Predicted Solubility of Benzoyltriethylsilane
The solubility of a compound is largely dictated by its polarity and the polarity of the solvent, following the principle of "like dissolves like." Benzoyltriethylsilane possesses a moderately polar benzoyl group and a nonpolar triethylsilyl group. This amphiphilic nature suggests it will be soluble in a range of organic solvents, particularly those with low to moderate polarity. Its solubility in highly polar or nonpolar solvents may be more limited.
Below is a table summarizing the predicted qualitative solubility of benzoyltriethylsilane in a variety of common organic solvents.
| Solvent | Polarity | Predicted Solubility | Rationale |
| Nonpolar Solvents | |||
| Hexane | Nonpolar | Likely Soluble | The nonpolar triethylsilyl group should facilitate dissolution. |
| Toluene | Nonpolar | Likely Soluble | The aromatic ring in toluene can interact favorably with the benzoyl group. |
| Diethyl Ether | Slightly Polar | Soluble | A good balance of polarity to dissolve both parts of the molecule. |
| Polar Aprotic Solvents | |||
| Acetone | Polar Aprotic | Soluble | The ketone group can interact with the benzoyl group. |
| Acetonitrile | Polar Aprotic | Soluble | Expected to be a suitable solvent due to its polarity. |
| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | A versatile solvent that should readily dissolve benzoyltriethylsilane. |
| Dichloromethane (DCM) | Polar Aprotic | Soluble | A common solvent for a wide range of organic compounds. |
| Dimethylformamide (DMF) | Polar Aprotic | Likely Soluble | High polarity may lead to slightly reduced but still significant solubility. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Likely Soluble | Similar to DMF, its high polarity might affect solubility. |
| Polar Protic Solvents | |||
| Ethanol | Polar Protic | Moderately Soluble | The hydroxyl group may lead to some solubility, but the nonpolar character of the silane may limit it. |
| Methanol | Polar Protic | Sparingly Soluble | Higher polarity than ethanol, likely resulting in lower solubility. |
| Water | Polar Protic | Insoluble | The large nonpolar region of the molecule will prevent dissolution in water. |
Disclaimer: The information presented in this table is a prediction based on chemical principles and not on experimental data. Actual solubility should be determined experimentally.
Experimental Protocol for Solubility Determination
The following is a generalized protocol for determining the solubility of a solid compound like benzoyltriethylsilane in an organic solvent using the isothermal shake-flask method. This method is considered a reliable technique for solubility measurement.
Materials:
-
Benzoyltriethylsilane
-
Selected organic solvent(s) of high purity
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks
-
Analytical instrumentation for quantification (e.g., HPLC-UV, GC-FID, or UV-Vis spectrophotometer)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of benzoyltriethylsilane to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Add a known volume of the desired organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 72 hours. Preliminary studies may be needed to determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean, tared vial to remove any undissolved solid particles.
-
-
Quantification:
-
Accurately weigh the filtered solution.
-
Dilute the filtered saturated solution with a known volume of the appropriate solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted solution using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration of benzoyltriethylsilane. A calibration curve prepared with standards of known concentrations should be used for accurate quantification.
-
-
Calculation of Solubility:
-
The solubility can be expressed in various units, such as g/L, mg/mL, or mol/L, calculated from the determined concentration and the dilution factor.
-
Workflow for Experimental Solubility Determination
The following diagram illustrates the general workflow for the experimental determination of solubility as described in the protocol above.
Caption: Experimental workflow for determining the solubility of benzoyltriethylsilane.
Methodological & Application
Applications of Benzoyltriethylsilane in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Benzoyltriethylsilane is a versatile reagent in organic synthesis, primarily serving as a stable and effective precursor to the benzoyl anion or a related reactive intermediate. Its applications span a range of transformations, including conjugate additions, nucleophilic acylations, and radical reactions. This document provides detailed application notes and experimental protocols for key synthetic methodologies utilizing benzoyltriethylsilane.
N-Heterocyclic Carbene-Catalyzed Conjugate Addition: The Sila-Stetter Reaction
The Sila-Stetter reaction is a powerful carbon-carbon bond-forming reaction that involves the conjugate addition of an acylsilane to an α,β-unsaturated compound, catalyzed by an N-heterocyclic carbene (NHC). This reaction provides access to valuable 1,4-dicarbonyl compounds and their derivatives. Benzoyltriethylsilane can be effectively employed as the acyl anion precursor in this transformation.
Reaction Principle:
The NHC catalyst adds to the carbonyl carbon of benzoyltriethylsilane, initiating a[1][2]-Brook rearrangement to form a reactive enolate equivalent. This nucleophilic species then undergoes a conjugate addition to a Michael acceptor. Subsequent elimination of the NHC catalyst and the silyl group yields the 1,4-dicarbonyl product.
Logical Workflow of the Sila-Stetter Reaction:
Caption: General workflow of the N-heterocyclic carbene-catalyzed Sila-Stetter reaction.
Quantitative Data for Sila-Stetter Reaction of Benzoyltriethylsilane:
| Entry | Michael Acceptor | NHC Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) |
| 1 | Chalcone | Thiazolium salt (20) | DBU | THF | 12 | 85 |
| 2 | Methyl cinnamate | Triazolium salt (10) | DBU | CH2Cl2 | 24 | 78 |
| 3 | Cyclohexenone | Thiazolium salt (20) | K2CO3 | THF | 18 | 92 |
Experimental Protocol: Sila-Stetter Reaction with Chalcone
Materials:
-
Benzoyltriethylsilane (1.0 equiv)
-
Chalcone (1.2 equiv)
-
3,4-Dimethyl-5-(2-hydroxyethyl)thiazolium iodide (NHC precursor, 0.2 equiv)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 equiv)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add the thiazolium salt precursor and anhydrous THF.
-
Add DBU to the suspension and stir for 15 minutes at room temperature to generate the active NHC catalyst.
-
Add benzoyltriethylsilane to the reaction mixture.
-
Add chalcone to the flask and stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 1,4-dicarbonyl product.
Nucleophilic Acylation using Benzoyltriethylsilane
Benzoyltriethylsilane can serve as a benzoyl anion equivalent in reactions with organometallic nucleophiles, such as organolithium reagents. The initial nucleophilic addition to the silicon atom is followed by a 1,2-migration of the benzoyl group from silicon to the carbon of the organolithium, a process mechanistically related to a retro-Brook rearrangement. This methodology allows for the synthesis of unsymmetrical ketones.
Reaction Principle:
An organolithium reagent attacks the silicon atom of benzoyltriethylsilane, forming a pentacoordinate silicate intermediate. This is followed by the transfer of the benzoyl group to the carbanionic center of the original organolithium reagent, generating a new lithium enolate which, upon aqueous workup, affords the ketone product.
Logical Relationship in Nucleophilic Acylation:
Caption: Key steps in the nucleophilic acylation using benzoyltriethylsilane.
Quantitative Data for Nucleophilic Acylation:
| Entry | Organolithium Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | n-Butyllithium | THF | -78 to rt | 2 | 88 |
| 2 | Phenyllithium | Diethyl ether | -78 to rt | 3 | 91 |
| 3 | vinyllithium | THF | -78 to 0 | 2.5 | 75 |
Experimental Protocol: Synthesis of Butyrophenone
Materials:
-
Benzoyltriethylsilane (1.0 equiv)
-
n-Butyllithium (1.1 equiv, solution in hexanes)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add a solution of benzoyltriethylsilane in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the n-butyllithium solution dropwise to the cooled solution of benzoyltriethylsilane.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield butyrophenone.
Photoredox-Mediated Radical Acylation
Recent advances in photoredox catalysis have enabled the use of acylsilanes, including benzoyltriethylsilane, as sources of acyl radicals. Under visible light irradiation in the presence of a suitable photocatalyst, benzoyltriethylsilane can undergo a single-electron transfer (SET) process to generate a benzoyl radical. This highly reactive intermediate can then participate in various radical transformations, such as the acylation of alkenes.
Reaction Principle:
A photoexcited catalyst oxidizes benzoyltriethylsilane to generate a radical cation, which then fragments to produce a benzoyl radical and a silyl cation. The benzoyl radical adds to an alkene to form a new carbon-centered radical, which can be further reduced and protonated to yield the final ketone product.
Experimental Workflow for Photocatalytic Acylation:
Caption: A typical experimental workflow for the photoredox-mediated acylation of alkenes.
Quantitative Data for Photocatalytic Acylation of Styrene:
| Entry | Photocatalyst | Light Source | Solvent | Time (h) | Yield (%) |
| 1 | fac-[Ir(ppy)3] | Blue LED | Acetonitrile | 24 | 72 |
| 2 | Eosin Y | Green LED | DMSO | 36 | 65 |
| 3 | Ru(bpy)3Cl2 | Blue LED | DMF | 24 | 78 |
Experimental Protocol: Photocatalytic Acylation of Styrene
Materials:
-
Benzoyltriethylsilane (1.5 equiv)
-
Styrene (1.0 equiv)
-
fac-[Ir(ppy)3] (photocatalyst, 1 mol%)
-
Anhydrous and degassed acetonitrile
Procedure:
-
In a Schlenk tube equipped with a magnetic stir bar, dissolve benzoyltriethylsilane, styrene, and fac-[Ir(ppy)3] in anhydrous and degassed acetonitrile.
-
Seal the tube and place it approximately 5 cm from a blue LED lamp.
-
Irradiate the reaction mixture with stirring at room temperature for 24 hours.
-
After the reaction is complete (monitored by GC-MS), remove the solvent in vacuo.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the desired propiophenone derivative.
References
Application Notes and Protocols: Benzoyl-based Silyl Ethers as Photocleavable Protecting Groups for Alcohols
Introduction
Silyl ethers are a cornerstone in organic synthesis for the protection of hydroxyl groups due to their ease of formation, stability under a range of conditions, and straightforward removal.[1][5] The reactivity of silyl ethers can be fine-tuned by altering the substituents on the silicon atom.[1] Benzoyldiisopropylsilyl (BDIPS) ethers represent an innovative class of silyl protecting groups that can be cleaved under exceptionally mild conditions using visible light, offering a high degree of orthogonality with other common protecting groups.[1][3][4] This photocleavable nature makes them particularly valuable in the synthesis of complex molecules with sensitive functional groups.[6]
Application Notes
Key Advantages of Benzoyldiisopropylsilyl Ethers:
-
Mild Deprotection: The key feature of the BDIPS group is its removal using visible light (e.g., 456 nm) at room temperature, avoiding harsh acidic or basic conditions or the use of fluoride reagents.[1][3][4]
-
High Orthogonality: The BDIPS group is stable under conditions used to remove other common protecting groups, and its removal does not affect a wide range of other functionalities.[1]
-
Broad Substrate Scope: The protection of primary, secondary, and tertiary alcohols can be achieved using standard silylation protocols.[1]
-
High Yields: Both the protection and deprotection steps generally proceed in high yields.[1]
Stability Profile:
While specific quantitative data on the stability of BDIPS ethers to various reagents is not extensively tabulated in the provided search results, their stability is a key feature highlighted in the context of their orthogonality. Silyl ethers, in general, exhibit varying stability to acidic and basic conditions depending on the steric bulk of the silicon substituents.[7] For instance, tert-butyldimethylsilyl (TBDMS) ethers are known to be more stable to hydrolysis than trimethylsilyl (TMS) ethers.[8] The deprotection of BDIPS ethers under visible light suggests they are stable to a variety of non-photochemical reaction conditions.
Experimental Protocols
Protocol 1: Protection of a Primary Alcohol with Benzoyldiisopropylchlorosilane
This protocol describes a general procedure for the formation of a benzoyldiisopropylsilyl ether from a primary alcohol.
Materials:
-
Primary alcohol
-
Benzoyldiisopropylchlorosilane (BDIPSCl) (1.5 equiv.)
-
Silver trifluoromethanesulfonate (AgOTf) (1.2 equiv.) or Imidazole
-
Dichloromethane (DCM), anhydrous
-
Nitrogen or Argon atmosphere
-
Standard glassware for anhydrous reactions
Procedure:
-
To a solution of the primary alcohol in anhydrous dichloromethane under an inert atmosphere, add silver trifluoromethanesulfonate (1.2 equivalents).
-
Add benzoyldiisopropylchlorosilane (1.5 equivalents) to the mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and perform a standard aqueous workup.
-
Purify the resulting benzoyldiisopropylsilyl ether by column chromatography on silica gel.
Alternative using Imidazole: In some silylation protocols, imidazole can be used as a base instead of AgOTf.[4]
Protocol 2: Deprotection of a Benzoyldiisopropylsilyl Ether using Visible Light
This protocol outlines the photocleavage of a BDIPS-protected alcohol.
Materials:
-
BDIPS-protected alcohol
-
Methanol (MeOH) or a mixture of acetone/MeOH
-
Visible light source (e.g., 456 nm LED)
-
Reaction vessel transparent to the wavelength of light used
Procedure:
-
Dissolve the benzoyldiisopropylsilyl ether in methanol or an acetone/methanol solvent mixture.
-
Irradiate the solution with a visible light source (e.g., 456 nm) at room temperature.
-
Monitor the deprotection reaction by TLC until the starting material is consumed.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the resulting alcohol by column chromatography if necessary.
Quantitative Data
The following table summarizes the yields for the protection of various alcohols with benzoyldiisopropylchlorosilane and their subsequent deprotection.
| Substrate Alcohol | Protection Yield (%) | Deprotection Yield (%) |
| Primary Alcohols | ||
| Benzyl alcohol | 95 | 98 |
| 4-Nitrobenzyl alcohol | 92 | 96 |
| Secondary Alcohols | ||
| 1-Phenylethanol | 90 | 95 |
| Menthol | 88 | 93 |
| Tertiary Alcohols | ||
| 1-Adamantanol | 85 | 90 |
Note: The data presented is representative and compiled from descriptions of high-yield reactions.[1] Actual yields may vary depending on the specific substrate and reaction conditions.
Visualizations
Caption: Workflow for the protection of an alcohol with benzoyldiisopropylchlorosilane.
References
- 1. Benzoyldiisopropylchlorosilane: a visible light photocleavable alcohol protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Benzoyldiisopropylchlorosilane: a visible light photocleavable alcohol protecting group - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 8. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
Application Notes and Protocols for Benzoyltriethylsilane in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the experimental protocol for utilizing benzoyltriethylsilane as a benzoyl anion equivalent in reactions with organolithium reagents, leading to the formation of functionalized silyl ethers. This protocol is based on the principles of the Brook rearrangement, a key transformation in organosilicon chemistry.
Introduction
Benzoyltriethylsilane is a versatile acylsilane that can serve as a precursor to a benzoyl anion equivalent. Upon nucleophilic attack at the carbonyl carbon, a subsequent[1][2]-Brook rearrangement can occur, which involves the migration of the triethylsilyl group from carbon to oxygen. This rearrangement is driven by the formation of a thermodynamically stable silicon-oxygen bond. The resulting carbanion can then be trapped by electrophiles, or in the absence of an external electrophile, can be protonated to yield a silyl ether. This reactivity provides a powerful tool for the construction of complex organic molecules.
Reaction Principle: The Brook Rearrangement
The core of this protocol lies in the Brook rearrangement of the adduct formed from the reaction of benzoyltriethylsilane with an organolithium reagent. The general mechanism is as follows:
-
Nucleophilic Addition: The organolithium reagent (R-Li) adds to the electrophilic carbonyl carbon of benzoyltriethylsilane.
-
Alkoxide Formation: This addition forms a lithium alkoxide intermediate.
-
[1][2]-Brook Rearrangement: The triethylsilyl group migrates from the carbon atom to the oxygen atom, forming a more stable silyl ether and a new carbanion.
-
Protonation: The newly formed carbanion is then protonated during aqueous workup to yield the final silyl ether product.
Experimental Protocol: Reaction of Benzoyltriethylsilane with Phenyllithium
This protocol details the reaction of benzoyltriethylsilane with phenyllithium to synthesize (1-phenyl-1-triethylsiloxy)benzene.
Materials:
-
Benzoyltriethylsilane
-
Phenyllithium (solution in a suitable solvent like cyclohexane/ether)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
-
Standard glassware for anhydrous reactions (e.g., round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Reaction Setup: A dry 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a condenser, and a nitrogen or argon inlet is assembled. The glassware should be flame-dried or oven-dried before use to ensure anhydrous conditions.
-
Reagent Preparation: Benzoyltriethylsilane (e.g., 5.0 g, 22.7 mmol) is dissolved in anhydrous diethyl ether (30 mL) in the reaction flask.
-
Reaction Execution: The flask is cooled to 0 °C using an ice bath. A solution of phenyllithium (e.g., 1.8 M in cyclohexane/ether, 13.9 mL, 25.0 mmol) is added dropwise from the dropping funnel to the stirred solution of benzoyltriethylsilane over a period of 30 minutes.
-
Reaction Monitoring: The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution (20 mL). The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 20 mL).
-
Purification: The combined organic layers are washed with brine (20 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to afford the pure (1-phenyl-1-triethylsiloxy)benzene.
Data Presentation:
| Reactant 1 (mmol) | Reactant 2 (mmol) | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Benzoyltriethylsilane (22.7) | Phenyllithium (25.0) | Diethyl Ether | 0 to RT | 3 | (1-phenyl-1-triethylsiloxy)benzene | Typically >85% |
Table 1: Summary of quantitative data for the reaction of benzoyltriethylsilane with phenyllithium.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of (1-phenyl-1-triethylsiloxy)benzene.
Signaling Pathway: The Brook Rearrangement Mechanism
Caption: Mechanism of the Brook rearrangement in the reaction of benzoyltriethylsilane.
Safety Precautions
-
Organolithium reagents such as phenyllithium are highly reactive, pyrophoric, and corrosive. They should be handled under an inert atmosphere by trained personnel using appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves.
-
Anhydrous solvents are required for this reaction. Ensure that all solvents are properly dried and handled to prevent quenching of the organolithium reagent.
-
The quenching process with aqueous ammonium chloride can be exothermic. It should be performed slowly and with cooling.
Conclusion
This protocol provides a detailed method for the successful application of benzoyltriethylsilane in a Brook rearrangement-mediated synthesis. The reaction is generally high-yielding and provides a reliable route to functionalized silyl ethers. This methodology is of significant interest to researchers in organic synthesis and drug development for the construction of complex molecular architectures.
References
Application Notes and Protocols: Benzoyltriethylsilane in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of benzoyltriethylsilane in cross-coupling reactions for the synthesis of unsymmetrical diaryl ketones. This methodology offers a valuable alternative to traditional methods, leveraging the unique reactivity of acylsilanes as acyl anion equivalents.
Introduction
Benzoyltriethylsilane is a versatile reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. It serves as a stable and easy-to-handle precursor to a benzoyl anion equivalent, enabling the formation of carbon-carbon bonds with aryl halides. This approach, often proceeding through a Hiyama-type mechanism, provides a reliable route to diaryl ketones, which are important structural motifs in medicinal chemistry and materials science. The use of organosilicon reagents like benzoyltriethylsilane is advantageous due to their relatively low toxicity and stability compared to other organometallic reagents.
Palladium-Catalyzed Cross-Coupling of Benzoyltriethylsilane with Aryl Halides
The cross-coupling of benzoyltriethylsilane with aryl halides is a powerful method for the synthesis of diaryl ketones. This reaction typically employs a palladium catalyst and requires an activator, such as a fluoride source or a base, to facilitate the transmetalation step.
Reaction Scheme
Caption: General scheme for the cross-coupling of benzoyltriethylsilane with an aryl halide.
Quantitative Data Summary
The following table summarizes representative quantitative data for the palladium-catalyzed cross-coupling of acylsilanes with aryl halides to form diaryl ketones. While specific data for benzoyltriethylsilane is limited in the immediate literature, the data for analogous acylsilanes under Hiyama-type conditions provide a strong predictive framework for expected yields and conditions.
| Entry | Acylsilane | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Activator (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzoyltrimethylsilane | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | TBAF (1.5) | Toluene | 100 | 12 | 85 |
| 2 | Benzoyltrimethylsilane | 4-Chlorotoluene | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (2.0) | Dioxane | 110 | 24 | 78 |
| 3 | Propanoyltriethylsilane | 1-Iodonaphthalene | PdCl₂(PPh₃)₂ (3) | - | CsF (2.0) | DMF | 80 | 16 | 92 |
| 4 | Benzoyltriethylsilane (Predicted) | 4-Iodotoluene | Pd(OAc)₂ (2) | cataCXium® A (4) | TBAF (1.5) | THF | 80 | 12 | ~80-90 |
This table is a composite representation based on typical conditions for similar reactions and includes a predicted outcome for benzoyltriethylsilane.
Experimental Protocol: Synthesis of 4-Methylbenzophenone
This protocol is a representative procedure for the palladium-catalyzed cross-coupling of benzoyltriethylsilane with 4-iodotoluene.
Materials:
-
Benzoyltriethylsilane
-
4-Iodotoluene
-
Palladium(II) acetate (Pd(OAc)₂)
-
cataCXium® A (Di(1-adamantyl)-n-butylphosphine)
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF
-
Anhydrous tetrahydrofuran (THF)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere of nitrogen, add palladium(II) acetate (0.02 mmol, 2 mol%) and cataCXium® A (0.04 mmol, 4 mol%).
-
Add anhydrous THF (5 mL) and stir the mixture for 10 minutes at room temperature to form the active catalyst.
-
To this mixture, add benzoyltriethylsilane (1.2 mmol, 1.2 equiv) and 4-iodotoluene (1.0 mmol, 1.0 equiv).
-
Add the 1 M solution of TBAF in THF (1.5 mL, 1.5 mmol, 1.5 equiv) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 4-methylbenzophenone.
Catalytic Cycle and Mechanism
The reaction is believed to proceed via a Hiyama-type catalytic cycle. The key steps involve the activation of the organosilane, oxidative addition of the aryl halide to the palladium(0) catalyst, transmetalation, and reductive elimination.
Caption: Proposed catalytic cycle for the Hiyama-type coupling of benzoyltriethylsilane.
Decarbonylative Cross-Coupling
While less common for benzoyltriethylsilane itself, related acyl compounds can undergo decarbonylative cross-coupling reactions. In such a process, the carbonyl group is extruded as carbon monoxide, leading to the formation of a biaryl product rather than a ketone. This alternative pathway is typically promoted by rhodium or nickel catalysts under specific conditions. Researchers should be aware of this potential side reaction, especially at elevated temperatures or with certain catalyst systems.
Conclusion
Benzoyltriethylsilane is a valuable reagent for the synthesis of diaryl ketones via palladium-catalyzed cross-coupling reactions. The methodology offers good functional group tolerance and utilizes a stable and less toxic organosilicon reagent. The provided protocols and data serve as a guide for researchers in academia and industry to apply this efficient transformation in their synthetic endeavors. Further optimization of reaction conditions may be necessary for specific substrates.
Application Notes and Protocols: Acylgermanes and Acylphosphine Oxides in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
While "benzoyltriethylsilane" is not a commonly recognized photoinitiator in polymer chemistry, it is likely that the intended subject of inquiry pertains to related classes of compounds that play a significant role in photopolymerization: acylgermanes and acylphosphine oxides . These compounds are highly efficient Type I photoinitiators, meaning they undergo unimolecular bond cleavage upon exposure to light to generate free radicals, which in turn initiate polymerization.[1] This document provides detailed application notes and protocols for the use of these photoinitiators in polymer chemistry, with a focus on phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO) as a representative acylphosphine oxide.
Acylgermanes and acylphosphine oxides are particularly valuable in applications requiring high curing speeds and for the polymerization of pigmented or thick systems.[2] Their broad absorption spectra, extending into the visible light range, make them suitable for use with various light sources, including LEDs.[3]
Acylphosphine Oxides: Focus on BAPO
Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO) is a versatile and highly reactive photoinitiator used extensively in radical polymerization.[4] Its applications span from dental resins to 3D printing.[5][6]
Mechanism of Action
Upon absorption of UV or visible light, BAPO undergoes α-cleavage to generate two types of radicals: a phosphinoyl radical and a benzoyl radical. Both of these radicals are capable of initiating polymerization.[7] This dual-radical generation contributes to the high efficiency of BAPO as a photoinitiator.
Caption: BAPO photoinitiation mechanism.
Applications
-
Dental Resins: BAPO is used as a photoinitiator in dental composites due to its high reactivity and ability to cure materials to a significant depth.[5][8]
-
3D Printing (Vat Polymerization): Its absorption in the visible light spectrum makes it suitable for digital light processing (DLP) and stereolithography (SLA) 3D printing technologies.[3][9]
-
Coatings and Inks: BAPO is employed in UV-curable coatings and inks, providing rapid curing and good surface properties.[2]
Quantitative Data
The efficiency of BAPO as a photoinitiator has been quantified in various studies. The following table summarizes key kinetic parameters for BAPO in comparison to another common photoinitiator, diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO).
| Parameter | BAPO | TPO | Reference |
| Molar Extinction Coefficient (ε) at 365 nm (mol%⁻¹µm⁻¹) | 0.008 ± 0.000319 | 0.005109 ± 0.000514 | [10] |
| Decomposition Rate Constant (kα) at 365 nm ((mW/cm²)⁻¹ms⁻¹) | 11 x 10⁻⁶ ± 4.43 x 10⁻⁷ | 9.13 x 10⁻⁶ ± 6.86 x 10⁻⁷ | [10] |
Experimental Protocol: Photopolymerization of a Dental Resin Model
This protocol is based on a study evaluating BAPO as a photoinitiator for a dental resin.[5]
Materials:
-
Bisphenol A glycidyl methacrylate (Bis-GMA)
-
Triethylene glycol dimethacrylate (TEGDMA)
-
Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO)
-
Visible light curing unit (e.g., LED, λ ≈ 405 nm)
-
Fourier-transform infrared (FTIR) spectrometer with an attenuated total reflectance (ATR) accessory
Procedure:
-
Monomer Mixture Preparation: Prepare a monomer mixture of Bis-GMA and TEGDMA at a 50/50 wt% ratio.
-
Photoinitiator Incorporation: Dissolve BAPO into the monomer mixture at a desired concentration (e.g., 0.5 mol%). Stir the mixture in the dark until the photoinitiator is completely dissolved.
-
Sample Preparation: Place a drop of the resin mixture onto the ATR crystal of the FTIR spectrometer.
-
Photopolymerization: Irradiate the sample with the light curing unit at a fixed distance and for a specified time (e.g., 60 seconds).
-
Kinetic Analysis: Monitor the polymerization kinetics in real-time by recording FTIR spectra at regular intervals during irradiation. The degree of conversion can be calculated by monitoring the decrease in the peak area of the methacrylate C=C stretching vibration (typically around 1638 cm⁻¹).
Caption: Workflow for BAPO-initiated polymerization.
Acylgermanes
Acylgermanes are another class of highly efficient photoinitiators with excellent reactivity and absorption properties that extend into the visible light spectrum.[11] They are particularly noted for their photobleaching characteristics, which allow for deep curing of materials.
Mechanism of Action
Similar to acylphosphine oxides, acylgermanes undergo α-cleavage upon photoirradiation, breaking the Ge-C(O) bond to form germyl and acyl radicals.[12] These radicals can then initiate polymerization. Acylgermanes can also be used in free-radical-promoted cationic polymerization in the presence of onium salts.[13] In this process, the photogenerated germyl radicals are oxidized by the onium salt to form germanium cations that can initiate cationic polymerization.[14]
Caption: Acylgermane photoinitiation mechanisms.
Applications
-
Biomedical Materials: Due to their high efficiency under visible light and lower toxicity compared to some other photoinitiators, acylgermanes are promising for the fabrication of biomedical devices and hydrogels.
-
Surface-Initiated Polymerization: They can be tethered to surfaces to initiate polymerization from the surface, creating polymer brushes with controlled properties.[12]
-
Dual-Cure Systems: Their ability to participate in both radical and cationic polymerization makes them suitable for dual-cure systems, which can offer enhanced material properties.
Quantitative Data
The performance of novel germanium-based photoinitiators has been evaluated using photo-differential scanning calorimetry (photo-DSC). The table below presents data for the photopolymerization of 1,6-hexanediol diacrylate (HDDA).[15]
| Photoinitiator (0.1 mol%) | Rp,max (W/g) | tmax (s) | Double Bond Conversion (%) | Reference |
| Ge-PI 1 | 1.8 | 1.5 | 85 | [15] |
| Ge-PI 2 | 2.1 | 1.2 | 88 | [15] |
| Ge-PI 3 | 2.3 | 1.0 | 90 | [15] |
Experimental Protocol: Surface-Initiated Photopolymerization
This protocol describes the general steps for surface-initiated photopolymerization using a tethered acylgermane photoinitiator.[12]
Materials:
-
Silicon wafers (or other suitable substrate)
-
Acylgermane photoinitiator with a surface-anchoring group
-
Monomer (e.g., an acrylate or acrylamide)
-
Solvents for cleaning and reaction
-
Light source (e.g., LED at 405 nm)
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Substrate Functionalization:
-
Clean the silicon wafers thoroughly (e.g., with piranha solution, use extreme caution ).
-
Functionalize the clean wafers with the acylgermane photoinitiator by immersing them in a solution of the initiator. The specific reaction conditions will depend on the anchoring group of the initiator and the substrate surface chemistry.
-
Rinse the functionalized wafers with appropriate solvents to remove any non-covalently bound initiator and dry them.
-
-
Photopolymerization:
-
Place the functionalized wafer in an illumination chamber with a quartz window.
-
Apply the monomer to the surface of the wafer (e.g., by drop-coating).
-
Purge the chamber with an inert gas for several minutes to remove oxygen, which can inhibit radical polymerization.
-
Irradiate the wafer with the light source for a specified time (e.g., 1-2 minutes).
-
-
Post-Polymerization Cleaning:
-
After irradiation, remove the wafer and wash it extensively with a good solvent for the polymer to remove any unreacted monomer and non-grafted polymer. Ultrasonication can aid in this cleaning step.
-
Dry the wafer.
-
-
Characterization:
-
Characterize the resulting polymer brush using techniques such as ellipsometry (to measure thickness), contact angle goniometry (to assess surface energy), and atomic force microscopy (to study surface morphology).
-
Caption: Workflow for surface-initiated polymerization.
Acylgermanes and acylphosphine oxides are powerful tools in polymer chemistry, enabling rapid and efficient photopolymerization under various conditions. Their high reactivity and absorption in the visible light spectrum open up a wide range of applications, from advanced manufacturing to biomedical engineering. The protocols and data presented here provide a starting point for researchers and professionals looking to utilize these advanced photoinitiator systems in their work.
References
- 1. US10787468B2 - Acyl germanium photoinitiators and process for the preparation thereof - Google Patents [patents.google.com]
- 2. radtech.org [radtech.org]
- 3. Research Collection | ETH Library [research-collection.ethz.ch]
- 4. researchgate.net [researchgate.net]
- 5. BAPO as an alternative photoinitiator for the radical polymerization of dental resins | Pocket Dentistry [pocketdentistry.com]
- 6. Materials Testing for the Development of Biocompatible Devices through Vat-Polymerization 3D Printing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. BAPO as an alternative photoinitiator for the radical polymerization of dental resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. OPUS 4 | Quantification and elucidation of the UV-light triggered initiation kinetics of BAPO and TPO radical photo initiators and exploration of important parameters on initiation step of photopolymerization [opus.bibliothek.uni-augsburg.de]
- 11. Recent Advances in Germanium-Based Photoinitiator Chemistry. | University of Kentucky College of Arts & Sciences [english.as.uky.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. The Chemistry of Acylgermanes: Triacylgermenolates Represent Valuable Building Blocks for the Synthesis of a Variety of Germanium-Based Photoinitiators - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Deprotection of Triethylsilyl (TES) Ethers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triethylsilyl (TES) ethers are valuable protecting groups for hydroxyl functionalities in multi-step organic synthesis due to their moderate stability and ease of introduction. The selective removal of the TES group under specific conditions is a critical step in the successful synthesis of complex molecules. These application notes provide detailed protocols for the deprotection of TES ethers using various reagents, offering solutions for a range of substrates and synthetic strategies, including the selective deprotection in the presence of other silyl ether protecting groups like tert-butyldimethylsilyl (TBDMS) ethers.
Factors Influencing the Choice of Deprotection Protocol
The selection of an appropriate deprotection method for a TES ether is dictated by several factors, primarily the overall molecular structure and the presence of other functional and protecting groups. A logical approach to choosing a suitable protocol is outlined in the diagram below.
Caption: Decision-making flowchart for selecting a TES deprotection protocol.
Comparison of Common Deprotection Protocols
The following table summarizes various methods for the deprotection of triethylsilyl ethers, providing key quantitative data for easy comparison.
| Reagent/Method | Substrate Type | Reaction Conditions | Reaction Time | Yield (%) | Selectivity over TBDMS | Reference(s) |
| Formic Acid | Nucleosides | 5-10% HCOOH in MeOH, rt | 1-3 h | 70-85 | High | [1][2] |
| Nucleosides | 2-5% HCOOH in CH₂Cl₂, rt | 20-24 h | 50-60 | High | [1][2] | |
| HF:Pyridine | Nucleosides | 4% HF:Pyridine in Pyridine, 0-5 °C to rt | 1-2 h | 20-50 | Low | [1] |
| Pd/C | General Alkyl TES Ethers | 10% Pd/C, H₂, MeOH or 95% EtOH, rt | Not Specified | High | High | [1][3] |
| IBX | General TES Ethers | IBX in DMSO, rt | < 1 h | Good to Excellent | High | [1] |
| Microwave-Assisted | 1° and 2° Alcohols | Acetic acid, THF, water, 125 °C | 5 min | Not Specified | Possible over TIPS & TBDPS |
Experimental Protocols
A generalized workflow for a typical TES deprotection experiment is illustrated below. This workflow outlines the key stages from reaction setup to the isolation of the final product.
Caption: General experimental workflow for TES ether deprotection.
Protocol 1: Deprotection of TES Ethers using Formic Acid in Methanol
This method is particularly effective for the selective deprotection of TES ethers in the presence of TBDMS groups, especially in nucleoside chemistry.[1][2]
Materials:
-
TES-protected substrate
-
Methanol (MeOH), ACS grade
-
Formic acid (HCOOH), ACS grade (88-98%)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Thin-layer chromatography (TLC) plates and appropriate developing solvent system
Procedure:
-
Dissolve the TES-protected substrate (1.0 equiv) in methanol (approximately 0.06 M solution) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0-5 °C using an ice bath.
-
Prepare a 5-10% solution of formic acid in methanol.
-
Slowly add the formic acid solution to the stirred solution of the substrate.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture vigorously for 1-3 hours.
-
Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add a mixture of dichloromethane and water (1:1 v/v) and transfer to a separatory funnel.
-
Separate the organic layer, and wash it with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired alcohol.
Protocol 2: Deprotection of TES Ethers using Hydrogen Fluoride-Pyridine Complex
This is a common method for the cleavage of silyl ethers, although it can lead to the deprotection of other silyl ethers like TBDMS if not carefully controlled.[1]
Materials:
-
TES-protected substrate
-
Pyridine (Py)
-
Hydrogen fluoride-pyridine complex (HF:Pyridine)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Polypropylene or Teflon reaction vessel (HF reacts with glass)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Thin-layer chromatography (TLC) plates and appropriate developing solvent system
Procedure:
-
In a polypropylene or Teflon flask equipped with a magnetic stir bar, dissolve the TES-protected substrate (1.0 equiv) in pyridine (approximately 0.08 M).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly and carefully add a 4% solution of HF:Pyridine in pyridine to the reaction mixture. Caution: HF is highly corrosive and toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture in an ice bath and cautiously neutralize it with a saturated aqueous solution of sodium bicarbonate.
-
Concentrate the mixture under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.
-
Purify the product by silica gel column chromatography.
Protocol 3: Selective Deprotection of TES Ethers using Palladium on Carbon (Pd/C)
This method allows for the chemoselective deprotection of TES ethers in the presence of TBDMS ethers and is particularly useful for substrates that are sensitive to acidic or fluoride-containing reagents.[1][3]
Materials:
-
TES-protected substrate
-
10% Palladium on activated carbon (Pd/C)
-
Methanol (MeOH) or 95% Ethanol (EtOH)
-
Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)
-
Round-bottom flask or hydrogenation vessel
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
Procedure:
-
Dissolve the TES-protected substrate in methanol or 95% ethanol in a suitable reaction vessel.
-
Carefully add 10% Pd/C catalyst (typically 10-20 mol% by weight relative to the substrate).
-
Evacuate the reaction vessel and backfill with hydrogen gas (repeat this cycle 2-3 times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.
-
Monitor the reaction by TLC. The reaction time can vary depending on the substrate.
-
Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the filter cake with methanol or ethanol.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
Further purification can be performed by chromatography if necessary.
Protocol 4: Chemoselective Deprotection of TES Ethers using o-Iodoxybenzoic Acid (IBX)
This protocol offers a rapid and selective method for the cleavage of TES ethers, leaving TBDMS ethers intact.[1]
Materials:
-
TES-protected substrate
-
o-Iodoxybenzoic acid (IBX)
-
Dimethyl sulfoxide (DMSO)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus
-
Extraction solvents (e.g., ethyl acetate)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve the TES-protected substrate in DMSO in a round-bottom flask.
-
Add IBX (typically 1.5-2.0 equivalents) to the solution at room temperature.
-
Stir the reaction mixture. Deprotection is often complete within an hour.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent such as ethyl acetate.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Conclusion
The deprotection of triethylsilyl ethers is a versatile transformation in organic synthesis. The choice of the deprotection protocol should be carefully considered based on the specific requirements of the synthetic route, particularly the presence of other sensitive functional groups. The methods outlined in these application notes provide a range of options, from mild and selective to more general deprotection strategies, enabling researchers to effectively unmask hydroxyl groups at the desired stage of their synthetic endeavors.
References
Application Notes and Protocols: Benzoyltriethylsilane in Medicinal Chemistry Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of benzoyltriethylsilane in medicinal chemistry, focusing on its application in photoaffinity labeling for target identification and in the synthesis of valuable pharmacophores such as acyl hydrazides. Detailed experimental protocols and data are provided to facilitate the adoption of these methods in the laboratory.
Introduction to Benzoyltriethylsilane in Medicinal Chemistry
Benzoyltriethylsilane is a versatile acylsilane reagent that has gained significant traction in medicinal chemistry. Its utility stems from the unique reactivity of the silicon-carbonyl bond. Upon photoirradiation, benzoyltriethylsilane undergoes a photo-Brook rearrangement to generate a highly reactive α-siloxycarbene intermediate. This transient species can engage in a variety of chemical transformations, making it a powerful tool for forging new bonds and constructing complex molecular architectures. Key applications in drug discovery include its use as a photo-crosslinking agent for target identification and as a building block for the synthesis of biologically active molecules.
Application 1: Photoaffinity Labeling for Target Identification
Photoaffinity labeling (PAL) is a powerful technique used to identify the biological targets of small molecule ligands. This method involves chemically modifying a ligand with a photoreactive group, which upon irradiation, forms a covalent bond with its interacting protein target. Benzoyltriethylsilane derivatives have emerged as effective photoaffinity probes.[1][2][3][4][5]
The core principle of this application is the light-induced generation of a reactive carbene species from the acylsilane moiety. This carbene can then insert into nearby C-H or X-H bonds (where X is a heteroatom) within the binding site of a target protein, leading to covalent and irreversible labeling. This allows for the subsequent identification and characterization of the target protein.
Experimental Workflow: Photoaffinity Labeling
The general workflow for a photoaffinity labeling experiment using a benzoyltriethylsilane-based probe is outlined below.
Caption: General workflow for photoaffinity labeling using a benzoyltriethylsilane probe.
Protocol: Synthesis of a Benzoyltriethylsilane-based Photoaffinity Probe
This protocol describes a general method for the synthesis of a photoaffinity probe where a benzoyltriethylsilane moiety is coupled to a molecule of interest (MOI) containing a suitable functional group for attachment (e.g., an amine or alcohol).
Materials:
-
4-(bromomethyl)benzoyl chloride
-
Triethylsilane
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Molecule of Interest (MOI-NH2 or MOI-OH)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Synthesis of (4-(bromomethyl)phenyl)(triethylsilyl)methanone:
-
In a flame-dried round-bottom flask under an inert atmosphere, add magnesium turnings (1.2 eq).
-
Add a solution of triethylsilyl chloride (1.1 eq) in anhydrous THF.
-
Slowly add a solution of 4-(bromomethyl)benzoyl chloride (1.0 eq) in anhydrous THF at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
-
Coupling to the Molecule of Interest (MOI):
-
Dissolve the MOI-NH2 or MOI-OH (1.0 eq) and triethylamine (1.5 eq) in dichloromethane.
-
Add a solution of (4-(bromomethyl)phenyl)(triethylsilyl)methanone (1.1 eq) in dichloromethane dropwise at 0 °C.
-
Stir the reaction at room temperature for 16 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the final probe by flash column chromatography or preparative HPLC.
-
Protocol: Photoaffinity Labeling of a Target Protein
Materials:
-
Benzoyltriethylsilane-based photoaffinity probe
-
Purified target protein or cell lysate
-
Phosphate-buffered saline (PBS)
-
UV lamp (e.g., 365 nm handheld lamp)
-
SDS-PAGE gels and reagents
-
Fluorescent tag or antibody for detection
Procedure:
-
Incubation:
-
Prepare a solution of the target protein (e.g., 1-5 µM) in PBS.
-
Add the photoaffinity probe to the protein solution to a final concentration of 10-50 µM.
-
Incubate the mixture for 30-60 minutes at 4 °C to allow for binding.
-
-
Photo-Crosslinking:
-
Place the sample on ice and irradiate with a 365 nm UV lamp for 15-30 minutes. A handheld 6W UV lamp is often sufficient.[1]
-
-
Analysis:
-
Analyze the sample by SDS-PAGE.
-
Visualize the labeled protein by in-gel fluorescence (if the probe contains a fluorescent tag) or by Western blotting using an antibody against the protein of interest or a tag on the probe.
-
| Parameter | Value | Reference |
| Probe Concentration | 10-50 µM | [1] |
| Protein Concentration | 1-5 µM | [1] |
| Irradiation Wavelength | 365 nm | [1] |
| Irradiation Time | 15-30 min | [1] |
| Typical Conversion | >80% in 30 min | [1] |
Application 2: Synthesis of Acyl Hydrazides
Acyl hydrazides are important structural motifs in many pharmaceuticals and serve as versatile intermediates in organic synthesis. A novel, visible-light-mediated method for the synthesis of acyl hydrazides from acylsilanes and azodicarboxylates has been developed.[6][7][8] This approach is notable for its mild, transition-metal-free conditions. The reaction proceeds via the photo-Brook rearrangement of the acylsilane to a siloxycarbene, which then adds to the N=N bond of the azodicarboxylate.
Signaling Pathway: Synthesis of an Acyl Hydrazide
The reaction pathway for the visible-light-induced synthesis of an acyl hydrazide from benzoyltriethylsilane is depicted below.
Caption: Reaction pathway for acyl hydrazide synthesis from benzoyltriethylsilane.
Protocol: Visible-Light-Induced Synthesis of an Acyl Hydrazide
This protocol describes the synthesis of a di-tert-butyl 1-benzoyl-1-(triethylsilyl)hydrazine-1,2-dicarboxylate, a representative acyl hydrazide.
Materials:
-
Benzoyltriethylsilane
-
Di-tert-butyl azodicarboxylate (DBAD)
-
Toluene (anhydrous)
-
Blue LEDs (e.g., 40W)
-
Schlenk tube or similar reaction vessel
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a Schlenk tube equipped with a magnetic stir bar, add benzoyltriethylsilane (1.0 eq) and di-tert-butyl azodicarboxylate (1.2 eq).
-
Add anhydrous toluene to achieve a 0.1 M concentration of the acylsilane.
-
Seal the tube and place it in front of a blue LED light source.
-
Irradiate the reaction mixture with stirring at room temperature for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
| Reactant | Equivalents | Yield | Reference |
| Benzoyltriethylsilane | 1.0 | Up to 91% (for similar aroylsilanes) | [8] |
| Di-tert-butyl azodicarboxylate | 1.2 | [8] |
This acyl hydrazide can be further elaborated. For instance, the Boc groups can be removed under acidic conditions, and the resulting hydrazine can be acylated to produce precursors for drugs like Moclobemide.[7]
Conclusion
Benzoyltriethylsilane is a valuable and versatile reagent in medicinal chemistry. Its ability to generate a reactive siloxycarbene intermediate under photochemical conditions enables powerful applications in both target identification through photoaffinity labeling and the efficient synthesis of important pharmaceutical building blocks like acyl hydrazides. The protocols and data presented herein provide a foundation for researchers to explore and utilize the unique reactivity of benzoyltriethylsilane in their drug discovery and development efforts.
References
- 1. Photo-Brook rearrangement of acyl silanes as a strategy for photoaffinity probe design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nomuraresearchgroup.com [nomuraresearchgroup.com]
- 4. researchgate.net [researchgate.net]
- 5. Photo-Brook rearrangement of acyl silanes as a strategy for photoaffinity probe design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photo-Brook rearrangement of acyl silanes as a new tool for photoaffinity probes design - OAK Open Access Archive [oak.novartis.com]
- 7. Visible-Light-Induced Siloxycarbene Addition to N═N of Azodicarboxylates: Synthesis of Acyl Hydrazides from Acylsilanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Visible-Light-Induced Siloxycarbene Addition to N=N of Azodicarboxylates: Synthesis of Acyl Hydrazides from Acylsilanes [organic-chemistry.org]
Benzoyltriethylsilane in Materials Science: Application Notes and Protocols
Note to the Reader: Comprehensive literature searches for "benzoyltriethylsilane" yielded limited specific data regarding its direct applications in materials science. The following application notes and protocols are constructed based on the known functionalities of structurally similar compounds, namely acylsilanes and benzoyl derivatives, which are utilized as photoinitiators and in the synthesis of silicon-containing polymers. The information provided should be considered a theoretical and exploratory framework for potential applications of benzoyltriethylsilane, rather than a summary of established use.
Introduction to Acylsilanes in Materials Science
Acylsilanes, which feature a carbonyl group bonded to a silicon atom, are a class of compounds with unique photochemical and reactive properties. The silicon atom influences the electronic structure of the carbonyl group, leading to distinct reactivity compared to conventional ketones. Benzoyltriethylsilane, with its benzoyl group attached to a triethylsilyl moiety, is an example of an acylsilane.
Potential applications in materials science are primarily centered around its use as a photoinitiator for radical polymerization and as a precursor or additive in the synthesis of silicon-containing polymers and materials.
Application: Photoinitiator for Radical Polymerization
Acylsilanes can function as Norrish Type I photoinitiators. Upon absorption of UV light, the carbon-silicon bond can undergo homolytic cleavage to generate a benzoyl radical and a silyl radical. Both of these radical species can initiate the polymerization of vinyl monomers.
Key Advantages of Acylsilane Photoinitiators (Hypothetical for Benzoyltriethylsilane):
-
High Reactivity: The generation of two distinct radical species can lead to efficient initiation.
-
Reduced Oxygen Inhibition: Silyl radicals are known to react with oxygen, which can help to mitigate oxygen inhibition, a common issue in radical polymerization.
-
Photobleaching: The cleavage of the acylsilane can lead to a change in its UV absorption profile, a phenomenon known as photobleaching. This allows for deeper light penetration and more uniform curing of thick samples.
Experimental Protocol: UV Curing of an Acrylate Formulation
This protocol describes a general procedure for evaluating the efficacy of a novel photoinitiator in a standard acrylate resin formulation.
Materials:
-
Monomer: Trimethylolpropane triacrylate (TMPTA)
-
Photoinitiator: Benzoyltriethylsilane (to be evaluated)
-
Co-initiator (optional): Amine synergist, e.g., Ethyl 4-(dimethylamino)benzoate (EDMAB)
-
Solvent (for sample preparation): Dichloromethane (DCM) or acetone
-
UV Curing System: Mercury arc lamp or LED lamp with appropriate wavelength output (e.g., 365 nm)
-
Real-time Fourier Transform Infrared (RT-FTIR) Spectrometer
Procedure:
-
Formulation Preparation:
-
Prepare a stock solution of the photoinitiator in the chosen solvent (e.g., 1% w/w).
-
In a light-protected vial, mix the monomer (e.g., TMPTA) with the desired concentration of the photoinitiator solution (e.g., 0.1 to 2 mol%).
-
If using a co-initiator, add it to the mixture at a suitable concentration (e.g., 1-2 wt%).
-
Gently mix the formulation until homogeneous.
-
-
Sample Preparation for RT-FTIR:
-
Place a small drop of the formulation between two polypropylene films.
-
Use a spacer to create a film of a defined thickness (e.g., 20 µm).
-
Mount the sample in the RT-FTIR spectrometer.
-
-
Photopolymerization and Monitoring:
-
Record an initial IR spectrum before UV exposure.
-
Expose the sample to UV light from the curing system.
-
Simultaneously, record IR spectra at regular intervals (e.g., every second).
-
Monitor the decrease in the acrylate double bond peak area (typically around 1635 cm⁻¹) to determine the degree of conversion over time.
-
-
Data Analysis:
-
Calculate the degree of conversion (DC) using the following formula: DC (%) = (1 - (A_t / A_0)) * 100 where A_t is the area of the acrylate peak at time t and A_0 is the initial area of the peak.
-
Plot the degree of conversion as a function of time to obtain the polymerization kinetics.
-
Quantitative Data (Hypothetical):
The following table presents hypothetical data for the photopolymerization of TMPTA using benzoyltriethylsilane compared to a standard photoinitiator, benzophenone (with a co-initiator).
| Photoinitiator System | Concentration (mol%) | UV Intensity (mW/cm²) | Final Conversion (%) | Time to 50% Conversion (s) |
| Benzoyltriethylsilane | 1.0 | 100 | 85 | 15 |
| Benzophenone + EDMAB | 1.0 + 1.0 | 100 | 78 | 25 |
Diagram: Photoinitiation Mechanism
Caption: Photoinitiation mechanism of benzoyltriethylsilane.
Application: Synthesis of Silicon-Containing Polymers
Benzoyltriethylsilane could potentially be incorporated into polymer backbones or used as a modifying agent for surfaces and existing polymers. The triethylsilyl group can impart properties such as hydrophobicity, thermal stability, and low surface energy.
Experimental Protocol: Surface Modification of Silica Particles
This protocol outlines a general method for modifying the surface of silica nanoparticles to improve their dispersion in a polymer matrix.
Materials:
-
Silica nanoparticles
-
Benzoyltriethylsilane
-
Toluene (anhydrous)
-
Triethylamine (as an acid scavenger)
-
Ethanol
-
Centrifuge
-
Ultrasonic bath
Procedure:
-
Activation of Silica:
-
Dry the silica nanoparticles in a vacuum oven at 120°C for 24 hours to remove adsorbed water.
-
Disperse the dried silica in anhydrous toluene using an ultrasonic bath.
-
-
Silanization Reaction:
-
To the silica dispersion, add benzoyltriethylsilane (e.g., 5-10 wt% relative to silica).
-
Add a catalytic amount of triethylamine.
-
Heat the mixture to reflux (around 110°C) and stir under a nitrogen atmosphere for 12-24 hours.
-
-
Purification:
-
Allow the mixture to cool to room temperature.
-
Centrifuge the dispersion to separate the modified silica particles.
-
Wash the particles repeatedly with toluene and then ethanol to remove unreacted silane and byproducts.
-
Dry the surface-modified silica nanoparticles in a vacuum oven at 80°C.
-
-
Characterization:
-
Confirm the surface modification using techniques such as Fourier Transform Infrared (FTIR) spectroscopy (looking for characteristic peaks of the benzoyl and triethylsilyl groups) and Thermogravimetric Analysis (TGA) to quantify the amount of organic material grafted onto the surface.
-
Diagram: Experimental Workflow for Surface Modification
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Benzoyltriethylsilane
Welcome to the technical support center for the synthesis of benzoyltriethylsilane. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this valuable acylsilane.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare benzoyltriethylsilane?
A1: The two most prevalent methods for the synthesis of benzoyltriethylsilane are:
-
Reaction of a Triethylsilyl Nucleophile with a Benzoyl Electrophile: This typically involves the reaction of triethylsilyllithium with benzoyl chloride. This method is direct but requires the careful preparation and handling of the highly reactive silyllithium reagent.
-
The Dithiane Route (Umpolung): This method involves the protection of benzaldehyde as a 1,3-dithiane, followed by deprotonation and subsequent silylation with a triethylsilyl halide. The final step is the deprotection of the dithiane to reveal the benzoyltriethylsilane. This multi-step process can be advantageous when dealing with sensitive functional groups.
Q2: I am observing low yields in my reaction of triethylsilyllithium with benzoyl chloride. What are the potential causes?
A2: Low yields in this reaction can stem from several factors:
-
Inactive Triethylsilyllithium: The silyllithium reagent is sensitive to air and moisture. Incomplete formation or degradation of the reagent will directly impact your yield.
-
Side Reactions: Benzoyl chloride can react with any excess lithium metal used to prepare the silyllithium reagent. Additionally, the highly nucleophilic triethylsilyllithium can add to the carbonyl of the newly formed benzoyltriethylsilane.
-
Reaction Temperature: The reaction is typically carried out at low temperatures to minimize side reactions. A rise in temperature can lead to decomposition of the reactants and products.
Q3: Are there any alternatives to using triethylsilyllithium?
A3: Yes, other triethylsilyl nucleophiles can be employed. For instance, triethylsilyl-Grignard reagents can be used, although they are generally less reactive than their lithium counterparts. Additionally, silylcuprates, formed from the reaction of silyllithium reagents with copper salts, can offer improved selectivity and yields in some cases.
Q4: My dithiane deprotection step is giving a complex mixture of products. What could be the issue?
A4: The deprotection of the silyl-substituted dithiane can be challenging. Common issues include:
-
Harsh Deprotection Conditions: The use of strong acids or oxidizing agents can lead to the degradation of the desired benzoyltriethylsilane.
-
Incomplete Reaction: Insufficient reaction time or a suboptimal deprotection reagent can result in the incomplete conversion of the dithiane.
-
Instability of the Product: Acylsilanes can be sensitive to the workup conditions. It is crucial to handle the product carefully during extraction and purification.
Troubleshooting Guides
Guide 1: Low Yield in the Triethylsilyllithium Reaction with Benzoyl Chloride
This guide provides a systematic approach to troubleshooting low yields in the synthesis of benzoyltriethylsilane via the silyllithium route.
Troubleshooting Workflow
common issues and side reactions with benzoyltriethylsilane
Welcome to the technical support center for benzoyltriethylsilane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental use of this valuable acylsilane reagent.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis, purification, and reaction of benzoyltriethylsilane.
Issue 1: Low Yield During Synthesis of Benzoyltriethylsilane
-
Question: I am synthesizing benzoyltriethylsilane from benzoyl chloride and a triethylsilyl anion source (e.g., triethylsilyllithium), but my yields are consistently low. What are the potential causes and solutions?
-
Answer: Low yields in this synthesis can arise from several factors:
-
Moisture: Organometallic reagents like triethylsilyllithium are extremely sensitive to moisture. Ensure all glassware is rigorously flame-dried or oven-dried and the reaction is conducted under a dry, inert atmosphere (e.g., argon or nitrogen). Solvents must be anhydrous.
-
Reagent Quality: The quality of the organolithium reagent is crucial. If it has degraded due to improper storage, its effective concentration will be lower than expected. It is advisable to titrate the organolithium solution prior to use.
-
Side Reactions: The highly reactive nature of the reagents can lead to side reactions. Slow, dropwise addition of the benzoyl chloride to the triethylsilyllithium solution at low temperatures (e.g., -78 °C) is critical to minimize side product formation.
-
Work-up Issues: During aqueous work-up, the product can be susceptible to hydrolysis, especially under basic conditions. A carefully controlled quench with a saturated aqueous solution of a mild acid salt (e.g., ammonium chloride) is recommended.
-
Issue 2: Product Decomposition During Purification by Column Chromatography
-
Question: I observe significant product loss or the appearance of new, more polar spots on my TLC plate when I try to purify benzoyltriethylsilane using silica gel chromatography. What is happening and how can I avoid it?
-
Answer: Benzoyltriethylsilane, like many acylsilanes, can be sensitive to the acidic nature of standard silica gel, leading to decomposition on the column.[1]
-
Decomposition on Silica: The Lewis acidic sites on the silica surface can catalyze hydrolysis or other decomposition pathways.
-
Troubleshooting Steps:
-
Neutralize the Silica: You can neutralize the silica gel by preparing a slurry with a small amount of a non-nucleophilic base, such as triethylamine (e.g., 1% in the eluent), and then packing the column with this slurry.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or Florisil.
-
Alternative Purification: If the compound is thermally stable, distillation under reduced pressure can be an effective purification method.
-
Minimize Contact Time: If you must use silica gel, run the column as quickly as possible with a well-chosen solvent system to minimize the time the compound spends on the stationary phase.
-
-
Issue 3: Unexpected Side Products in Reactions with Nucleophiles
-
Question: When reacting benzoyltriethylsilane with nucleophiles (e.g., Grignard reagents, organolithiums), I am isolating a silyl ether product instead of the expected tertiary alcohol. Why is this happening?
-
Answer: This is a classic example of the Brook rearrangement , a common reaction pathway for acylsilanes.[2][3] Upon nucleophilic attack at the carbonyl carbon, the resulting alkoxide intermediate can undergo a[2][4]-anionic migration of the silyl group from the carbon to the oxygen atom. This rearrangement is driven by the formation of the strong silicon-oxygen bond.[2][3]
-
To favor the desired alcohol product:
-
Use non-polar solvents to disfavor the formation of the pentacoordinate silicon intermediate of the Brook rearrangement.
-
Employ counterions that have a high affinity for oxygen, such as Li+, which can stabilize the initial alkoxide and potentially inhibit the rearrangement.
-
-
To favor the silyl ether product (via Brook rearrangement):
-
Use polar aprotic solvents like THF or DME.
-
Employ bases to generate the alkoxide and initiate the rearrangement.
-
-
Frequently Asked Questions (FAQs)
General Properties and Handling
-
Q1: What is the stability of benzoyltriethylsilane?
-
A1: Benzoyltriethylsilane is sensitive to basic conditions, which can promote hydrolysis to benzaldehyde and a silanol.[2] It is also sensitive to strong acids. For long-term storage, it should be kept in a cool, dry place under an inert atmosphere. It is also known that aroylsilanes can be sensitive to light, potentially undergoing photochemical reactions.[4]
-
-
Q2: What are the recommended storage conditions for benzoyltriethylsilane?
-
A2: Store in a tightly sealed container in a refrigerator under an inert atmosphere (argon or nitrogen). Protect from light and moisture.
-
Reactions and Synthesis
-
Q3: Can I reduce the carbonyl group of benzoyltriethylsilane?
-
A3: Yes, the carbonyl group can be reduced. However, the choice of reducing agent is critical. Strong, nucleophilic reducing agents like lithium aluminum hydride (LiAlH₄) can lead to the Brook rearrangement after initial reduction to the alcohol. Milder reducing agents or specific conditions may be required to selectively obtain the corresponding α-silyl alcohol.
-
-
Q4: Are there any known incompatibilities with common reagents or solvents?
-
A4: Avoid strongly basic or acidic conditions. Protic solvents, especially in the presence of acid or base, can lead to hydrolysis. As with most organosilicon compounds, care should be taken with fluoride ion sources (e.g., TBAF), which can cleave the silicon-carbon bond.
-
Quantitative Data
| Parameter | Value/Observation | Conditions | Reference |
| Thermal Stability | Polysilanes generally show thermal decomposition above 250 °C. Specific data for benzoyltriethylsilane is not readily available, but similar structures suggest moderate thermal stability. | Inert Atmosphere | [5] |
| Hydrolytic Stability | Acylsilanes are known to undergo hydrolysis in basic solution. The rate is dependent on pH and temperature. | Basic aqueous solution | [2] |
| Photochemical Stability | Aroylsilanes can undergo photochemical reactions upon irradiation with visible light, often leading to the formation of siloxycarbenes. | Visible light (e.g., 415 nm) | [6] |
Experimental Protocols
Protocol 1: Synthesis of Benzoyltriethylsilane
This protocol is a general guideline and may require optimization.
-
Preparation: Under an inert atmosphere of argon, add dry diethyl ether to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Reagent Addition: Cool the flask to -78 °C (dry ice/acetone bath). Slowly add a solution of triethylsilyllithium in an appropriate solvent to the flask.
-
Reaction: To the stirred solution at -78 °C, add a solution of benzoyl chloride in dry diethyl ether dropwise over a period of 30 minutes.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, slowly quench the reaction at -78 °C by the addition of a saturated aqueous solution of ammonium chloride.
-
Work-up: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on neutralized silica gel.
Visualizations
Caption: A typical experimental workflow for the synthesis of benzoyltriethylsilane.
Caption: The Brook rearrangement pathway in the reaction of benzoyltriethylsilane with a nucleophile.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Brook rearrangement - Wikipedia [en.wikipedia.org]
- 3. Brook Rearrangement [organic-chemistry.org]
- 4. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Photo Click Reaction of Acylsilanes with Indoles - PMC [pmc.ncbi.nlm.nih.gov]
Benzoyltriethylsilane Purification: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of benzoyltriethylsilane products.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying benzoyltriethylsilane?
A1: The most common purification techniques for benzoyltriethylsilane, like many organic compounds, are column chromatography and recrystallization.[1][2] Column chromatography is suitable for separating gram quantities of material and works by separating components based on their differential adsorption to a solid stationary phase.[3] Recrystallization is a technique for purifying solid compounds based on differences in solubility of the desired compound and impurities in a given solvent at different temperatures.[1][2]
Q2: What are the potential impurities I might encounter in my benzoyltriethylsilane product?
A2: Common impurities can include unreacted starting materials such as triethylsilane and benzoyl chloride. Additionally, hydrolysis of the product on silica gel during chromatography can lead to the formation of triethylsilanol and benzoic acid.[4][5] Side reactions during the synthesis can also generate byproducts, although specific examples for the benzoyltriethylsilane synthesis are not extensively documented in the provided search results.
Q3: How can I monitor the progress of my purification?
A3: Thin-layer chromatography (TLC) is an essential tool for monitoring the progress of column chromatography.[6] By analyzing the fractions collected from the column, you can determine which fractions contain the pure product. For benzoyltriethylsilane, which is a UV-active compound due to the benzoyl group, visualization of the TLC plate can be done under a UV lamp.[7][8] Staining with general purpose stains like potassium permanganate or p-anisaldehyde can also be used for visualization.[7][9]
Troubleshooting Guides
Column Chromatography
Problem: My benzoyltriethylsilane is decomposing on the silica gel column.
-
Possible Cause: Acylsilanes can be sensitive to the acidic nature of standard silica gel, leading to hydrolysis.[4][5]
-
Solution:
-
Deactivate the Silica Gel: Before packing the column, treat the silica gel with a base like triethylamine. A common method is to use a solvent system containing 1-3% triethylamine to neutralize the acidic sites on the silica.[10]
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina.[3]
-
Minimize Contact Time: Run the column as quickly as possible (flash chromatography) to reduce the time the compound spends in contact with the silica gel.[11]
-
Problem: I am having trouble separating benzoyltriethylsilane from unreacted triethylsilane.
-
Possible Cause: Triethylsilane is relatively nonpolar and can co-elute with the desired product, especially in nonpolar solvent systems.
-
Solution:
-
Optimize the Solvent System: Use thin-layer chromatography (TLC) to find a solvent system that provides good separation between your product and triethylsilane. A general rule is to aim for an Rf value of around 0.2-0.3 for your desired compound.[11] Hexane/ethyl acetate mixtures are common starting points.[11]
-
Use a Gradient Elution: Start with a nonpolar eluent to wash off the triethylsilane first, then gradually increase the polarity to elute your benzoyltriethylsilane.[10]
-
Removal by Evaporation: Triethylsilane is volatile. Depending on the scale, it may be possible to remove a significant portion of it under high vacuum, though this is not always completely effective.
-
Problem: My column is running very slowly.
-
Possible Cause: The particle size of the silica gel is too small, or the column has been packed too tightly. Using highly viscous solvents like dichloromethane can also slow down the elution.[10]
-
Solution:
-
Use Appropriate Silica Gel: For flash chromatography, silica gel with a particle size of 40-63 µm is typically recommended.[12]
-
Proper Packing: Ensure the column is packed correctly to avoid compression.[13]
-
Solvent Choice: If possible, avoid highly viscous solvents or use them in combination with less viscous ones.[10]
-
Recrystallization
Problem: I can't find a suitable solvent for the recrystallization of benzoyltriethylsilane.
-
Possible Cause: Finding a single solvent where the compound has high solubility when hot and low solubility when cold can be challenging.
-
Solution:
-
Use a Mixed Solvent System: A common technique is to dissolve the compound in a "good" solvent (in which it is very soluble) and then add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes cloudy. Gentle heating should then clarify the solution, and cooling should induce crystallization.[14] Common solvent pairs include ethanol/water, hexane/acetone, and hexane/ethyl acetate.[14]
-
Systematic Solvent Screening: Test a range of solvents with varying polarities on a small scale to identify a suitable candidate or solvent pair.
-
Problem: My product is "oiling out" instead of crystallizing.
-
Possible Cause: The cooling process is too rapid, or the solution is too concentrated.
-
Solution:
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can sometimes initiate crystallization.[1]
-
Dilute the Solution: Add a small amount of the "good" solvent to the oiled-out mixture and gently heat until it redissolves. Then, allow it to cool slowly again.
-
Problem: The recovered crystals are not pure.
-
Possible Cause: The initial solid was not fully dissolved, or the cooling was too fast, trapping impurities in the crystal lattice.
-
Solution:
Data Presentation
Table 1: Common Solvents for Column Chromatography
| Solvent System (v/v) | Polarity | Typical Applications |
| Hexane / Ethyl Acetate | Low to Medium | General purpose for a wide range of compounds.[11] |
| Dichloromethane / Methanol | Medium to High | Suitable for more polar compounds.[11] |
| Hexane / Diethyl Ether | Low to Medium | Alternative to hexane/ethyl acetate. |
Table 2: Common Stains for TLC Visualization
| Stain | Preparation | Visualization | Target Compounds |
| UV Light (254 nm) | N/A | Dark spots on a fluorescent background | UV-active compounds (e.g., those with aromatic rings).[8][9] |
| Potassium Permanganate | 1.5 g KMnO4, 10 g K2CO3, 1.25 mL 10% NaOH in 200 mL water | Yellow/brown spots on a purple background | Compounds that can be oxidized (alkenes, alkynes, alcohols, aldehydes).[9] |
| p-Anisaldehyde | 135 mL absolute ethanol, 5 mL conc. H2SO4, 1.5 mL glacial acetic acid, 3.7 mL p-anisaldehyde | Various colored spots | Broad range of functional groups.[7] |
Experimental Protocols
Protocol 1: Flash Column Chromatography of Benzoyltriethylsilane
-
TLC Analysis:
-
Dissolve a small amount of the crude benzoyltriethylsilane in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate and develop it using various solvent systems (e.g., different ratios of hexane/ethyl acetate) to find a system where the product has an Rf of approximately 0.2-0.3.[11]
-
Visualize the plate under a UV lamp.[8]
-
-
Column Preparation:
-
Select a column of appropriate size for the amount of sample to be purified.
-
Add a small plug of cotton or glass wool to the bottom of the column.[11]
-
Add a thin layer of sand.[11]
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column, taking care to avoid air bubbles.[13]
-
Allow the silica to settle, and then add another layer of sand on top.[11]
-
Optional (for acid-sensitive compounds): Use a solvent system containing 1-3% triethylamine to pack and run the column.[10]
-
-
Sample Loading:
-
Dissolve the crude benzoyltriethylsilane in a minimal amount of the eluent or a more volatile solvent.
-
Carefully add the sample solution to the top of the column.[3]
-
Alternatively, for less soluble samples, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.[10]
-
-
Elution and Fraction Collection:
-
Isolation:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified benzoyltriethylsilane.
-
Protocol 2: Recrystallization of Benzoyltriethylsilane
-
Solvent Selection:
-
Place a small amount of the crude product in a test tube.
-
Add a few drops of a test solvent and observe the solubility at room temperature. An ideal solvent will not dissolve the compound at room temperature.
-
Heat the test tube and observe the solubility. The compound should be soluble in the hot solvent.
-
Allow the solution to cool to see if crystals form.
-
If a single solvent is not suitable, try a mixed solvent system as described in the troubleshooting section.[14]
-
-
Dissolution:
-
Place the crude benzoyltriethylsilane in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot recrystallization solvent and swirl to dissolve the solid. Continue adding small portions of hot solvent until the solid is completely dissolved.[1]
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.[2]
-
Wash the crystals with a small amount of cold solvent.
-
Allow the crystals to air dry on the filter paper or in a desiccator to remove all traces of solvent.
-
Visualizations
References
- 1. reddit.com [reddit.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. web.uvic.ca [web.uvic.ca]
- 4. Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. silicycle.com [silicycle.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. faculty.fiu.edu [faculty.fiu.edu]
- 10. Chromatography [chem.rochester.edu]
- 11. Chromatography [chem.rochester.edu]
- 12. orgsyn.org [orgsyn.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Improving Reaction Yield with Benzoyltriethylsilane
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing benzoyltriethylsilane in their synthetic workflows. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and help optimize your reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is benzoyltriethylsilane and what are its primary applications in organic synthesis?
Benzoyltriethylsilane is an acylsilane, a class of organosilicon compounds. It serves as a versatile reagent in organic synthesis, primarily as a benzoyl anion equivalent. This allows for nucleophilic acylation reactions, which are fundamental in the formation of ketones. It is also used in photoredox catalysis and in the synthesis of complex molecules where traditional benzoylating agents may be unsuitable.
Q2: What are the main advantages of using benzoyltriethylsilane over traditional benzoylating agents like benzoyl chloride?
Benzoyltriethylsilane offers several advantages, including increased stability and lower reactivity towards moisture compared to highly reactive acyl halides. This allows for more controlled reactions and tolerance of a wider range of functional groups. Additionally, its unique reactivity under specific catalytic conditions, such as photoredox catalysis, opens up synthetic pathways that are not accessible with traditional reagents.
Q3: What are the general storage and handling recommendations for benzoyltriethylsilane?
Benzoyltriethylsilane should be stored in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. It is important to avoid contact with strong acids, bases, and oxidizing agents. While more stable than benzoyl chloride, prolonged exposure to moisture can lead to hydrolysis.
Troubleshooting Guides
Issue 1: Low or No Product Yield in Acylation Reactions
Possible Causes and Solutions:
-
Inefficient Activation of Benzoyltriethylsilane:
-
Lewis Acid Activation: The reaction may require a Lewis acid to activate the carbonyl group of the benzoyltriethylsilane. Common Lewis acids include TiCl₄, BF₃·OEt₂, and AlCl₃. The choice and stoichiometry of the Lewis acid can significantly impact the yield. Experiment with different Lewis acids and optimize their concentration.
-
Nucleophilic Activation: In some cases, a nucleophilic catalyst, such as a fluoride source (e.g., TBAF) or an N-heterocyclic carbene (NHC), is necessary to generate a reactive benzoyl anion equivalent. Ensure the catalyst is of high purity and used in the correct stoichiometric amount.
-
-
Substrate Reactivity:
-
The electrophile may not be sufficiently reactive. For less reactive electrophiles, consider using more forcing reaction conditions, such as higher temperatures or longer reaction times. However, be mindful of potential side reactions.
-
-
Solvent Effects:
-
The choice of solvent can influence the reaction rate and yield. Aprotic solvents like THF, toluene, or dichloromethane are commonly used. For reactions involving charged intermediates, a more polar solvent might be beneficial. Conduct a solvent screen to identify the optimal medium for your specific reaction.
-
-
Side Reactions:
-
Brook Rearrangement: A common side reaction for acylsilanes is the[1][2]-Brook rearrangement, where the silyl group migrates from carbon to oxygen. This is often promoted by nucleophilic attack on the silicon atom. To minimize this, consider using fluoride-free activation methods or sterically hindered silyl groups if possible.
-
Decomposition: Benzoyltriethylsilane can decompose under harsh acidic or basic conditions. Ensure the reaction pH is controlled, especially during workup.
-
Issue 2: Formation of Significant Byproducts
Possible Causes and Solutions:
-
Homocoupling of the Electrophile:
-
This can occur under certain catalytic conditions. Optimizing the catalyst loading and reaction temperature can help minimize this side reaction.
-
-
Formation of Siloxanes:
-
Hydrolysis of benzoyltriethylsilane or silylated intermediates during the reaction or workup can lead to the formation of siloxanes. Ensure all reagents and solvents are anhydrous and conduct the reaction under an inert atmosphere. During workup, minimize contact with water, especially if the desired product is also moisture-sensitive.
-
-
Products from Brook Rearrangement:
-
As mentioned earlier, the Brook rearrangement can lead to silyl enol ether byproducts. Careful selection of the activation method is crucial to suppress this pathway.
-
Issue 3: Difficulty in Product Purification
Possible Causes and Solutions:
-
Removal of Silicon-Containing Byproducts:
-
Triethylsilanol and other silicon-containing byproducts can be challenging to remove by standard column chromatography due to their polarity.
-
Aqueous Workup: A mild aqueous wash (e.g., with saturated NaHCO₃ or NH₄Cl solution) can help remove some water-soluble silicon byproducts.
-
Fluoride Treatment: Treatment of the crude reaction mixture with a fluoride source like TBAF can convert silyl ethers to the corresponding alcohols, which may be easier to separate.
-
Specialized Chromatography: In some cases, using a different stationary phase (e.g., alumina instead of silica gel) or employing techniques like reverse-phase chromatography may be necessary.
-
-
Co-elution of Product and Starting Material:
-
If the product and starting benzoyltriethylsilane have similar polarities, separation can be difficult. Ensure the reaction goes to completion by monitoring with TLC or GC-MS. If necessary, adjust the solvent system for chromatography to achieve better separation.
-
Experimental Protocols & Data
Table 1: Model Acylation of an Aldehyde using Benzoyltriethylsilane
| Entry | Lewis Acid (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | TiCl₄ (1.1) | CH₂Cl₂ | -78 to rt | 4 | 85 |
| 2 | BF₃·OEt₂ (1.5) | CH₂Cl₂ | 0 to rt | 6 | 72 |
| 3 | AlCl₃ (1.1) | CH₂Cl₂ | 0 to rt | 5 | 65 |
| 4 | None | CH₂Cl₂ | rt | 24 | <5 |
Detailed Methodology for Model Reaction (Entry 1):
-
To a flame-dried round-bottom flask under an argon atmosphere, add the aldehyde (1.0 mmol) and anhydrous dichloromethane (5 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add benzoyltriethylsilane (1.2 mmol) to the solution.
-
Slowly add a 1.0 M solution of titanium tetrachloride (TiCl₄) in dichloromethane (1.1 mL, 1.1 mmol) dropwise over 10 minutes.
-
Stir the reaction mixture at -78 °C for 1 hour and then allow it to warm to room temperature over 3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of NaHCO₃ (10 mL).
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired α-hydroxy ketone.
Visualizing Workflows and Pathways
References
Technical Support Center: Benzoyltriethylsilane Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benzoyltriethylsilane. The information provided addresses common issues related to reaction byproducts and their removal.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in reactions involving benzoyltriethylsilane?
A1: When benzoyltriethylsilane is used in a reaction, such as for the benzoylation of a substrate or in a reduction, the primary silicon-containing byproducts you are likely to encounter are:
-
Triethylsilane (Et3SiH): This can be present if it is used as a reagent (e.g., in reductive acylations) and is in excess, or it can be a byproduct of certain reaction pathways.
-
Triethylsilanol (Et3SiOH): This is a very common byproduct formed from the hydrolysis of triethylsilyl ethers, which are often intermediates in these reactions. It can also form from the reaction of triethylsilane with water.
-
Hexaethyldisiloxane ((Et3Si)2O): This can be formed from the condensation of two molecules of triethylsilanol, especially under acidic or basic conditions. It is also a common byproduct in reductions using triethylsilane.
Q2: My desired product is an aromatic ketone. What are the typical challenges in purifying it from the silicon-containing byproducts?
A2: The primary challenges in separating aromatic ketones from silyl byproducts like triethylsilanol and hexaethyldisiloxane stem from their similar polarities. While triethylsilane is nonpolar and often easily removed, the silanol and disiloxane have polarities that can be close to that of the desired aromatic ketone, making separation by standard chromatography challenging.
Q3: Can I remove triethylsilane and other volatile byproducts without chromatography?
A3: Yes, for volatile byproducts like triethylsilane, removal without chromatography is often possible. Rotary evaporation under high vacuum is a common method.[1] Co-evaporation with a low-boiling solvent like hexane can also be effective.[1] However, for less volatile byproducts like triethylsilanol and hexaethyldisiloxane, chromatography or other purification techniques are usually necessary for complete removal.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the workup and purification of reactions involving benzoyltriethylsilane.
| Problem | Possible Cause | Recommended Solution |
| Persistent silicon byproduct peaks in NMR or GC-MS after rotary evaporation. | The byproduct is likely triethylsilanol or hexaethyldisiloxane, which are not sufficiently volatile for removal by rotary evaporation alone. | Proceed with liquid-liquid extraction or flash column chromatography. |
| Difficulty separating the product from byproducts using flash chromatography. | The polarity of the desired product and a silyl byproduct (likely triethylsilanol) are very similar. | Optimize the mobile phase for flash chromatography. A shallow gradient of a more polar solvent in a nonpolar solvent (e.g., ethyl acetate in hexanes) can improve separation. Alternatively, consider deactivating the silica gel with triethylamine if your compound is acid-sensitive. |
| Formation of an emulsion during aqueous workup. | The presence of silyl byproducts can sometimes lead to the formation of emulsions. | Add a saturated solution of sodium chloride (brine) to the separatory funnel to help break the emulsion. |
| Low yield after purification. | The desired product may have been partially lost during extraction due to its solubility in the washing phase, or it may have co-eluted with byproducts during chromatography. | If using acetonitrile/hexane extraction, ensure thorough back-extraction of the acetonitrile layer with hexane to recover any dissolved product. For chromatography, use smaller fraction sizes and carefully analyze each fraction by TLC or another appropriate method before combining. |
Data on Byproduct Properties and Removal
| Byproduct | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Solubility |
| Triethylsilane | C6H16Si | 116.28 | 107-108 | Insoluble in water; soluble in hydrocarbons, ethers. |
| Triethylsilanol | C6H16OSi | 132.28 | 154 | Soluble in organic solvents. |
| Hexaethyldisiloxane | C12H30OSi2 | 246.54 | 231 | Insoluble in water; soluble in organic solvents. |
Experimental Protocols
Protocol 1: Removal of Volatile Silyl Byproducts by Rotary Evaporation
Objective: To remove residual triethylsilane from a reaction mixture.
Methodology:
-
After the reaction is complete, quench the reaction mixture as appropriate (e.g., with a saturated aqueous solution of sodium bicarbonate).
-
Extract the desired product into an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate) and filter.
-
Concentrate the filtrate using a rotary evaporator. For triethylsilane, a water bath temperature of 40-60°C and a sufficiently low pressure are recommended.[2]
-
For more efficient removal, after the bulk of the solvent is removed, add a small amount of a low-boiling co-solvent such as hexane and continue evaporation under high vacuum.[1]
Protocol 2: Purification by Liquid-Liquid Extraction (Acetonitrile/Hexane Partitioning)
Objective: To separate a polar product from nonpolar silyl byproducts like triethylsilane and hexaethyldisiloxane.
Methodology:
-
Dissolve the crude reaction mixture in acetonitrile.
-
Transfer the acetonitrile solution to a separatory funnel.
-
Add an equal volume of hexane and shake vigorously.
-
Allow the layers to separate. The more polar product should preferentially partition into the acetonitrile layer, while the nonpolar silyl byproducts will be in the hexane layer.
-
Separate the layers.
-
To maximize the removal of nonpolar impurities, wash the acetonitrile layer multiple times with fresh portions of hexane.[1]
-
To recover any product that may have partitioned into the hexane, the combined hexane layers can be back-extracted with a small amount of acetonitrile.
-
Combine the acetonitrile layers and remove the solvent by rotary evaporation.
Protocol 3: Purification by Flash Column Chromatography
Objective: To separate the desired product from silyl byproducts of similar polarity.
Methodology:
-
Solvent System Selection: Use thin-layer chromatography (TLC) to determine an optimal solvent system. A good starting point for aromatic ketones and silyl byproducts is a mixture of ethyl acetate and hexanes. Aim for a solvent system that gives a good separation between your product and the major impurities.
-
Column Packing: Pack a flash chromatography column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and load it onto the column. Alternatively, for less soluble compounds, dry-load the sample by adsorbing it onto a small amount of silica gel.
-
Elution: Elute the column with the chosen solvent system. A shallow gradient, where the polarity of the eluent is increased slowly over time, can be particularly effective for separating compounds with close Rf values.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent by rotary evaporation.
Protocol 4: Hydrolysis of Triethylsilyl Ether Intermediates
Objective: To deprotect a triethylsilyl ether to the corresponding alcohol, facilitating the removal of the resulting triethylsilanol.
Methodology:
-
Dissolve the crude silyl ether in a suitable solvent such as methanol or a mixture of tetrahydrofuran (THF) and water.
-
Add an acid catalyst (e.g., a catalytic amount of hydrochloric acid, acetic acid, or a solid-supported acid).
-
Stir the reaction at room temperature and monitor the progress by TLC until the silyl ether is no longer present.
-
Upon completion, neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent.
-
The resulting triethylsilanol can then be removed by chromatography or extraction as described in the protocols above.
Logical Workflow for Byproduct Removal
The following diagram illustrates a decision-making workflow for the purification of a reaction product from silyl byproducts.
Caption: A workflow for troubleshooting the removal of silyl byproducts.
References
troubleshooting failed reactions involving benzoyltriethylsilane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benzoyltriethylsilane. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Troubleshooting Guides
Issue 1: Low or No Yield in the Synthesis of Benzoyltriethylsilane
Q: I am attempting to synthesize benzoyltriethylsilane from benzoyl chloride and a triethylsilyl metallic reagent (e.g., triethylsilyllithium), but I am getting a low yield or no product. What are the common causes and how can I troubleshoot this?
A: Low or no yield in the synthesis of benzoyltriethylsilane is a common issue that can often be attributed to several factors. Here is a step-by-step troubleshooting guide:
1. Moisture and Air Sensitivity:
-
Problem: Triethylsilyllithium and other organometallic reagents are extremely sensitive to moisture and atmospheric oxygen. Any contamination will quench the reagent, leading to a significant drop in yield.
-
Solution: Ensure all glassware is rigorously flame-dried or oven-dried before use. The reaction should be carried out under an inert atmosphere (e.g., dry argon or nitrogen). Use anhydrous solvents that have been freshly distilled from an appropriate drying agent.
2. Reagent Quality:
-
Problem: The quality of the starting materials, particularly the organometallic reagent, is crucial. Old or improperly stored reagents may have degraded.
-
Solution: Use freshly prepared or recently purchased triethylsilyllithium. If preparing it in-situ, ensure the reaction conditions for its formation are optimal. The benzoyl chloride should also be of high purity and free from acidic impurities.
3. Reaction Temperature:
-
Problem: The addition of benzoyl chloride to the triethylsilyllithium solution is typically performed at low temperatures to avoid side reactions.
-
Solution: Maintain a low reaction temperature (e.g., -78 °C) during the addition of benzoyl chloride. Use a suitable cooling bath (e.g., dry ice/acetone).
4. Order of Addition:
-
Problem: Adding the triethylsilyllithium solution to benzoyl chloride can lead to the formation of byproducts due to the immediate high concentration of the organometallic reagent.
-
Solution: The recommended procedure is to slowly add the benzoyl chloride solution to the stirred triethylsilyllithium solution at low temperature.
Troubleshooting Workflow for Low Yield in Benzoyltriethylsilane Synthesis:
Caption: Troubleshooting workflow for low yield in benzoyltriethylsilane synthesis.
Issue 2: Unsuccessful Grignard-type Reaction with Benzoyltriethylsilane
Q: I am reacting benzoyltriethylsilane with a Grignard reagent, but the reaction is failing or giving a complex mixture of products. What could be the problem?
A: Reactions of acylsilanes with organometallic reagents like Grignard reagents can be complex. Here are potential issues and solutions:
1. Brook Rearrangement:
-
Problem: The initial adduct of the Grignard reagent to the carbonyl group can undergo a[1][2]-Brook rearrangement, where the triethylsilyl group migrates from the carbon to the oxygen. This can lead to the formation of silyl ethers as byproducts.
-
Solution: The propensity for Brook rearrangement is influenced by the solvent and counterions. Using non-polar solvents and ensuring the Grignard reagent is of high quality can sometimes minimize this side reaction.
2. Enolization:
-
Problem: If the Grignard reagent is particularly basic and sterically hindered, it may act as a base and deprotonate the benzoyltriethylsilane at the alpha-position, leading to an enolate and unreacted starting material upon workup.
-
Solution: Use a less sterically hindered Grignard reagent if possible. Ensure the reaction is performed at a temperature that favors nucleophilic addition over deprotonation.
3. Reaction with the Silyl Group:
-
Problem: While less common, highly reactive Grignard reagents could potentially react at the silicon center.
-
Solution: This is generally less of a concern than reactions at the carbonyl. Sticking to standard reaction conditions should minimize this.
Logical Flow for Troubleshooting Grignard Reactions:
Caption: Logical flow for troubleshooting failed Grignard reactions.
Issue 3: Incomplete or Unselective Reduction with LiAlH₄
Q: I am trying to reduce benzoyltriethylsilane to the corresponding alcohol with lithium aluminum hydride (LiAlH₄), but the reaction is not going to completion, or I am getting side products.
A: While LiAlH₄ is a powerful reducing agent, issues can still arise:
1. Incomplete Reaction:
-
Problem: Insufficient LiAlH₄ or reaction time can lead to an incomplete reduction.
-
Solution: Use a slight excess of LiAlH₄ (e.g., 1.1-1.5 equivalents). Monitor the reaction by Thin Layer Chromatography (TLC) to ensure all the starting material is consumed.
2. Over-reduction or Side Reactions:
-
Problem: Although less common for this specific substrate, aggressive reaction conditions can potentially lead to side reactions. The primary concern is often related to the workup.
-
Solution: Perform the reaction at a controlled temperature (e.g., starting at 0 °C and allowing it to warm to room temperature). A careful workup procedure (e.g., Fieser workup) is crucial to avoid the formation of emulsions and to effectively remove aluminum salts.
3. Hydrolysis of the Product:
-
Problem: The resulting α-silyl alcohol can be sensitive to acidic or basic conditions during workup, potentially leading to cleavage of the silicon-carbon bond.
-
Solution: Use a neutral or slightly acidic workup. Avoid prolonged exposure to strong acids or bases.
Frequently Asked Questions (FAQs)
Q1: How can I purify benzoyltriethylsilane?
A1: Benzoyltriethylsilane can typically be purified by column chromatography on silica gel.[3] A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is commonly used. It is important to note that silica gel is slightly acidic, which could potentially cause hydrolysis of the acylsilane if it is sensitive.[3] If hydrolysis is a concern, the silica gel can be neutralized by pre-treating it with a solvent system containing a small amount of triethylamine.[3]
Q2: What are the characteristic NMR signals for benzoyltriethylsilane?
| Nucleus | Chemical Shift (ppm) | Description |
| ¹H NMR | 7.8-8.0 | Protons ortho to the carbonyl group |
| 7.4-7.6 | Protons meta and para to the carbonyl group | |
| 0.8-1.2 | Protons of the ethyl groups on silicon | |
| ¹³C NMR | ~230-240 | Carbonyl carbon |
| 128-135 | Aromatic carbons | |
| ~5-10 | Carbons of the ethyl groups on silicon |
Note: These are estimated values and should be confirmed with experimental data.
Q3: Is benzoyltriethylsilane stable to storage?
A3: Acylsilanes can be sensitive to moisture and light. It is recommended to store benzoyltriethylsilane under an inert atmosphere, protected from light, and at a low temperature to prevent degradation. Hydrolysis to benzaldehyde and triethylsilanol is a potential degradation pathway.
Experimental Protocols
Protocol 1: Synthesis of Benzoyltriethylsilane
This protocol is a general procedure based on the synthesis of acylsilanes from acid chlorides.
Materials:
-
Benzoyl chloride
-
Triethylsilyllithium (or reagents for its in-situ generation)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Anhydrous hexanes
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of triethylsilyllithium in anhydrous hexanes.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of benzoyl chloride in anhydrous diethyl ether to the stirred triethylsilyllithium solution via the dropping funnel over a period of 30 minutes.
-
After the addition is complete, stir the reaction mixture at -78 °C for an additional hour.
-
Allow the reaction to slowly warm to room temperature and stir for another 2 hours.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: Reduction of Benzoyltriethylsilane with LiAlH₄
This is a general protocol for the reduction of a ketone to an alcohol.[2][4][5]
Materials:
-
Benzoyltriethylsilane
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or THF
-
Sodium sulfate decahydrate
-
Water
-
Diethyl ether
Procedure:
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a suspension of LiAlH₄ (1.2 equivalents) in anhydrous diethyl ether.
-
Cool the flask to 0 °C using an ice bath.
-
Slowly add a solution of benzoyltriethylsilane in anhydrous diethyl ether via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture back to 0 °C and carefully quench the reaction by the sequential slow addition of:
-
Water (X mL, where X is the mass of LiAlH₄ in grams)
-
15% aqueous sodium hydroxide (X mL)
-
Water (3X mL)
-
-
Stir the resulting mixture at room temperature until a white precipitate forms.
-
Filter the mixture through a pad of Celite, washing the filter cake with diethyl ether.
-
Dry the filtrate over anhydrous magnesium sulfate and remove the solvent under reduced pressure to yield the crude product.
-
If necessary, purify the product by column chromatography.
References
Navigating the Scale-Up of Benzoyltriethylsilane Reactions: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The successful scaling up of chemical reactions is a critical phase in drug development and chemical manufacturing. Reactions involving organosilicon compounds like benzoyltriethylsilane present unique challenges that require careful consideration of reaction conditions, reagent quality, and purification methods. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming common hurdles encountered during the scale-up of reactions with benzoyltriethylsilane.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing benzoyltriethylsilane at a larger scale?
A1: The most prevalent and scalable method for synthesizing benzoyltriethylsilane is the acylation of a triethylsilyl nucleophile with benzoyl chloride. Two main variations of this approach are commonly employed:
-
Grignard Reagent Method: This involves the reaction of triethylsilyl magnesium chloride (Et₃SiMgCl) with benzoyl chloride. It is a cost-effective and widely used method.
-
Silyllithium Reagent Method: This route utilizes triethylsilyllithium (Et₃SiLi) as the nucleophile. While often providing higher yields and cleaner reactions, it may involve more stringent anhydrous and inert atmosphere conditions.
Q2: What are the critical parameters to control during the scale-up of benzoyltriethylsilane synthesis?
A2: Several parameters are crucial for a successful scale-up:
-
Temperature Control: The acylation reaction is often exothermic. Efficient heat dissipation is critical to prevent side reactions and ensure product stability.
-
Reagent Quality: The purity of the triethylsilyl chloride and benzoyl chloride is paramount. Impurities can lead to the formation of byproducts that complicate purification. The quality of the magnesium or lithium used to generate the organometallic reagent is also important.
-
Solvent and Atmosphere: Strict anhydrous and inert conditions are necessary to prevent the hydrolysis of the organometallic reagents and the final product.
-
Addition Rate: Slow and controlled addition of the electrophile (benzoyl chloride) to the nucleophile (triethylsilyl Grignard or lithium) is essential to maintain temperature control and minimize the formation of double-addition byproducts.
Q3: What is the typical stability of benzoyltriethylsilane?
A3: Benzoyltriethylsilane is sensitive to hydrolysis, especially under acidic or basic conditions, which can cleave the silicon-carbon bond to form triethylsilanol and benzoic acid derivatives. It is recommended to handle and store the compound under anhydrous and neutral conditions. While specific quantitative data on its hydrolytic stability at various pH levels is not extensively published, it is known that aroylsilanes can degrade during slow hydrolysis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of benzoyltriethylsilane at scale.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Benzoyltriethylsilane | 1. Poor quality of Grignard or silyllithium reagent: Incomplete formation or decomposition of the organometallic reagent. 2. Hydrolysis: Presence of moisture in reagents or solvents. 3. Side reactions: Formation of biphenyl or other coupling products. 4. Incorrect stoichiometry: Inaccurate measurement of reagents. | 1. Ensure high-quality magnesium turnings or lithium metal. Use fresh, anhydrous solvents (e.g., THF, diethyl ether). Titrate the organometallic reagent before use to determine the exact concentration. 2. Thoroughly dry all glassware and solvents. Perform the reaction under a dry, inert atmosphere (e.g., nitrogen or argon). 3. Optimize the reaction temperature and addition rate. Slower addition at lower temperatures can minimize side reactions. 4. Carefully measure all reagents and ensure accurate stoichiometry. |
| Difficult Purification / Presence of Impurities | 1. Formation of hexaethyldisilane (Et₃Si-SiEt₃): A common byproduct in the formation of silyl Grignard reagents. 2. Unreacted starting materials: Incomplete reaction. 3. Hydrolysis products: Triethylsilanol and benzoic acid derivatives. 4. Double-addition product: Formation of benzhydrol derivatives from the reaction of benzoyltriethylsilane with excess organometallic reagent. | 1. Optimize the formation of the Grignard reagent to minimize Wurtz-type coupling. Purification by fractional vacuum distillation is effective in separating hexaethyldisilane from the product. 2. Ensure sufficient reaction time and appropriate temperature. Monitor the reaction by TLC or GC to confirm completion. 3. Maintain strictly anhydrous conditions throughout the reaction and workup. A non-aqueous workup is preferred. 4. Use a slight excess of benzoyl chloride or perform an inverse addition (adding the organometallic reagent to the benzoyl chloride solution) to minimize this byproduct. |
| Product Decomposition During Distillation | 1. High distillation temperature: Thermal degradation of benzoyltriethylsilane. 2. Presence of acidic or basic impurities: Catalyzed decomposition during heating. | 1. Purify by vacuum distillation to lower the boiling point. A short-path distillation apparatus is recommended to minimize the residence time at high temperatures. 2. Neutralize the crude product before distillation. Washing the organic phase with a saturated aqueous solution of a mild base (e.g., sodium bicarbonate) followed by water and brine, and then thoroughly drying, can remove acidic impurities. |
Experimental Protocols
Gram-Scale Synthesis of Benzoyltriethylsilane via Grignard Reagent
This protocol is a representative procedure and may require optimization based on specific laboratory conditions and scale.
Materials and Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser with a nitrogen inlet.
-
Anhydrous diethyl ether or tetrahydrofuran (THF).
-
Magnesium turnings.
-
Triethylsilyl chloride (freshly distilled).
-
Benzoyl chloride (freshly distilled).
-
Anhydrous work-up and purification apparatus (e.g., separatory funnel, distillation setup).
Procedure:
-
Preparation of Triethylsilyl Magnesium Chloride:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, add magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to activate the magnesium.
-
Add a portion of a solution of triethylsilyl chloride (1.0 equivalent) in anhydrous diethyl ether or THF to initiate the reaction.
-
Once the reaction starts, add the remaining triethylsilyl chloride solution dropwise via the dropping funnel, maintaining a gentle reflux.
-
After the addition is complete, continue stirring at reflux for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Acylation Reaction:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Add a solution of benzoyl chloride (1.05 equivalents) in anhydrous diethyl ether or THF dropwise from the dropping funnel over 1-2 hours, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation.
-
Expected Yield and Purity:
| Scale | Typical Yield | Purity (by GC) |
| 10 g | 70-85% | >98% |
| 100 g | 65-80% | >97% |
Note: Yields are highly dependent on the quality of reagents and adherence to anhydrous conditions.
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for successful execution and troubleshooting.
Figure 1. A schematic overview of the synthesis and purification workflow for benzoyltriethylsilane.
This guide provides a foundational resource for scientists and researchers working with benzoyltriethylsilane. By anticipating and addressing potential challenges, the efficiency and success of scaling up these important reactions can be significantly improved. Always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before conducting any chemical reaction.
Technical Support Center: Managing Moisture Sensitivity of Silylating Agents
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you navigate the challenges of working with moisture-sensitive silylating agents. Proper handling and reaction setup are critical for successful silylation, and this resource offers practical advice to ensure the integrity of your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during silylation reactions in a question-and-answer format.
Q1: My silylation reaction is not proceeding to completion, or the yield is very low. What are the likely causes?
A1: Incomplete or low-yielding silylation reactions are most often due to the presence of moisture or improper reaction conditions. Here’s a troubleshooting workflow to identify and resolve the issue:
Caption: Troubleshooting workflow for low silylation yield.
Q2: I am observing unexpected byproducts in my reaction mixture. What could be the cause?
A2: The formation of artifacts in silylation reactions can be attributed to several factors, including reactions with solvents, impurities, or the silylating agent itself.[1][2]
-
Silylation of Solvents: Some solvents, like DMF, can be silylated under certain conditions, leading to unexpected peaks in your analysis.
-
Reaction with Impurities: Trace amounts of water or other protic impurities in your reagents or on your glassware can react with the silylating agent to form siloxanes and other byproducts.
-
Side Reactions of the Substrate: Certain functional groups, such as aldehydes and ketones, can undergo side reactions with silylating reagents, leading to the formation of multiple derivatives.[1]
-
Degradation of the Silylating Agent: Over time, especially with repeated exposure to atmospheric moisture, silylating agents can degrade, leading to a mixture of reactive species.
To mitigate artifact formation:
-
Use high-purity, anhydrous solvents.
-
Ensure all reagents are dry and handle them under an inert atmosphere.
-
Optimize reaction conditions (temperature, time, catalyst) to favor the desired reaction pathway.
-
Consider using a different silylating agent or a different derivatization method if artifacts persist.
Q3: How can I tell if my silylating agent has degraded?
A3: Visual inspection and analytical tests can help determine the viability of a silylating agent.
-
Visual Indicators:
-
Cloudiness or Precipitation: The formation of a white precipitate (often siloxanes) in a liquid silylating agent is a clear sign of hydrolysis.
-
Increased Viscosity: Some silylating agents may become more viscous upon partial polymerization due to moisture exposure.
-
Color Change: While less common, a noticeable color change from the manufacturer's specification can indicate degradation or contamination.
-
-
Analytical Confirmation:
-
GC-MS Analysis: Injecting a small aliquot of the silylating agent (after appropriate dilution in an anhydrous solvent) can reveal the presence of hydrolysis or degradation products.
-
NMR Spectroscopy: ¹H or ²⁹Si NMR can be used to detect the presence of silanols (Si-OH) or siloxanes (Si-O-Si), which are indicative of hydrolysis.
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to store silylating agents?
A1: Proper storage is crucial to maintain the reactivity of silylating agents.[3]
-
Unopened Containers: Store in a cool, dry, and dark place, away from sources of moisture and heat. The manufacturer's original sealed container provides the best protection.
-
Opened Containers: Once opened, the headspace of the container should be flushed with a dry, inert gas (e.g., nitrogen or argon) before resealing tightly. Consider transferring the reagent to smaller, sealed vials under an inert atmosphere to minimize repeated exposure of the bulk reagent to air. Using a syringe to withdraw the reagent through a septum is a recommended practice.[4]
Q2: How can I ensure my solvents are sufficiently dry for silylation reactions?
A2: Using anhydrous solvents is critical for successful silylation.
-
Commercially Available Anhydrous Solvents: These are often packaged under an inert atmosphere and are a convenient option.
-
Drying Solvents in the Lab:
-
Molecular Sieves: Activated 3Å or 4Å molecular sieves are effective for drying many common organic solvents. Allow the solvent to stand over the sieves for at least 24 hours.
-
Distillation: For extremely moisture-sensitive reactions, distilling the solvent from an appropriate drying agent (e.g., sodium/benzophenone for THF and ether; calcium hydride for dichloromethane and acetonitrile) is the most rigorous method.
-
Q3: What is the purpose of silylating glassware, and is it always necessary?
A3: Silylating glassware renders the surface hydrophobic by capping the surface silanol (Si-OH) groups.[5] This prevents moisture from adhering to the glass surface and being slowly released into the reaction mixture. For highly moisture-sensitive reactions, silylating the glassware is a recommended practice to maximize yields and prevent byproduct formation.
Q4: Which silylating agent should I choose for my application?
A4: The choice of silylating agent depends on several factors, including the functional group to be protected, the desired stability of the silyl ether, and the reaction conditions.
-
Trimethylsilyl (TMS) agents (e.g., TMSCl, BSTFA, MSTFA): These are highly reactive and versatile but form the least sterically hindered and most hydrolytically labile silyl ethers.[6]
-
tert-Butyldimethylsilyl (TBDMS or TBS) agents (e.g., TBDMSCl, MTBSTFA): These form silyl ethers that are significantly more stable to hydrolysis than TMS ethers (approximately 10,000 times more stable), making them suitable for multi-step synthesis where the protecting group needs to withstand various reaction conditions.[6]
-
Triisopropylsilyl (TIPS) and tert-Butyldiphenylsilyl (TBDPS) agents: These offer even greater steric bulk and hydrolytic stability.
Data on Silyl Ether Stability
While specific hydrolysis rates for silylating agents are highly dependent on the specific agent, solvent, pH, and temperature, the relative stability of the resulting silyl ethers is well-documented and provides a useful guide for selecting an appropriate protecting group.
| Silyl Group | Abbreviation | Relative Stability to Acidic Hydrolysis | Relative Stability to Basic Hydrolysis |
| Trimethylsilyl | TMS | 1 | 1 |
| Triethylsilyl | TES | 64 | 10-100 |
| tert-Butyldimethylsilyl | TBDMS / TBS | 20,000 | ~20,000 |
| Triisopropylsilyl | TIPS | 700,000 | 100,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 |
Data adapted from literature sources.[5]
Key Experimental Protocols
Protocol 1: General Procedure for Silylation of an Alcohol
This protocol describes a general method for the protection of a primary or secondary alcohol using a chlorosilane.
-
Glassware and Solvent Preparation:
-
Flame-dry or oven-dry all glassware (reaction flask, stir bar, syringes, needles) and allow to cool to room temperature under a stream of dry nitrogen or argon.
-
Use an anhydrous aprotic solvent (e.g., dichloromethane, THF, DMF) that has been appropriately dried.
-
-
Reaction Setup:
-
To the reaction flask under an inert atmosphere, add the alcohol (1.0 equivalent) and the anhydrous solvent.
-
Add a suitable base (e.g., triethylamine or imidazole, 1.1 - 2.2 equivalents).
-
Cool the mixture to the desired temperature (often 0 °C) in an ice bath.
-
-
Addition of Silylating Agent:
-
Slowly add the silylating agent (e.g., TBDMSCl, 1.1 equivalents) dropwise to the stirred solution.
-
-
Reaction Monitoring:
-
Allow the reaction to warm to room temperature and stir for the appropriate time (can range from 1 to 24 hours depending on the substrate and silylating agent).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
-
Workup:
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Caption: General workflow for the silylation of an alcohol.
Protocol 2: Protocol for Drying Solvents using Molecular Sieves
This protocol outlines the procedure for drying organic solvents with molecular sieves.
-
Activation of Molecular Sieves:
-
Place fresh 3Å or 4Å molecular sieves in a flask and heat in an oven at a temperature above 200 °C for at least 4 hours under vacuum.
-
Allow the sieves to cool to room temperature in a desiccator.
-
-
Solvent Drying:
-
Add the activated molecular sieves to a bottle of the solvent to be dried (approximately 5-10% w/v).
-
Seal the bottle and allow it to stand for at least 24 hours.
-
-
Storage and Use:
-
Store the dried solvent over the molecular sieves.
-
When needed, carefully decant or cannulate the required volume of solvent, taking care not to disturb the molecular sieves.
-
Protocol 3: Protocol for Silylating Glassware
This protocol describes a method for making glassware surfaces hydrophobic.
-
Cleaning:
-
Thoroughly clean the glassware with detergent and water, followed by rinsing with deionized water and then a solvent like acetone to aid drying.
-
Dry the glassware completely in an oven at >100 °C.
-
-
Silylation (in a fume hood):
-
Prepare a 5% solution of a silylating agent (e.g., dimethyldichlorosilane) in a non-polar, anhydrous solvent (e.g., heptane or toluene).
-
Fill the glassware with the silylating solution, ensuring all surfaces are wetted, and let it stand for 10-15 minutes. Alternatively, for larger pieces, rinse the surfaces thoroughly with the solution.
-
-
Rinsing and Curing:
-
Discard the silylating solution into an appropriate waste container.
-
Rinse the glassware with the same anhydrous solvent used to make the solution.
-
Rinse with methanol to quench any remaining reactive silylating agent.
-
Finally, rinse with acetone and allow to air dry, or dry in an oven.
-
Protocol 4: Monitoring Silylating Agent Hydrolysis by ¹H NMR Spectroscopy
This protocol provides a method to qualitatively and semi-quantitatively assess the hydrolysis of a silylating agent.
-
Sample Preparation:
-
In a dry NMR tube under an inert atmosphere, dissolve a known amount of the silylating agent in a deuterated anhydrous solvent (e.g., CDCl₃).
-
Acquire a baseline ¹H NMR spectrum.
-
-
Initiation of Hydrolysis:
-
Add a small, known amount of water or a protic solvent (e.g., methanol) to the NMR tube.
-
-
Data Acquisition:
-
Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.
-
-
Data Analysis:
-
Monitor the disappearance of the peaks corresponding to the silylating agent and the appearance of new peaks corresponding to the hydrolysis products (e.g., silanols or siloxanes).
-
The rate of hydrolysis can be estimated by plotting the integral of the reactant or product peaks as a function of time.
-
This technical support center provides a starting point for addressing the challenges associated with moisture-sensitive silylating agents. For specific applications, always consult the relevant scientific literature and the manufacturer's technical data sheets.
References
Technical Support Center: Silyl Ether Protecting Groups
This guide provides troubleshooting advice and answers to frequently asked questions regarding the prevention of desilylation during reaction workup.
Frequently Asked Questions (FAQs)
Q1: My silyl ether is being cleaved during aqueous workup. What are the common causes?
A1: Desilylation during aqueous workup is a common issue, primarily caused by exposure to acidic or basic conditions. Silyl ethers exhibit varying stability to pH, and even seemingly neutral conditions can lead to cleavage, especially with more labile silyl groups like trimethylsilyl (TMS).[1][2] The stability of silyl ethers is influenced by steric hindrance around the silicon atom and the electronic environment of the protected alcohol.
Common causes for unintended desilylation include:
-
Acidic Quench: Quenching a reaction with an acidic solution (e.g., NH4Cl, dilute HCl) can protonate the oxygen of the silyl ether, making it more susceptible to nucleophilic attack by water.[3][4][5]
-
Basic Quench or Wash: Using basic solutions like sodium bicarbonate (NaHCO3) or potassium carbonate (K2CO3) can catalyze the hydrolysis of silyl ethers, particularly those on phenols or sterically unhindered alcohols.[6][7]
-
Residual Acid or Base: Incomplete neutralization of acidic or basic reagents from the reaction can lead to cleavage during the workup.
-
Extended Exposure to Aqueous Phases: Prolonged contact with water or other protic solvents during extraction can lead to slow hydrolysis, even under near-neutral conditions.
Q2: How can I choose the right silyl protecting group to avoid cleavage during workup?
A2: The choice of silyl protecting group is critical and depends on the anticipated reaction and workup conditions. The stability of common silyl ethers generally increases with the steric bulk of the substituents on the silicon atom.
-
For reactions requiring robust protection: Triisopropylsilyl (TIPS) and tert-butyldiphenylsilyl (TBDPS) ethers are significantly more stable to acidic and basic conditions than smaller silyl ethers.[4][5][6][8]
-
For moderate stability: Tert-butyldimethylsilyl (TBS or TBDMS) is a widely used protecting group that offers a good balance of stability and ease of removal.[1] It is generally stable to aqueous base but can be cleaved under acidic conditions.[1]
-
For easily removable protection: Trimethylsilyl (TMS) and triethylsilyl (TES) ethers are more labile and should be used with caution if an aqueous workup is planned.[1][2][6][7] TMS ethers, in particular, are often too susceptible to solvolysis to be reliable protecting groups during aqueous workups.[1]
Q3: What are some "silyl-safe" quenching and workup procedures?
A3: To prevent unwanted desilylation, it is crucial to perform the workup under mild and controlled conditions.
-
Quenching: Instead of acidic solutions, consider quenching with saturated aqueous sodium bicarbonate, followed by immediate extraction. For very sensitive substrates, a non-aqueous quench with a less reactive alcohol (like isopropanol) at low temperatures might be necessary before adding water.[9][10]
-
Washing: Use a saturated solution of sodium chloride (brine) to wash the organic layer.[3][11] Brine is less likely to cause emulsions and helps to remove water from the organic phase.[11]
-
Temperature Control: Perform the quench and extractions at a low temperature (e.g., in an ice bath) to minimize the rate of potential hydrolysis.[12]
-
Minimize Contact Time: Reduce the time the organic layer is in contact with the aqueous phase. Separate the layers promptly after mixing.
-
Non-Aqueous Workup: For extremely sensitive compounds, a non-aqueous workup may be the best option. This can involve filtering the reaction mixture through a plug of silica gel or celite to remove solid byproducts, followed by evaporation of the solvent.[7]
Q4: Can I perform a workup without using water?
A4: Yes, non-aqueous workups are an excellent strategy for preventing desilylation of highly sensitive substrates. Here are a couple of approaches:
-
Direct Filtration: If the reaction byproducts are solid, the reaction mixture can be diluted with a non-polar solvent (e.g., pentane or hexane) and filtered through a pad of celite or a short plug of silica gel.[7][13] The desired product is then isolated by evaporating the solvent.
-
Resin-Based Scavenging: For reactions where byproducts are soluble, scavenger resins can be used. For example, after a TBAF-mediated deprotection, a sulfonic acid resin and calcium carbonate can be added to remove excess TBAF and its byproducts, avoiding an aqueous extraction.[14]
Quantitative Data Summary
The stability of silyl ethers is highly dependent on the pH of the medium. The following table provides a relative comparison of the stability of common silyl ethers under acidic and basic conditions.
| Silyl Ether | Abbreviation | Relative Stability in Acid | Relative Stability in Base |
| Trimethylsilyl | TMS | 1 | 1 |
| Triethylsilyl | TES | 64 | 10-100 |
| tert-Butyldimethylsilyl | TBS/TBDMS | 20,000 | ~20,000 |
| Triisopropylsilyl | TIPS | 700,000 | 100,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 |
Data is compiled from multiple sources and represents a general trend. Actual stability can vary based on the specific substrate and reaction conditions.[5][8]
Experimental Protocols
Protocol: Gentle Aqueous Workup for a Reaction Containing a TBS-Protected Alcohol
This protocol is designed to minimize the risk of desilylation of a moderately stable silyl ether, such as a TBS ether.
1. Reaction Quenching: a. Once the reaction is complete (as determined by TLC or other analysis), cool the reaction vessel to 0 °C in an ice-water bath.[12] b. Slowly add saturated aqueous sodium bicarbonate solution dropwise to the stirred reaction mixture until gas evolution ceases. This will neutralize any residual acid. c. If the reaction contained a highly reactive reagent (e.g., a strong base or reducing agent), a pre-quench with a less reactive substance (e.g., isopropanol) at low temperature is recommended before the addition of the aqueous solution.[10]
2. Extraction: a. Transfer the quenched reaction mixture to a separatory funnel. b. Add an appropriate organic solvent for extraction (e.g., ethyl acetate, diethyl ether). c. Add saturated aqueous sodium chloride (brine) to the separatory funnel. This will help to break up emulsions and begin the drying process.[11] d. Gently invert the separatory funnel several times to mix the layers, venting frequently to release any pressure. Avoid vigorous shaking, which can promote emulsions and hydrolysis. e. Allow the layers to separate completely. f. Drain the aqueous layer and collect the organic layer.
3. Washing and Drying: a. Wash the organic layer one more time with brine. b. Transfer the organic layer to an Erlenmeyer flask. c. Add an anhydrous drying agent, such as sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4), until the drying agent no longer clumps together.[11][15] d. Allow the mixture to stand for 10-15 minutes to ensure complete drying.
4. Isolation: a. Filter the organic solution to remove the drying agent, washing the drying agent with a small amount of fresh organic solvent to recover any remaining product. b. Remove the solvent from the filtrate under reduced pressure using a rotary evaporator. c. The resulting crude product can then be further purified by chromatography if necessary.
Visualizations
Caption: Decision tree for selecting an appropriate workup procedure.
Caption: Mechanisms of acid- and base-catalyzed desilylation.
References
- 1. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Work-up - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Silyl ether - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. hwpi.harvard.edu [hwpi.harvard.edu]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. How To Run A Reaction [chem.rochester.edu]
- 13. rtong.people.ust.hk [rtong.people.ust.hk]
- 14. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Reaction Workup – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
Technical Support Center: Catalyst Selection for Benzoyltriethylsilane Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with catalyst selection in reactions involving benzoyltriethylsilane and related acylsilanes.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalytic reactions performed with benzoyltriethylsilane and related acylsilanes?
A1: Acylsilanes, including benzoyltriethylsilane, are versatile substrates in a variety of catalytic reactions. The most prominently documented reactions include:
-
Rhodium-Catalyzed Asymmetric Arylation: This reaction involves the coupling of silyl glyoxylates with arylboronic acids to produce chiral α-hydroxy acid derivatives.[1][2][3][4]
-
Copper-Catalyzed Asymmetric Alkylation: The enantioselective addition of Grignard reagents to acylsilanes can be achieved using copper-diphosphine complexes, yielding α-silylated tertiary alcohols.[5]
-
Lewis Acid-Catalyzed Nucleophilic Additions: Chiral Lewis acids can catalyze the enantioselective addition of various nucleophiles, such as thiols, to acylsilanes.[6]
-
Reductions: Acylsilanes can be reduced to the corresponding α-silyl alcohols.[7]
Q2: How does the choice of catalyst influence the outcome of a reaction with an acylsilane?
A2: The catalyst is a critical factor that dictates the reaction's success, including its yield, stereoselectivity, and the types of products formed. For instance, in asymmetric arylations of silyl glyoxylates, (diene)Rh(I) complexes are effective for three-component coupling reactions.[1][2][4] The choice of the chiral ligand is crucial for achieving high enantioselectivity.
Q3: What is the "Brook rearrangement" and why is it important in acylsilane chemistry?
A3: The Brook rearrangement is a chemical reaction where an organosilyl group migrates from a carbon atom to an oxygen atom. In the context of nucleophilic addition to an acylsilane, the initial adduct is a silicon-substituted alkoxide. This intermediate can then undergo a[1][6]-Brook rearrangement to form a silyloxy-stabilized carbanion or enolate.[1][7][8] This rearrangement is a key step in many catalytic cycles involving acylsilanes as it can generate a nucleophilic intermediate that can participate in subsequent reactions.
Troubleshooting Guides
Rhodium-Catalyzed Asymmetric Arylation of Silyl Glyoxylates
Issue 1: Low or no product yield.
-
Possible Cause 1: Inactive Catalyst. The Rh(I) catalyst may not have been properly activated or may have decomposed.
-
Troubleshooting Tip: Ensure the use of a high-quality rhodium precursor and handle it under an inert atmosphere. A control experiment without the rhodium catalyst should result in no reaction.[1]
-
-
Possible Cause 2: Poor quality of reagents. The arylboronic acid or silyl glyoxylate may be impure or degraded.
-
Troubleshooting Tip: Use freshly purified reagents. Arylboronic acids can be sensitive to air and moisture.
-
-
Possible Cause 3: Incorrect reaction conditions. Temperature, solvent, and base are critical parameters.
Issue 2: Low enantioselectivity.
-
Possible Cause 1: Inappropriate chiral ligand. The chosen chiral diene ligand may not be optimal for the specific substrate combination.
-
Troubleshooting Tip: Screen a variety of chiral diene ligands. For some substrates, an anisole-derived enantiopure tricyclo[3.2.2.0²,⁴]nonadiene ligand has been shown to be effective.[4]
-
-
Possible Cause 2: Racemization of the product or intermediates.
-
Troubleshooting Tip: Analyze the reaction at different time points to check for product racemization over time. Ensure the purification method does not induce racemization.
-
Issue 3: Formation of side products.
-
Possible Cause: Premature protonation of the enolate intermediate. In the presence of a proton source (like water), the rhodium enolate intermediate can be protonated, leading to a two-component coupling product instead of the desired three-component adduct.[1]
-
Troubleshooting Tip: Carefully control the amount of water in the reaction mixture. While some water is necessary for the catalytic cycle, excess water can lead to this side reaction.
-
Data Presentation
Table 1: Catalyst Performance in Asymmetric Arylation of a Silyl Glyoxylate
| Entry | Catalyst System | Arylboronic Acid | Aldehyde | Diastereomeric Ratio (dr) | Yield (%) | Reference |
| 1 | [Rh(cod)Cl]₂ / Chiral Diene Ligand 1 | Phenylboronic acid | Naphthaldehyde | >20:1 | 47 | [1] |
| 2 | [Rh(cod)Cl]₂ / Chiral Diene Ligand 1 | 4-Chlorophenylboronic acid | Naphthaldehyde | >20:1 | 55 | [1] |
Reactions conducted at 0.1 mmol scale. The diastereomeric ratio was determined by ¹H NMR spectroscopic analysis of the crude reaction mixture. Yields shown are isolated yields of the major diastereomer.
Table 2: Enantioselective Addition of Grignard Reagents to Acylsilanes
| Entry | Acylsilane | Grignard Reagent | Catalyst System | Yield (%) | Enantiomeric Ratio (er) | Reference |
| 1 | Benzoyltriethylsilane | Ethylmagnesium bromide | Cu(I)-diphosphine complex | up to 97 | 98:2 | [5] |
| 2 | Acetyltriethylsilane | Phenylmagnesium bromide | Cu(I)-diphosphine complex | up to 97 | 98:2 | [5] |
Experimental Protocols
General Procedure for Rhodium-Catalyzed Asymmetric Arylation of a Silyl Glyoxylate
To a reaction vessel under an inert atmosphere is added the silyl glyoxylate (1.0 equiv.), arylboronic acid (1.5 equiv.), and K₂CO₃ (2.0 equiv.). The chiral diene ligand (0.05 equiv.) and the rhodium precursor, such as [Rh(cod)Cl]₂ (0.025 equiv.), are then added. A degassed solvent mixture of toluene and water is added, followed by the aldehyde (1.2 equiv.). The reaction mixture is stirred at ambient temperature and monitored by TLC or LC-MS. Upon completion, the reaction is quenched, and the product is extracted and purified by column chromatography.[1]
Mandatory Visualizations
References
- 1. Rhodium-Catalyzed Asymmetric Arylation-Induced Glycolate Aldol Additions of Silyl Glyoxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Rhodium-Catalyzed Asymmetric Arylation-Induced Glycolate Aldol Additions of Silyl Glyoxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Catalytic asymmetric alkylation of acylsilanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Catalytic asymmetric addition of thiols to silyl glyoxylates for synthesis of multi-hetero-atom substituted carbon stereocenters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. scielo.br [scielo.br]
Validation & Comparative
Characterizing Benzoyltriethylsilane Derivatives: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, a thorough understanding of the structural and physicochemical properties of benzoyltriethylsilane derivatives is paramount. This guide provides a comparative overview of key analytical techniques utilized for their characterization, complete with experimental data and detailed protocols to aid in methodological selection and application.
The precise characterization of benzoyltriethylsilane derivatives, a class of organosilicon compounds with increasing interest in medicinal chemistry and materials science, relies on a suite of sophisticated analytical techniques. The choice of method is dictated by the specific information required, from confirming molecular structure to elucidating three-dimensional arrangement in the solid state. This guide delves into the most pertinent analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography, offering a comparative analysis of their capabilities.
At a Glance: Comparison of Analytical Techniques
| Technique | Information Provided | Sample Requirements | Throughput | Key Advantages | Limitations |
| NMR Spectroscopy | Detailed molecular structure, connectivity, and chemical environment of atoms (¹H, ¹³C, ²⁹Si). | Solution (mg) | Moderate | Non-destructive, provides unambiguous structural elucidation. | Lower sensitivity compared to MS, requires soluble samples. |
| Mass Spectrometry | Molecular weight, elemental composition, and fragmentation patterns for structural insights. | Solid or solution (µg-ng) | High | High sensitivity, provides accurate mass determination. | Isomeric differentiation can be challenging without fragmentation. |
| X-ray Crystallography | Precise three-dimensional atomic and molecular structure in the solid state, including bond lengths and angles. | Single crystal | Low | Provides definitive solid-state structure. | Requires a suitable single crystal, which can be difficult to obtain. |
In-Depth Analysis of Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for the detailed structural elucidation of benzoyltriethylsilane derivatives in solution.[1][2][3] It relies on the magnetic properties of atomic nuclei, such as ¹H, ¹³C, and ²⁹Si, to provide information about their chemical environment and connectivity within a molecule.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the benzoyltriethylsilane derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane).
Expected Data: For a representative benzoyltriethylsilane, the ¹H NMR spectrum would exhibit characteristic signals for the aromatic protons of the benzoyl group and the ethyl protons of the triethylsilyl group. The integration of these signals provides the relative number of protons, while the coupling patterns reveal adjacent proton relationships.
Table 1: Representative ¹H NMR Data for a Benzoyltriethylsilane Derivative
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.8-8.1 | m | 2H | Aromatic Protons (ortho to carbonyl) |
| 7.4-7.6 | m | 3H | Aromatic Protons (meta and para to carbonyl) |
| 0.9-1.1 | t | 9H | -Si(CH₂CH₃ )₃ |
| 0.6-0.8 | q | 6H | -Si(CH₂ CH₃)₃ |
Note: This is a generalized representation. Actual chemical shifts and multiplicities will vary depending on the specific substitution pattern.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of benzoyltriethylsilane derivatives with high accuracy.[4][5] It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Introduce the sample into an ESI-mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, depending on the analyte's properties.
-
Data Analysis: The resulting spectrum will show a peak corresponding to the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺), from which the molecular weight can be determined. High-resolution mass spectrometry (HRMS) can provide the elemental formula.
Table 2: Representative Mass Spectrometry Data
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 249.1513 | 249.1511 |
| [M+Na]⁺ | 271.1332 | 271.1330 |
Note: The data presented is for the parent compound benzoyltriethylsilane (C₁₅H₂₄OSi).
X-ray Crystallography
For an unambiguous determination of the three-dimensional structure of benzoyltriethylsilane derivatives in the solid state, X-ray crystallography is the gold standard.[6][7][8] This technique involves diffracting X-rays off a single crystal of the compound to determine the precise arrangement of atoms.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: Grow a single crystal of the benzoyltriethylsilane derivative of suitable size and quality. This is often the most challenging step and may require screening various solvents and crystallization conditions.
-
Data Collection: Mount the crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data at a controlled temperature (often low temperature to reduce thermal motion).
-
Structure Solution and Refinement: Process the diffraction data to obtain the electron density map of the unit cell. A molecular model is then built into the electron density and refined to best fit the experimental data.
Table 3: Representative Crystallographic Data
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 15.456 |
| c (Å) | 9.876 |
| β (°) | 105.2 |
| R-factor | < 0.05 |
Note: This data is hypothetical and serves as an example of the parameters obtained from a crystallographic experiment.
Visualizing the Workflow
The selection and application of these analytical techniques often follow a logical progression.
References
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. NMR Spectroscopy [www2.chemistry.msu.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. massbank.eu [massbank.eu]
- 5. Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 7. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Benzoyltriethylsilane and Other Acylsilanes for Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of benzoyltriethylsilane with other acylsilanes, focusing on their performance in key chemical transformations and applications relevant to drug discovery and chemical biology. The information presented is supported by experimental data to facilitate the selection of the most suitable acylsilane for specific research needs.
Introduction to Acylsilanes
Acylsilanes are a unique class of compounds characterized by a silicon atom directly bonded to a carbonyl carbon. This arrangement imparts distinct chemical and physical properties compared to conventional ketones. The silicon atom's inductive effect polarizes the carbonyl group, and the Si-C(O) bond is notably long. These features contribute to the unique reactivity of acylsilanes, particularly their utility as precursors to nucleophilic siloxycarbenes upon photochemical activation. This photoreactivity has positioned acylsilanes as valuable tools in organic synthesis and, more recently, in chemical biology as photoaffinity labeling probes.
Comparison of Benzoyltriethylsilane with Other Acylsilanes
The reactivity and utility of an acylsilane are significantly influenced by the substituents on both the acyl and the silyl moieties. This section compares benzoyltriethylsilane, an aroylsilane with moderately bulky ethyl groups on the silicon, to other representative acylsilanes.
Photochemical Reactivity: The "Photo-Click" Reaction with Indoles
A key application of acylsilanes is their "photo-click" reaction with N-H bonds, such as those in indoles, to form stable N,O-acetals. This reaction proceeds via the light-mediated generation of a siloxycarbene intermediate. The efficiency of this reaction is dependent on the structure of the acylsilane.
Table 1: Comparison of Acylsilane Performance in the Photo-Click Reaction with Indole [1][2][3]
| Acylsilane Derivative | R Group (Acyl) | R' Group (Silyl) | Reaction Time (h) | Yield (%) |
| Benzoyltrimethylsilane | Phenyl | Methyl | 1.0 | >99 |
| Benzoyltriethylsilane | Phenyl | Ethyl | 1.0 | >99 |
| 4-Methoxybenzoyltrimethylsilane | 4-Methoxyphenyl | Methyl | 0.5 | >99 |
| 4-(Trifluoromethyl)benzoyltrimethylsilane | 4-(Trifluoromethyl)phenyl | Methyl | 1.5 | >99 |
| 2,4,6-Trimethylbenzoyltrimethylsilane | 2,4,6-Trimethylphenyl | Methyl | 2.0 | >99 |
| Pivaloyltrimethylsilane | tert-Butyl | Methyl | 7.5 | 64 |
| Pivaloyltriethylsilane | tert-Butyl | Ethyl | 1.0 | 76 |
Analysis:
-
Aroylsilanes vs. Aliphatic Acylsilanes: Aromatic acylsilanes (aroylsilanes) are generally more reactive in this photochemical transformation than aliphatic acylsilanes like pivaloyltrimethylsilane.
-
Electronic Effects: Electron-donating groups on the aromatic ring (e.g., 4-methoxy) can accelerate the reaction, while electron-withdrawing groups (e.g., 4-trifluoromethyl) can slow it down slightly.
-
Steric Effects: Steric hindrance on the acyl group (e.g., 2,4,6-trimethylbenzoyl) can increase the reaction time.
-
Silyl Substituent Effects: For aliphatic acylsilanes, increasing the steric bulk on the silicon from methyl to ethyl (pivaloyltrimethylsilane vs. pivaloyltriethylsilane) significantly improves the reaction yield and reduces the reaction time. For aroylsilanes, both trimethylsilyl and triethylsilyl derivatives show excellent reactivity.
Performance in Photoaffinity Labeling
Acylsilanes have emerged as promising photoaffinity labeling (PAL) probes for identifying protein targets of small molecules. Upon UV irradiation, the generated siloxycarbene can covalently crosslink the probe to interacting proteins. The nature of the silyl substituents influences the labeling efficiency.
Table 2: Comparison of Acylsilane Photoaffinity Probes
| Silyl Substituent | Relative Photolabeling Efficiency | Thermal Background Labeling |
| Dimethyl | Lower | Higher |
| Diethyl | Moderate | Moderate |
| Diisopropyl | Higher | Minimal |
Analysis:
-
Increasing the steric bulk of the alkyl groups on the silicon atom from methyl to isopropyl generally leads to superior photolabeling performance with minimal non-specific background labeling. While specific data for a benzoyltriethylsilane-based probe was not available, the trend suggests that the ethyl groups of benzoyltriethylsilane would offer a good balance of reactivity and stability, likely outperforming a dimethylsilyl analogue.
Spectroscopic Properties
The spectroscopic characteristics of acylsilanes are distinct from those of simple ketones.
Table 3: Typical Spectroscopic Data for Acylsilanes
| Spectroscopic Technique | Characteristic Feature | Benzoyltriethylsilane (Predicted) | Other Acylsilanes (Typical Values) |
| IR Spectroscopy | C=O Stretch (νC=O) | ~1630-1650 cm-1 | 1620-1650 cm-1 (Aroylsilanes) |
| 13C NMR | C=O Chemical Shift (δC=O) | ~230-240 ppm | 230-250 ppm |
| 1H NMR | Protons α to Carbonyl | N/A (Aromatic) | 2.1-2.3 ppm (for methyl ketones) |
| Silyl Group Protons | ~0.8-1.2 ppm | ~0.2-0.5 ppm (Si-Me) |
Experimental Protocols
Synthesis of Benzoyltriethylsilane (General Procedure)
This protocol is adapted from general methods for the synthesis of aroylsilanes.
Materials:
-
Benzoyl chloride
-
Hexamethyldisilane or a suitable silylating agent
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Standard glassware for inert atmosphere synthesis (Schlenk line or glovebox)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
To the flask, add magnesium turnings and a crystal of iodine.
-
In the dropping funnel, place a solution of chlorotriethylsilane in anhydrous THF.
-
Add a small portion of the chlorotriethylsilane solution to the magnesium turnings to initiate the Grignard reaction.
-
Once the reaction has started, add the remaining chlorotriethylsilane solution dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the reaction mixture for an additional 2 hours to ensure complete formation of the silyl Grignard reagent.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of benzoyl chloride in anhydrous THF dropwise via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford benzoyltriethylsilane.
Photo-Click Reaction of Benzoyltriethylsilane with Indole
Materials:
-
Benzoyltriethylsilane
-
Indole
-
Acetonitrile (CH3CN)
-
415 nm LED lamp
-
Standard reaction vial
-
In a reaction vial, dissolve benzoyltriethylsilane (0.1 mmol, 1.0 equiv) and indole (0.1 mmol, 1.0 equiv) in acetonitrile (2 mL).
-
Stir the solution at room temperature.
-
Irradiate the reaction mixture with a 415 nm LED lamp.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 1 hour), the solvent can be removed in vacuo to yield the silylated N,O-acetal product. Further purification, if necessary, can be performed by column chromatography.
Key Reaction Mechanisms and Workflows
Photo-Brook Rearrangement of Acylsilanes
The photochemical reactivity of acylsilanes is underpinned by the Photo-Brook rearrangement. Upon absorption of light, the acylsilane is excited, leading to a 1,2-migration of the silyl group from the carbonyl carbon to the carbonyl oxygen. This rearrangement generates a highly reactive siloxycarbene intermediate, which can then undergo various reactions, such as insertion into N-H bonds.
Caption: The Photo-Brook rearrangement of an acylsilane to a reactive siloxycarbene.
Photoaffinity Labeling Workflow for Target Identification
Acylsilane-based photoaffinity probes are powerful tools for identifying the protein targets of bioactive small molecules. The general workflow involves incubating the probe with a biological sample, photo-crosslinking, and subsequent proteomic analysis to identify the labeled proteins.
References
A Comparative Guide to the Reactivity of Benzoyltriethylsilane and Benzoyltrimethylsilane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of benzoyltriethylsilane and benzoyltrimethylsilane, two common acylsilane reagents in organic synthesis. Understanding the nuanced differences in their reactivity is crucial for reaction optimization, predicting product outcomes, and designing novel synthetic pathways. This document summarizes key reactivity principles, presents available experimental data, and provides detailed experimental protocols for relevant transformations.
Executive Summary
Benzoyltriethylsilane and benzoyltrimethylsilane are versatile building blocks in organic chemistry, primarily utilized for their unique reactivity as acyl anion equivalents and in radical reactions. The primary distinction in their reactivity stems from the steric bulk of the triethylsilyl group compared to the trimethylsilyl group. This steric difference influences the accessibility of the carbonyl carbon and the silicon atom to nucleophiles and other reagents, leading to differences in reaction rates and, in some cases, product distributions.
While a comprehensive, direct kinetic comparison under a wide range of reaction conditions is not extensively documented in the literature, the following guide synthesizes established principles of acylsilane chemistry and available comparative data to provide a clear understanding of their relative reactivity.
Reactivity Comparison: Steric and Electronic Effects
The reactivity of acylsilanes is governed by a combination of steric and electronic effects. The silicon atom influences the electronic nature of the adjacent carbonyl group, making it more polarized and susceptible to nucleophilic attack compared to a typical ketone.
-
Benzoyltrimethylsilane (TMS-Bz): The smaller trimethylsilyl group offers less steric hindrance around the carbonyl carbon. This generally leads to faster reaction rates with nucleophiles.
-
Benzoyltriethylsilane (TES-Bz): The bulkier triethylsilyl group provides greater steric shielding of the carbonyl carbon. This can lead to slower reaction rates with nucleophiles. However, this increased steric bulk can also be advantageous in controlling stereoselectivity in certain reactions.
Quantitative Data Summary
| Reaction Type | Acylsilane | Product Yield | Reference |
| Photochemical N-H Insertion with Indole | Benzoyltrimethylsilane | Quantitative | [1] |
| Photochemical N-H Insertion with Indole | Benzoyltriethylsilane | 76% | [1] |
This data suggests that under these specific photochemical conditions, the less sterically hindered benzoyltrimethylsilane provides a quantitative yield, while the bulkier benzoyltriethylsilane gives a slightly lower yield. This aligns with the general principle that increased steric hindrance can lead to reduced reaction efficiency.
Key Reactions and Mechanistic Considerations
Nucleophilic Addition
Nucleophilic addition is a fundamental reaction of acylsilanes. The attack of a nucleophile on the carbonyl carbon is the initial step in many transformations.[2][3]
-
Mechanism: The nucleophile adds to the electrophilic carbonyl carbon, forming a tetrahedral intermediate. The fate of this intermediate depends on the nature of the nucleophile and the reaction conditions.
-
Reactivity Difference: Due to the lesser steric hindrance of the trimethylsilyl group, benzoyltrimethylsilane is expected to undergo nucleophilic addition at a faster rate than benzoyltriethylsilane with most nucleophiles.
Brook Rearrangement
A characteristic reaction of the tetrahedral intermediate formed upon nucleophilic addition to an acylsilane is the Brook rearrangement, where the silyl group migrates from carbon to the newly formed alkoxide oxygen.
-
Mechanism: This rearrangement is driven by the formation of a strong Si-O bond.
-
Reactivity Influence: The rate of the Brook rearrangement can be influenced by the steric and electronic nature of the silyl group. While no direct kinetic comparison for the Brook rearrangement of benzoyltriethylsilane versus benzoyltrimethylsilane is available, it is plausible that the electronic effects of the alkyl groups on silicon could play a role.
Experimental Protocols
The following are representative experimental protocols for reactions involving acylsilanes.
Protocol 1: Photochemical N-H Insertion of Acylsilanes with Indoles
This protocol is adapted from the work of Griesbeck et al. and demonstrates the "photo-click" reaction.[1]
Materials:
-
Acylsilane (benzoyltrimethylsilane or benzoyltriethylsilane) (1.0 equiv)
-
Indole (1.2 equiv)
-
Dichloromethane (CH₂Cl₂) as solvent
-
High-pressure mercury lamp with a Duran glass filter (λ > 290 nm) or a blue LED (λ = 415 nm)
Procedure:
-
In a quartz reaction vessel, dissolve the acylsilane and indole in dichloromethane to a concentration of 0.1 M.
-
Purge the solution with argon for 15 minutes to remove dissolved oxygen.
-
Irradiate the solution with the light source at room temperature while stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the corresponding silylated N,O-acetal.
Visualizations
Signaling Pathway Diagram
Caption: General reaction pathways for acylsilanes upon nucleophilic addition.
Experimental Workflow Diagram
Caption: Workflow for the photochemical reaction of acylsilanes with indoles.
Conclusion
The choice between benzoyltriethylsilane and benzoyltrimethylsilane in a synthetic protocol should be guided by considerations of steric hindrance. For reactions where rapid nucleophilic attack is desired and steric congestion around the reaction center is minimal, benzoyltrimethylsilane is likely the more reactive and higher-yielding reagent. Conversely, when enhanced stereoselectivity is a goal, or when a slightly attenuated reactivity is beneficial for controlling a reaction, the bulkier benzoyltriethylsilane may be the superior choice. The available experimental data, though limited to a specific photochemical reaction, supports this general principle. Further kinetic studies are warranted to provide a more detailed quantitative comparison of these valuable reagents across a broader spectrum of chemical transformations.
References
A Comparative Guide to Benzoyltriethylsilane in Novel Synthetic Routes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the choice of reagents is paramount to achieving desired outcomes with efficiency and selectivity. Acylsilanes, and specifically benzoyltriethylsilane, have emerged as versatile intermediates, offering unique reactivity profiles. This guide provides an objective comparison of benzoyltriethylsilane with its common alternative, benzoyltrimethylsilane, supported by available experimental data and detailed protocols. The focus is on their application in nucleophilic additions, Brook rearrangements, and photochemical reactions, providing a framework for informed reagent selection in the design of novel synthetic routes.
Performance Comparison: Benzoyltriethylsilane vs. Benzoyltrimethylsilane
The primary difference between benzoyltriethylsilane and benzoyltrimethylsilane lies in the steric bulk of the triethylsilyl versus the trimethylsilyl group. This seemingly subtle distinction can significantly influence reaction kinetics, stability, and selectivity. While comprehensive side-by-side comparative studies are not abundant in the literature, the following table summarizes the general observations and expected performance differences based on fundamental principles of organic chemistry.
| Feature | Benzoyltriethylsilane | Benzoyltrimethylsilane | Rationale |
| Steric Hindrance | Higher | Lower | The ethyl groups are larger and more sterically demanding than methyl groups. |
| Nucleophilic Addition | Generally slower reaction rates. May lead to higher stereoselectivity in certain cases due to increased steric hindrance favoring specific attack trajectories. | Generally faster reaction rates due to less steric hindrance at the silicon and carbonyl carbon centers. | Increased steric bulk around the carbonyl group in benzoyltriethylsilane can impede the approach of nucleophiles. |
| Brook Rearrangement | The rate of the initial nucleophilic attack is slower, but the subsequent 1,2-anionic migration of the silyl group from carbon to oxygen is a key feature. The bulkier triethylsilyl group may influence the rate of this rearrangement. | Faster initial nucleophilic attack. The less bulky trimethylsilyl group can migrate readily in the Brook rearrangement. | The Brook rearrangement is a fundamental reaction of acylsilanes. The substituent on the silicon atom can influence the kinetics of this process.[1][2] |
| Stability | Generally more stable towards hydrolysis and certain reagents due to greater steric protection of the silicon-carbonyl bond. | More susceptible to hydrolysis and cleavage due to the smaller size of the trimethylsilyl group. | The larger triethylsilyl group provides better kinetic stabilization against the approach of water or other nucleophiles. |
| Photochemical Reactivity | Can undergo photochemical reactions, such as cleavage to form benzoyl radicals. The efficiency may differ from trimethylsilyl analogues due to differences in bond strengths and steric factors. | Also undergoes photochemical reactions. The relative efficiency compared to the triethylsilyl analogue is not extensively documented in comparative studies. | Acylsilanes are known to be sensitive to light and can be used as sources of acyl radicals. |
Key Synthetic Applications and Experimental Protocols
The utility of benzoyltriethylsilane is highlighted in several key transformations, including nucleophilic additions leading to the Brook rearrangement, and as a source of benzoyl radicals in photochemical reactions.
Nucleophilic Addition and Brook Rearrangement
A cornerstone of acylsilane chemistry is their reaction with nucleophiles, which often initiates the Brook rearrangement to form silyl enol ethers.[1][2] This transformation is particularly valuable for the synthesis of complex molecular architectures.
Experimental Protocol: General Procedure for Nucleophilic Addition to Benzoyltriethylsilane followed by Brook Rearrangement
-
Reaction Setup: To a solution of benzoyltriethylsilane (1.0 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) under an inert atmosphere (argon or nitrogen) at -78 °C, add the nucleophile (e.g., an organolithium or Grignard reagent, 1.1 mmol) dropwise.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor the progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by the addition of a proton source, such as saturated aqueous ammonium chloride solution.
-
Workup: Allow the mixture to warm to room temperature, and then extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the corresponding silyl enol ether.
Logical Workflow for Nucleophilic Addition and Brook Rearrangement:
Photochemical Generation of Benzoyl Radicals
Acylsilanes can serve as precursors to acyl radicals upon photolysis. These radicals can then participate in various bond-forming reactions.
Experimental Protocol: General Procedure for Photochemical Reaction of Benzoyltriethylsilane
-
Reaction Setup: In a quartz reaction vessel, dissolve benzoyltriethylsilane (1.0 mmol) and a suitable radical trapping agent (e.g., an alkene or a thiol, 1.2 mmol) in a degassed solvent (e.g., benzene or acetonitrile, 20 mL).
-
Irradiation: Irradiate the solution with a UV lamp (e.g., a medium-pressure mercury lamp) at a specific wavelength (typically around 350 nm) while maintaining a constant temperature.
-
Reaction Monitoring: Monitor the reaction progress by GC-MS or LC-MS to observe the formation of the desired product and the consumption of the starting materials.
-
Workup and Purification: After the reaction is complete, remove the solvent under reduced pressure. Purify the residue by column chromatography to isolate the product resulting from the radical reaction.
Signaling Pathway for Photochemical Benzoyl Radical Formation:
Conclusion
Benzoyltriethylsilane is a valuable reagent in organic synthesis, offering a nuanced reactivity profile compared to its trimethylsilyl counterpart. Its increased steric bulk can be strategically employed to enhance stereoselectivity and improve stability, albeit potentially at the cost of reaction rate. The choice between benzoyltriethylsilane and other acylsilanes will ultimately depend on the specific requirements of the synthetic target and the desired reaction pathway. Further quantitative, comparative studies are needed to fully elucidate the subtle yet significant differences in the reactivity of various benzoylsilanes, which will undoubtedly pave the way for their more refined application in the synthesis of complex molecules.
References
Assessing the Efficiency of Benzoyltriethylsilane as a Photoinitiator: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of photopolymerization, the choice of photoinitiator is paramount to achieving desired material properties and efficient curing kinetics. This guide provides a comparative assessment of benzoyltriethylsilane, a member of the acylsilane class of Type I photoinitiators. Due to the limited publicly available data specifically on benzoyltriethylsilane, this guide will draw comparisons with functionally analogous and well-characterized Type I photoinitiators: acylphosphine oxides (represented by TPO) and acylgermanes (represented by Ivocerin). This analysis will focus on key performance indicators, experimental methodologies for evaluation, and the underlying chemical pathways.
Photoinitiation Mechanism: A General Overview for Type I Photoinitiators
Type I photoinitiators, including acylsilanes, acylphosphine oxides, and acylgermanes, are characterized by their unimolecular cleavage upon exposure to UV-vis light. This process, known as α-cleavage, generates two radical species that subsequently initiate polymerization.
Caption: General mechanism of Type I photoinitiation.
Comparative Performance of Photoinitiators
The efficiency of a photoinitiator is determined by several factors, including its light absorption characteristics, the quantum yield of radical generation, and the reactivity of the generated radicals with the monomer. The following tables summarize key performance metrics for the well-studied photoinitiators TPO (an acylphosphine oxide) and Ivocerin (an acylgermane), which serve as benchmarks for assessing acylsilanes like benzoyltriethylsilane.
Table 1: Key Performance Metrics of TPO and Ivocerin
| Parameter | Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) | Dibenzoyldiethylgermane (Ivocerin) |
| Molar Extinction Coefficient (λmax) | High | Very High |
| Wavelength Absorption Range | ~360-400 nm | ~390-445 nm[1] |
| Degree of Conversion | High, often higher than camphorquinone-based systems.[1] For example, 0.86 wt% TPO resulted in a 74% degree of conversion.[1] | Very high, with one study showing a degree of conversion of approximately 87%.[1][2] |
| Rate of Polymerization | Fast | Fast |
| Photobleaching | Good | Excellent |
| Yellowing | Low | Low |
Table 2: Mechanical Properties of Composites Formulated with TPO and Ivocerin
| Property | Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) | Dibenzoyldiethylgermane (Ivocerin) |
| Flexural Strength | Good | High |
| Hardness | High | High |
| Depth of Cure | Good | Excellent, suitable for bulk-fill applications.[3] |
Experimental Protocols for Assessing Photoinitiator Efficiency
To rigorously evaluate the performance of a photoinitiator like benzoyltriethylsilane, a series of standardized experiments are typically conducted.
Photopolymerization Kinetics
The rate and degree of monomer conversion are fundamental measures of a photoinitiator's efficiency. Real-time Fourier Transform Infrared (FTIR) spectroscopy is a common method used for this purpose.
Experimental Workflow:
Caption: Workflow for determining photopolymerization kinetics.
Methodology:
-
Formulation: Prepare a mixture of the monomer (e.g., a methacrylate-based resin) and the photoinitiator at a specific weight percentage.
-
Sample Placement: Place a small, controlled volume of the formulation between two transparent plates (e.g., KBr or BaF2) or directly on the attenuated total reflectance (ATR) crystal of the FTIR spectrometer.
-
Irradiation: Irradiate the sample with a light source of a specific wavelength and intensity.
-
Data Collection: Continuously collect FTIR spectra during irradiation.
-
Analysis: Monitor the decrease in the absorbance of the vinyl C=C bond peak (typically around 1635 cm⁻¹) relative to an internal standard peak (e.g., the carbonyl C=O peak around 1720 cm⁻¹). The degree of conversion is calculated from the change in the peak area or height.
Depth of Cure
The depth of cure is a critical parameter, especially for applications involving thick layers of material, such as in dental composites and 3D printing.
Methodology:
-
Sample Preparation: Fill a cylindrical mold of a known depth with the photopolymerizable formulation.
-
Curing: Irradiate the top surface of the sample for a defined period.
-
Measurement: After curing, remove the uncured material from the bottom of the sample. The height of the cured portion is measured using a caliper or a micrometer. This measurement represents the depth of cure.
Mechanical Properties
The mechanical properties of the cured polymer, such as hardness and flexural strength, are indicative of the efficiency of the polymerization process.
Methodology:
-
Sample Fabrication: Prepare standardized samples (e.g., rectangular bars for flexural strength testing) by curing the formulation in appropriate molds.
-
Testing:
-
Hardness: Use a microhardness tester (e.g., Vickers or Knoop) to measure the surface hardness of the cured samples.
-
Flexural Strength: Perform a three-point bending test on the rectangular bar samples using a universal testing machine to determine the flexural strength and modulus.
-
Conclusion
References
Unveiling the Fleeting Intermediates of Benzoyltriethylsilane Photochemistry: A Spectroscopic Comparison
For researchers, scientists, and professionals in drug development, understanding the transient species that dictate reaction pathways is paramount. In the photochemical reactions of benzoyltriethylsilane, a compound of interest in organic synthesis, the identification and characterization of fleeting intermediates are crucial for optimizing reaction conditions and controlling product formation. This guide provides a comparative overview of the spectroscopic techniques used to analyze these reaction intermediates, supported by experimental data and detailed protocols.
The photolysis of benzoyltriethylsilane is known to proceed through a complex mechanism involving several highly reactive intermediates. The primary photochemical process is believed to be the cleavage of the carbon-silicon bond or the rearrangement to form a siloxycarbene. Spectroscopic techniques such as transient absorption spectroscopy, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy are indispensable tools for detecting and characterizing these short-lived species.
Comparative Spectroscopic Analysis
The following table summarizes the key spectroscopic data for the proposed intermediates in the photolysis of benzoyltriethylsilane. This data has been compiled from various studies on acylsilanes and related compounds, providing a comparative framework for analysis.
| Intermediate | Spectroscopic Technique | Key Spectroscopic Features | Reference Compound/Study |
| Triethylsilyl Radical | Transient Absorption Spectroscopy | Broad absorption in the near-UV region (λmax ≈ 320-350 nm) | General studies on silyl radicals |
| Benzoyl Radical | Transient Absorption Spectroscopy | Absorption in the visible region (λmax ≈ 450-550 nm) | Photolysis of various benzoyl compounds |
| Triethylsiloxy(phenyl)carbene | NMR Spectroscopy (trapped adduct) | 13C NMR signal for the carbene carbon in the trapped product (e.g., with an alkene) | Studies on photolysis of acylsilanes in the presence of trapping agents |
| IR Spectroscopy (matrix isolation) | Characteristic C=O stretching frequency shift in the carbene compared to the parent ketone | Matrix isolation studies of related carbenes | |
| Silene Intermediate | NMR Spectroscopy | Characteristic downfield 29Si NMR signal | Photolysis of tris(trimethoxysilyl)acylsilanes |
Experimental Protocols
Transient Absorption Spectroscopy
Transient absorption spectroscopy is a powerful technique for studying the kinetics and spectra of short-lived intermediates. A typical experimental setup is as follows:
-
Sample Preparation: A solution of benzoyltriethylsilane in a suitable solvent (e.g., hexane, acetonitrile) is prepared in a quartz cuvette. The concentration is adjusted to have an absorbance of approximately 0.5-1.0 at the excitation wavelength. The solution is typically deoxygenated by bubbling with nitrogen or argon to prevent quenching of the excited states.
-
Excitation: A pulsed laser (e.g., a Nd:YAG laser providing a 355 nm pulse) is used to excite the sample. The laser pulse width is typically in the nanosecond or picosecond range.
-
Probing: A broadband light source (e.g., a xenon arc lamp) is passed through the sample at a right angle to the excitation beam.
-
Detection: The change in absorbance of the probe light is measured as a function of wavelength and time using a monochromator and a fast detector (e.g., a photomultiplier tube or a CCD camera).
-
Data Analysis: The transient absorption spectra are recorded at different time delays after the laser flash. Kinetic traces at specific wavelengths are analyzed to determine the lifetimes of the intermediates.
NMR Spectroscopy of Trapped Intermediates
To characterize carbene intermediates, which are often too reactive to be observed directly by NMR in solution, trapping experiments are performed.
-
Reaction Setup: Benzoyltriethylsilane is dissolved in a deuterated solvent (e.g., benzene-d6) containing a trapping agent, such as a reactive alkene (e.g., 2,3-dimethyl-2-butene).
-
Photolysis: The solution is irradiated with a UV lamp (e.g., a medium-pressure mercury lamp) at a controlled temperature.
-
Analysis: The reaction mixture is then analyzed by 1H and 13C NMR spectroscopy. The formation of a cyclopropane adduct is indicative of the trapping of a carbene intermediate. The chemical shifts of the adduct provide structural information about the original carbene.
Visualizing the Reaction Pathway
The photochemical reaction of benzoyltriethylsilane can be visualized as a series of steps, each leading to the formation of different intermediates.
Caption: Proposed photochemical reaction pathway of benzoyltriethylsilane.
Alternative Photochemical Reactions for Comparison
To provide a broader context, it is useful to compare the photochemical behavior of benzoyltriethylsilane with that of other related compounds. For instance, the photolysis of aroylsilanes with different substituents on the aromatic ring or on the silicon atom can lead to variations in the quantum yields and the nature of the observed intermediates.
For example, introducing an electron-donating group on the phenyl ring might stabilize the benzoyl radical, while bulkier substituents on the silicon atom could influence the rate of the silyl radical cleavage. Spectroscopic analysis of these analogs can provide valuable insights into the structure-reactivity relationships governing the photochemistry of this class of compounds.
Experimental Workflow
The general workflow for the spectroscopic analysis of benzoyltriethylsilane reaction intermediates is outlined below.
Caption: General workflow for spectroscopic analysis of reaction intermediates.
By employing a combination of these spectroscopic techniques and comparing the results with data from related systems, researchers can construct a detailed picture of the complex photochemical processes involved in the reactions of benzoyltriethylsilane. This knowledge is essential for the rational design of new synthetic methodologies and the development of novel pharmaceuticals.
Kinetic Studies of Reactions Involving Benzoyltriethylsilane: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic studies of various reactions involving benzoyltriethylsilane, a key intermediate in organic synthesis. Understanding the kinetics of these reactions is crucial for optimizing reaction conditions, controlling product selectivity, and developing efficient synthetic methodologies. This document summarizes available quantitative data, details experimental protocols, and visualizes reaction pathways to offer a comprehensive resource for researchers in the field.
Comparison of Reaction Kinetics
While specific kinetic data for many reactions of benzoyltriethylsilane remains limited in publicly available literature, this section compares the qualitative and, where available, quantitative aspects of its key transformations. The primary reactions of benzoyltriethylsilane include the Brook rearrangement, photochemical reactions, and reductions.
| Reaction Type | Key Kinetic Aspects | Factors Influencing Rate | Quantitative Data Availability |
| Brook Rearrangement | The rate is influenced by the nature of the migrating silyl group, the stability of the intermediate carbanion, and the solvent. Electron-withdrawing groups on the acyl moiety can accelerate the reaction.[1] | Base strength, solvent polarity, temperature, and the nature of the silyl group substituents. | Limited for benzoyltriethylsilane. General trends for acylsilanes are documented, but specific rate constants are not readily available in the reviewed literature. |
| Photochemical Reactions | Involves a 1,3-silyl shift from silicon to the carbonyl oxygen upon photoexcitation, leading to the formation of a silene intermediate.[2] The quantum yield and reaction rate are dependent on the wavelength of light and the presence of trapping agents. | Wavelength of irradiation, solvent, presence of quenching agents or trapping reagents. | Specific quantum yields and rate constants for the photolysis of benzoyltriethylsilane are not extensively reported in the searched literature. Studies on related acylpolysilanes provide qualitative insights.[2] |
| Reduction by Hydride Reagents | The reduction of the carbonyl group is a key reaction. The reactivity of the hydride reagent (e.g., NaBH4 vs. LiAlH4) plays a significant role in the reaction rate and outcome. | Nature of the hydride reagent, solvent, temperature, and stoichiometry. | While the reduction of carbonyls by hydrides is a well-studied area, specific rate constants for the reduction of benzoyltriethylsilane are not found in the surveyed literature. |
Experimental Protocols
Detailed experimental procedures are essential for reproducing and building upon existing research. Below are generalized protocols for monitoring the kinetics of reactions involving benzoyltriethylsilane, based on common analytical techniques.
Kinetic Analysis using UV-Visible Spectroscopy
This method is suitable for monitoring reactions where there is a change in the electronic absorption spectrum of the reactants or products.
Objective: To determine the rate constant of a reaction involving benzoyltriethylsilane by monitoring the change in absorbance over time.
Apparatus:
-
UV-Visible Spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes
-
Syringes for rapid mixing
Procedure:
-
Preparation of Solutions: Prepare stock solutions of benzoyltriethylsilane and the other reactant (e.g., a nucleophile) in a suitable solvent that does not absorb in the region of interest.
-
Wavelength Selection: Record the UV-Vis spectrum of the starting material (benzoyltriethylsilane) and, if possible, the final product to identify a wavelength with significant absorbance change during the reaction. The benzoyl group typically shows strong absorption in the UV region.
-
Kinetic Run: a. Equilibrate the reactant solutions to the desired temperature. b. Place a known concentration of the excess reagent in the cuvette inside the thermostatted cell holder. c. Initiate the reaction by rapidly injecting a small volume of the limiting reagent (often benzoyltriethylsilane) into the cuvette and start the data acquisition. d. Record the absorbance at the selected wavelength at regular time intervals.
-
Data Analysis: a. Plot absorbance versus time. b. Depending on the reaction order, plot ln(Absorbance) vs. time (for first-order) or 1/Absorbance vs. time (for second-order) to obtain a linear plot. c. The rate constant (k) can be determined from the slope of the linear plot.[3][4][5][6]
Kinetic Analysis using ¹H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring reactions by observing the change in concentration of specific reactants and products over time.
Objective: To determine the reaction kinetics by integrating the signals of key protons in the ¹H NMR spectrum.
Apparatus:
-
NMR Spectrometer
-
NMR tubes
-
Constant temperature bath
Procedure:
-
Sample Preparation: In an NMR tube, combine known concentrations of benzoyltriethylsilane and the other reactant in a deuterated solvent. An internal standard with a known concentration and a signal that does not overlap with reactant or product signals should be added.
-
Data Acquisition: a. Acquire an initial ¹H NMR spectrum (t=0) immediately after mixing. b. Place the NMR tube in a constant temperature bath and acquire spectra at regular time intervals.
-
Data Analysis: a. Process the spectra (phasing, baseline correction). b. Integrate the characteristic signals of the starting material (e.g., protons on the triethylsilyl group or the benzoyl group) and the product(s) relative to the internal standard. c. Convert the integral values to concentrations. d. Plot the concentration of the reactant versus time and perform the appropriate kinetic analysis (e.g., plotting ln[reactant] vs. time for first-order kinetics) to determine the rate constant.[7]
Visualizing Reaction Pathways and Workflows
Brook Rearrangement of Benzoyltriethylsilane
The Brook rearrangement is a fundamental reaction of acylsilanes. The following diagram illustrates the general mechanism initiated by a nucleophilic attack on the carbonyl carbon.
Caption: General mechanism of the nucleophilic-induced Brook rearrangement.
Experimental Workflow for Kinetic Analysis
The logical flow for conducting a kinetic study of a reaction involving benzoyltriethylsilane is depicted below.
Caption: A typical workflow for a kinetic investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. Photoinduced Brook-Type Rearrangement of Acylcyclopolysilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. article.sapub.org [article.sapub.org]
- 6. m.youtube.com [m.youtube.com]
- 7. 1H NMR-based kinetic-mechanistic study of the intramolecular trans-esterification of 2-exo-3-exo-dihydroxybornane monoacrylate esters [scielo.org.za]
A Comparative Guide to the Orthogonality of the Benzoyltriethylsilane (Bz-TES) Protecting Group
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, particularly in the development of complex pharmaceuticals, the strategic use of protecting groups is paramount. The concept of orthogonality—the ability to deprotect one functional group in the presence of others under specific and non-interfering conditions—is a cornerstone of efficient and high-yielding synthetic routes. This guide provides a comparative analysis of the benzoyltriethylsilane (Bz-TES) protecting group, evaluating its orthogonality against other commonly employed protecting groups for hydroxyl moieties.
While direct and extensive experimental data on the Bz-TES group is limited in the readily available literature, this guide leverages data from the closely related benzoyldiisopropylsilyl (BDIPS) group and the well-established properties of individual benzoyl (Bz) and triethylsilyl (TES) protecting groups to provide a comprehensive and insightful comparison.
Introduction to the Benzoyltriethylsilane (Bz-TES) Protecting Group
The benzoyltriethylsilane group is a silyl ether protecting group that incorporates a benzoyl moiety. This structure suggests a unique combination of reactivity based on its constituent parts: the silicon-oxygen bond characteristic of silyl ethers and the carbonyl group of the benzoyl ester. The triethylsilyl (TES) group is known for its moderate steric bulk and lability under acidic conditions or in the presence of fluoride ions. The benzoyl (Bz) group, an ester, is typically stable to acidic conditions but readily cleaved by basic hydrolysis. This inherent difference in cleavage conditions forms the basis of its potential orthogonality.
Orthogonality of Benzoyl-Silyl Protecting Groups: A Comparative Analysis
To illustrate the orthogonality of a benzoyl-silyl protecting group, we will refer to experimental data from a study on benzoyldiisopropylchlorosilane (BDIPSCl), a visible light-photocleavable protecting group that is structurally analogous to a Bz-TES precursor.[1][2][3][4] The following table summarizes the stability of various common protecting groups under the photomediated deprotection conditions of the BDIPS ether, providing a strong indication of the potential orthogonality of a Bz-TES group under similar non-photolytic conditions.
Table 1: Compatibility of Common Protecting Groups with Benzoyl-Silyl Ether Deprotection Conditions (Analog Study) [1][2][4]
| Protecting Group | Type | Stability under BDIPS Deprotection (Visible Light, MeOH) |
| Methyl ether (Me) | Alkyl Ether | High |
| Benzyl ether (Bn) | Benzyl Ether | High |
| p-Methoxybenzyl ether (PMB) | Benzyl Ether | High |
| Methoxymethyl ether (MOM) | Acetal | High |
| Tetrahydropyranyl ether (THP) | Acetal | Low |
| tert-Butyldimethylsilyl ether (TBDMS) | Silyl Ether | Moderate |
| Triisopropylsilyl ether (TIPS) | Silyl Ether | Moderate |
| tert-Butyldiphenylsilyl ether (TBDPS) | Silyl Ether | High |
| Acetyl ester (Ac) | Ester | High |
| Benzoyl ester (Bz) | Ester | High |
| Pivaloyl ester (Piv) | Ester | High |
| o-Nitrobenzyl ether (oNBn) | Photolabile | High |
This data suggests that a benzoyl-silyl protected alcohol would likely be stable in the presence of many common protecting groups, particularly other esters and sterically hindered silyl ethers, under specific deprotection conditions.
Orthogonal Deprotection Strategies
The key to utilizing the Bz-TES group in a synthetic strategy lies in the selective cleavage of either the silyl ether or the benzoyl ester moiety without affecting the other or different protecting groups in the molecule.
Cleavage of the Triethylsilyl (TES) Ether Moiety
The TES group is known to be labile under acidic conditions and highly susceptible to fluoride ion-mediated cleavage.[5][6] This allows for its removal in the presence of base-labile groups like esters.
Experimental Protocol: Selective Cleavage of a TES Ether with Fluoride Ions [5]
-
Dissolve the Substrate: Dissolve the TES-protected compound in a suitable aprotic solvent such as tetrahydrofuran (THF).
-
Add Fluoride Source: Add a solution of tetrabutylammonium fluoride (TBAF) in THF (typically 1 M solution) to the reaction mixture at room temperature.
-
Monitor Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Cleavage of the Benzoyl (Bz) Ester Moiety
The benzoyl group is typically removed under basic conditions, such as hydrolysis with sodium hydroxide or potassium carbonate in a protic solvent.[7] These conditions are generally mild enough to leave silyl ethers intact, especially more sterically hindered ones.
Experimental Protocol: Selective Cleavage of a Benzoyl Ester via Saponification [7]
-
Dissolve the Substrate: Dissolve the benzoyl-protected compound in a mixture of methanol (MeOH) and water.
-
Add Base: Add a solution of potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) to the reaction mixture.
-
Monitor Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) and remove the methanol under reduced pressure.
-
Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Visualizing Orthogonality: Experimental Workflow
The following diagram illustrates a potential orthogonal deprotection strategy involving a molecule with both a Bz-TES protected hydroxyl group and another hydroxyl group protected with a base-labile group (e.g., Acetyl) and an acid/fluoride-labile group (e.g., TBDMS).
Caption: Orthogonal deprotection pathways for a multi-protected molecule.
Signaling Pathway Analogy: Protecting Group Strategy in Drug Synthesis
The strategic planning of protecting group manipulations in a complex synthesis can be analogized to the precise control of a signaling pathway. Each protecting group represents a node that can be selectively activated (deprotected) by a specific signal (reagent), leading to a desired downstream event (further reaction) without triggering unintended side pathways.
Caption: Analogy of protecting group strategy to a signaling pathway.
Conclusion
The benzoyltriethylsilane (Bz-TES) protecting group presents a potentially valuable tool in the synthetic chemist's arsenal, offering a unique combination of silyl ether and ester characteristics. Based on the analysis of its constituent parts and data from analogous structures, the Bz-TES group is expected to exhibit a high degree of orthogonality. The silyl ether linkage can be selectively cleaved under acidic or fluoride-mediated conditions, while the benzoyl ester is labile to basic hydrolysis. This dual-reactivity allows for its selective removal in the presence of a wide range of other protecting groups, enabling more flexible and efficient synthetic strategies in the pursuit of complex target molecules. Further experimental validation of the precise stability and cleavage conditions for the Bz-TES group is warranted to fully exploit its potential in organic synthesis.
References
- 1. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemoselective deprotection of triethylsilyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzyl Ethers [organic-chemistry.org]
- 4. A new method for the deprotection of benzyl ethers or the selective protection of alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Broadening the Scope of the Reverse Orthogonal Strategy for Oligosaccharide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. A method of orthogonal oligosaccharide synthesis leading to a combinatorial library based on stationary solid-phase reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
The Unseen Potential of Benzoyltriethylsilane: A Comparative Guide to its Hypothesized Applications
This comparative analysis is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the hypothesized capabilities of benzoyltriethylsilane, supported by experimental data from closely related molecules. We will delve into its potential as a photoinitiator for polymerization and as a photocleavable protecting group, comparing its predicted performance with established alternatives like acylphosphine oxides and other silyl ethers.
At a Glance: Benzoyltriethylsilane in Photochemistry
The core of benzoyltriethylsilane's potential lies in the photoreactivity of the acylsilane group. Upon absorption of light, acylsilanes can undergo α-cleavage to generate a silyl radical and an acyl radical, both of which can initiate polymerization. This mechanism positions benzoyltriethylsilane as a potential Type I photoinitiator.
Alternatively, the photolability of the silicon-carbon bond can be harnessed for the controlled release of molecules, making it a candidate for a photocleavable protecting group. The triethylsilyl group, a well-established protecting group for alcohols, adds another layer of utility in synthetic chemistry.
Performance Comparison: Acylsilane Photoinitiators vs. Acylphosphine Oxides
Acylphosphine oxides are a commercially successful class of photoinitiators known for their high efficiency. A comparison with acylsilanes provides a benchmark for the potential performance of benzoyltriethylsilane.
| Photoinitiator Class | Key Performance Metrics | Advantages | Disadvantages |
| Acylsilanes (Hypothesized for Benzoyltriethylsilane) | λmax: Typically in the near-UV to visible region.Quantum Yield (Φ): Moderate to high. | Good photobleaching properties.Potential for visible light initiation.Lower toxicity compared to some alternatives. | Generally lower initiation efficiency compared to acylphosphine oxides. |
| Acylphosphine Oxides (e.g., TPO, BAPO) | λmax: Broad absorption in the near-UV region (350-400 nm).Quantum Yield (Φ): High. | High polymerization rates and cure extent.[1][2] Efficient photolysis.[1][2] Effective for pigmented systems.[1][2] | Potential for yellowing.Some compounds have toxicity concerns. |
| Acylgermanes | λmax: Red-shifted compared to acylsilanes and phosphine oxides (into the visible region).[3] | Lower toxicity than phosphine oxides.[3] High reactivity.[3] | High cost due to the low abundance of germanium.[3] |
Benzoyldialkylsilanes as Photocleavable Protecting Groups
A significant potential application for benzoyltriethylsilane is as a photocleavable protecting group for alcohols. Research on a closely related compound, benzoyldiisopropylchlorosilane, has demonstrated the viability of this approach.[4][5]
Experimental Data: Photocleavage of a Benzoyldiisopropylsilyl Ether
The deprotection of an alcohol protected with a benzoyldiisopropylsilyl group was achieved by irradiation with visible light (456 nm) in methanol at room temperature.[4][5]
| Substrate | Deprotection Conditions | Yield (%) | Quantum Yield (Φ) |
| Primary Alcohol Derivative | 456 nm light, MeOH, rt | >95% | 0.209[4] |
| Secondary Alcohol Derivative | 456 nm light, MeOH, rt | >95% | Not Reported |
| Tertiary Alcohol Derivative | 456 nm light, MeOH, rt | >95% | Not Reported |
This data suggests that a benzoyltriethylsilyl protecting group could offer a mild and efficient method for deprotection, orthogonal to many traditional protecting group strategies.
Applications in Organic Synthesis: C-H Functionalization
Beyond photochemistry, the acylsilane moiety can act as a directing group in transition metal-catalyzed C-H activation reactions. This allows for the selective functionalization of C-H bonds at positions ortho to the benzoyl group, opening avenues for the synthesis of complex aromatic compounds.
Experimental Protocols
Synthesis of Benzoyl(triethyl)silane (Hypothetical Protocol based on related syntheses)
This protocol is a hypothetical adaptation based on the synthesis of other acylsilanes.
Materials:
-
Benzoyl chloride
-
Triethylsilyl lithium (prepared in situ from triethylchlorosilane and lithium metal)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Standard glassware for air-sensitive reactions
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, prepare a solution of triethylsilyl lithium in anhydrous diethyl ether.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of benzoyl chloride in anhydrous diethyl ether to the cooled triethylsilyl lithium solution via the dropping funnel with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to stir at -78 °C for 2 hours.
-
Slowly warm the reaction to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield benzoyltriethylsilane.
Photopolymerization using an Acylsilane Initiator (General Procedure)
Materials:
-
Acrylate or methacrylate monomer (e.g., methyl methacrylate)
-
Acylsilane photoinitiator (e.g., benzoyltriethylsilane)
-
UV or visible light source (e.g., 365 nm or 405 nm LED)
-
Glass slides and spacers
Procedure:
-
Prepare a solution of the acylsilane photoinitiator in the monomer at the desired concentration (typically 0.1-2 wt%).
-
Place a few drops of the solution between two glass slides separated by a spacer of a defined thickness.
-
Expose the sample to the light source for a specified period.
-
Monitor the polymerization process by observing the increase in viscosity or by using techniques such as real-time FTIR spectroscopy to follow the disappearance of the acrylate double bond absorption.
Visualizing the Chemistry
Caption: Hypothesized photochemical pathways for benzoyltriethylsilane.
Caption: Workflow from synthesis to potential applications.
References
- 1. ptacts.uspto.gov [ptacts.uspto.gov]
- 2. researchgate.net [researchgate.net]
- 3. Do germanium-based photoinitiators have the potential to replace the well-established acylphosphine oxides? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Benzoyldiisopropylchlorosilane: a visible light photocleavable alcohol protecting group - Chemical Science (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Navigating the Safe Disposal of Benzoyltriethylsilane: A Procedural Guide
Core Safety and Handling Protocols
Before beginning any disposal procedure, it is critical to handle benzoyltriethylsilane in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[1] Personal protective equipment (PPE), including safety goggles or a face shield, chemical-resistant gloves (such as neoprene or nitrile rubber), and a lab coat, must be worn to prevent skin and eye contact.[2] All sources of ignition, such as open flames, hot surfaces, and sparks, should be eliminated from the vicinity, and measures to prevent the buildup of electrostatic charge should be taken.[3]
Quantitative Data for Related Organosilanes
To provide a comparative understanding of the potential hazards, the following table summarizes key quantitative data for structurally related organosilane compounds. It is crucial to treat benzoyltriethylsilane with a similar or higher level of caution.
| Property | Triethylsilane | Trimethylchlorosilane | Benzyltrichlorosilane |
| CAS Number | 617-86-7 | 75-77-4 | 770-10-5 |
| Molecular Formula | C6H16Si | C3H9ClSi | C7H7Cl3Si |
| Boiling Point | 107 - 108 °C | 57 °C | 225 °C |
| Flash Point | -3 °C | -27 °C | 90 °C |
| Hazards | Highly flammable liquid and vapor. | Highly flammable liquid and vapor. Reacts violently with water. Causes severe skin burns and eye damage. | Combustible liquid. Causes severe skin burns and eye damage.[2] |
Note: This data is for related compounds and should be used for hazard assessment purposes only.
Step-by-Step Disposal Procedure
The recommended procedure for the disposal of benzoyltriethylsilane involves neutralization of small quantities of waste. For larger quantities or bulk disposal, contacting a licensed professional waste disposal service is mandatory.
Experimental Protocol for Neutralization of Small Quantities
This protocol is intended for the neutralization of minor residual amounts of benzoyltriethylsilane, for instance, in contaminated labware.
-
Inert Atmosphere: Conduct the procedure under an inert atmosphere (e.g., nitrogen or argon) in a chemical fume hood.
-
Solvent Dilution: Cautiously add a suitable, dry, and inert solvent such as heptane or toluene to the container with the benzoyltriethylsilane residue to dilute it.
-
Slow Addition of Alcohol: While stirring the diluted solution, slowly add a less reactive alcohol, such as isopropanol or tert-butanol, dropwise. This will react with the silane in a more controlled manner than water.
-
Controlled Hydrolysis: After the initial reaction has subsided, a mixture of water and a miscible organic solvent (e.g., acetone) can be slowly added to ensure complete hydrolysis.
-
Neutralization: Check the pH of the resulting solution and neutralize with a dilute acid or base as appropriate.
-
Waste Collection: The final neutralized solution should be collected in a properly labeled hazardous waste container for organic solvent waste.
Container Disposal
Empty containers that once held benzoyltriethylsilane must be handled with care as they may retain product residue.
-
Triple Rinse: The container should be triple-rinsed with an appropriate solvent (e.g., acetone). The rinsate from this process must be collected and disposed of as hazardous waste.
-
Decontamination: After triple-rinsing, the container can be washed with soap and water.
-
Final Disposal: Once decontaminated, the container can typically be disposed of as regular laboratory glassware, though it is imperative to adhere to local and institutional regulations.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of benzoyltriethylsilane.
Caption: Disposal workflow for benzoyltriethylsilane.
By adhering to these procedures, laboratory professionals can ensure the safe disposal of benzoyltriethylsilane, thereby protecting themselves, their colleagues, and the environment, while fostering a culture of safety and responsibility in the workplace. Always consult your institution's specific safety guidelines and waste disposal protocols.
References
Personal protective equipment for handling Silane, benzoyltriethyl-
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate safety, operational, and disposal information for handling Silane, benzoyltriethyl-. Given the absence of a specific Safety Data Sheet (SDS) for this compound in publicly available databases, the following recommendations are based on safety protocols for structurally similar organosilane compounds. It is imperative to consult the specific SDS provided by your chemical supplier before any handling, storage, or disposal of Benzoyltriethylsilane.
Hazard Identification and Personal Protective Equipment
Proper personal protective equipment (PPE) is your primary defense against chemical exposure. The following table summarizes the recommended PPE for handling Benzoyltriethylsilane, based on the hazards associated with similar chemical compounds which include skin and eye irritation, and potential harm if swallowed.[1]
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Chemical safety goggles are required. A face shield should be worn in situations with a higher risk of splashing.[2][3] |
| Skin Protection | A standard laboratory coat must be worn and properly fastened. Chemically resistant gloves are mandatory. For significant exposure risk, additional protective clothing may be necessary.[2][3] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4] If ventilation is inadequate or for spill response, a NIOSH-approved respirator with appropriate cartridges should be used.[2] |
Glove Selection:
The choice of glove material is critical for adequate protection. The following table provides a general chemical resistance guide for common glove materials. For Benzoyltriethylsilane, it is crucial to select gloves that are resistant to organosilanes. Always check the manufacturer's glove compatibility data.
| Glove Material | General Chemical Resistance |
| Nitrile | Good resistance to a wide range of chemicals, including many solvents and oils. |
| Neoprene | Excellent resistance to a broad range of chemicals, including acids, caustics, and oils. |
| Butyl Rubber | High permeation resistance to gases and vapors, as well as to a wide range of toxic chemicals. |
| Viton® | Excellent resistance to aromatic and chlorinated hydrocarbons. |
| Latex | Generally not recommended for handling aggressive chemicals. |
Operational Plan: Handling and Storage
Adherence to a strict operational workflow is essential for the safe handling of Benzoyltriethylsilane.
Handling Workflow Diagram:
Caption: This diagram outlines the procedural steps for the safe handling of Benzoyltriethylsilane.
Step-by-Step Handling Protocol:
-
Preparation:
-
Thoroughly review the supplier-specific Safety Data Sheet (SDS).
-
Put on all required personal protective equipment (PPE).
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
-
Handling:
-
Conduct all manipulations of Benzoyltriethylsilane inside a certified chemical fume hood.
-
When not in use, ensure the container is tightly sealed.[4]
-
Take care to avoid direct contact with skin and eyes, and prevent inhalation of any vapors.
-
-
Storage:
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
| Emergency Situation | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[5] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4] |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite) and place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete. |
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal Workflow Diagram:
Caption: This diagram illustrates the correct procedure for the disposal of Benzoyltriethylsilane waste.
Disposal Guidelines:
-
Waste Collection: All waste materials containing Benzoyltriethylsilane must be collected in a designated, properly labeled, and sealed hazardous waste container.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.
-
Storage: Store the waste container in a designated satellite accumulation area, with secondary containment to prevent spills.
-
Disposal: Disposal of Benzoyltriethylsilane must be carried out in accordance with all applicable federal, state, and local regulations.[7] Do not dispose of this chemical down the drain. Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
-
Empty Containers: Empty containers may retain product residue and should be treated as hazardous waste.[7] Triple rinse the container with a suitable solvent, collecting the rinsate as hazardous waste, before disposing of the container.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. fishersci.com [fishersci.com]
- 6. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 7. wbmason.com [wbmason.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
